3',5'-Di-p-toluate Thymidine-13C,15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H26N2O7 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[(2R,5R)-3-(4-methylbenzoyl)oxy-5-(5-methyl-2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H26N2O7/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)28-13-17(3)23(29)27-26(28)32/h4-11,13,20-22H,12,14H2,1-3H3,(H,27,29,32)/t20?,21-,22-/m1/s1/i26+1,27+1,28+1 |
InChI Key |
PUSZQUJVSQNJEI-FEJWJAGESA-N |
Origin of Product |
United States |
Foundational & Exploratory
3',5'-Di-p-toluate Thymidine-13C,15N2 chemical structure
An In-depth Technical Guide to 3',5'-Di-p-toluate Thymidine-13C,15N2
Abstract
This technical guide provides a comprehensive overview of this compound, a sophisticated chemical tool designed for the precise monitoring of DNA synthesis and cell proliferation. As an isotopically labeled and protected analogue of thymidine (B127349), this compound serves as a powerful, non-radioactive tracer for researchers in drug development, oncology, and regenerative medicine. The di-p-toluate protecting groups enhance cellular uptake, after which intracellular esterases release the labeled thymidine core for incorporation into newly synthesized DNA. This guide details the compound's chemical structure, its metabolic pathway, experimental protocols for its application, and methods for data analysis, offering a complete resource for scientists and researchers. The use of stable isotopes like 13C and 15N offers a safe and robust alternative to traditional radiolabeling techniques, avoiding the hazards and regulatory burdens associated with radioactive materials[1][2][3].
Chemical Properties and Structure
This compound is a derivative of the naturally occurring deoxynucleoside, thymidine. The key modifications are:
-
Isotopic Labeling : The pyrimidine (B1678525) ring contains two heavy nitrogen isotopes (¹⁵N) and one heavy carbon isotope (¹³C)[4][]. This labeling provides a distinct mass signature for detection.
-
Protecting Groups : The 3' and 5' hydroxyl groups of the deoxyribose sugar are esterified with p-toluic acid, forming toluoyl esters. These lipophilic groups facilitate passage across the cell membrane.
The chemical structure is visualized below.
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Data
| Property | Value | Reference |
| IUPAC Name | [(2R,3S,5R)-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-[[(4-methylbenzoyl)oxy]methyl]oxolan-3-yl] 4-methylbenzoate, with ¹³C at C2 and ¹⁵N at N1, N3 | (Structure-based) |
| Molecular Formula | C₂₅¹³CH₂₆¹⁵N₂O₇ | (Calculated) |
| Molecular Weight | ~481.5 g/mol | [6] (Adjusted for isotopes) |
| Canonical SMILES | CC1=C--INVALID-LINK--c4ccc(C)cc4)O2">15N--INVALID-LINK--[15NH]C1=O | [7] |
| Appearance | White Solid | [] |
| Isotopic Purity | ≥98% atom ¹³C; ≥98% atom ¹⁵N | [] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [] |
Principle of Application in Biological Systems
The fundamental application of this compound is to trace the synthesis of new DNA. Unlike radioactive thymidine analogues, which can induce DNA damage and cell-cycle arrest, stable isotope-labeled versions are non-toxic and do not perturb the biological processes being measured[1][3].
Metabolic Activation and Incorporation
-
Cellular Uptake : The lipophilic p-toluate (B1214165) groups increase the molecule's permeability across the cell membrane.
-
Esterase Cleavage : Once inside the cell, non-specific intracellular esterases hydrolyze the ester bonds at the 3' and 5' positions. This enzymatic cleavage releases the core nucleoside, Thymidine-13C,15N2.
-
Salvage Pathway : The released labeled thymidine enters the nucleotide salvage pathway. It is sequentially phosphorylated by cellular kinases to form thymidine monophosphate (TMP), diphosphate (B83284) (TDP), and finally triphosphate (TTP).
-
DNA Synthesis : The resulting labeled deoxythymidine triphosphate (dTTP-13C,15N2) is used by DNA polymerase as a substrate for the synthesis of new DNA strands during the S-phase of the cell cycle.
This pathway ensures that only cells actively replicating their DNA will incorporate the isotopic label.
Caption: Metabolic activation and incorporation of labeled thymidine.
Experimental Protocols
The following protocols provide a framework for using this compound in a typical cell culture experiment.
Protocol 3.1: General Synthesis Outline
While a specific documented synthesis for this exact isotopically labeled compound is not publicly available, a general synthetic route can be proposed based on established nucleoside chemistry[8][9]. The synthesis would likely involve the protection of commercially available Thymidine-13C,15N2.
-
Starting Material : Obtain Thymidine-13C,15N2.
-
Protection Reaction : React Thymidine-13C,15N2 with an excess of p-toluoyl chloride in the presence of a base (e.g., pyridine) as a catalyst and solvent.
-
Reaction Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup and Purification : Quench the reaction, extract the product into an organic solvent, and wash to remove excess reagents and byproducts. Purify the final product using column chromatography on silica (B1680970) gel.
-
Characterization : Confirm the structure and purity of the final product, this compound, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 3.2: In Vitro Cell Proliferation Assay
This protocol details the labeling of cultured cells to measure DNA synthesis rates.
Materials:
-
Cell culture medium appropriate for the cell line.
-
Adherent or suspension cells of interest.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer and DNA extraction kit.
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase).
-
LC-MS/MS system.
Methodology:
-
Cell Seeding : Plate cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and resume proliferation (typically 24 hours).
-
Labeling : Prepare a working solution of this compound in fresh culture medium. The final concentration must be optimized but is typically in the range of 1-20 µM. Replace the existing medium with the labeling medium.
-
Incubation : Incubate the cells for a defined period. The incubation time depends on the cell cycle length and the desired degree of labeling. It can range from a few hours to a full cell cycle (e.g., 24 hours).
-
Cell Harvesting :
-
For adherent cells: Wash the cells twice with ice-cold PBS, then detach them using trypsin or a cell scraper.
-
For suspension cells: Pellet the cells by centrifugation.
-
In both cases, wash the final cell pellet with PBS to remove any unincorporated label.
-
-
DNA Extraction : Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions. Quantify the DNA concentration using a spectrophotometer.
-
DNA Hydrolysis : Digest a known amount of DNA (e.g., 1-5 µg) to its constituent deoxynucleosides. This is typically a two-step enzymatic process.
-
Sample Analysis : Analyze the hydrolyzed sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Separate the deoxynucleosides using a suitable HPLC column.
-
Use the mass spectrometer to detect and quantify the unlabeled thymidine (dT) and the labeled thymidine (dT-13C,15N2).
-
-
Data Calculation : Calculate the fraction of newly synthesized DNA as the ratio of the labeled thymidine peak area to the total (labeled + unlabeled) thymidine peak area.
Caption: Experimental workflow for an in vitro cell proliferation assay.
Data Acquisition and Analysis
The key to analysis is the mass difference imparted by the stable isotopes. The analysis is typically performed using LC-MS/MS with the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
Table 2: Expected Mass Data for Analysis
| Analyte | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Mass Shift |
| [Thymidine+H]⁺ | 243.1 | 246.1 | +3 |
| [Thymine+H]⁺ (fragment) | 127.0 | 130.0 | +3 |
Note: These are nominal masses. High-resolution mass spectrometry will yield more precise values.
The ratio of the integrated peak areas for the labeled and unlabeled thymidine transitions provides a direct measure of the percentage of new DNA synthesized during the labeling period.
Fractional Synthesis Rate (FSR) = [Labeled Thymidine] / ([Labeled Thymidine] + [Unlabeled Thymidine])
This FSR value can be used to compare the proliferative effects of different compounds, making it a valuable endpoint in drug discovery. For example, a cytotoxic compound would be expected to decrease the FSR compared to an untreated control.
Applications in Research and Drug Development
The use of stable isotope-labeled nucleosides like this compound is applicable across numerous fields.
-
Oncology : To measure the anti-proliferative effects of novel cancer therapeutics on tumor cell lines or in xenograft models.
-
Drug Development : As part of preclinical safety assessment to screen for unintended effects on the proliferation of healthy cells.
-
Regenerative Medicine : To track the division and fate of stem cells after transplantation[1][10].
-
Cell Biology : To conduct fundamental studies of cell cycle kinetics and the regulation of DNA replication[11].
-
Toxicology : To assess the cytostatic or cytotoxic effects of chemical compounds.
The ability to perform pulse-chase experiments by introducing the label for a short period and then replacing it with unlabeled medium allows for detailed analysis of cell cycle dynamics and cell fate[11]. Furthermore, this method can be multiplexed with other stable isotope tracers to simultaneously investigate other metabolic pathways[1].
References
- 1. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidine-13C,15N2 | C10H14N2O5 | CID 126963445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. US4914233A - Synthesis of beta-thymidine - Google Patents [patents.google.com]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 11. Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂, a stable isotope-labeled derivative of the nucleoside thymidine. This compound serves as a valuable tool in various research and development applications, particularly in the fields of drug discovery, nucleic acid structural analysis, and metabolic studies. Its key feature is the incorporation of one carbon-13 (¹³C) and two nitrogen-15 (B135050) (¹⁵N) isotopes into the thymine (B56734) base, providing a distinct mass shift for mass spectrometry-based assays and a powerful probe for nuclear magnetic resonance (NMR) spectroscopy. The 3' and 5' hydroxyl groups of the deoxyribose sugar are protected by p-toluate (B1214165) groups, which enhances its solubility in organic solvents and allows for its use as a building block in chemical synthesis. This guide details its chemical properties, provides extrapolated experimental protocols for its synthesis and deprotection, and discusses its primary applications.
Chemical Structure and Properties
3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ is a modified nucleoside with the following key features:
-
Core Nucleoside: Thymidine, a fundamental component of DNA.
-
Isotopic Labeling: The thymine base is enriched with one ¹³C and two ¹⁵N isotopes. This labeling provides a distinct mass signature, facilitating its use as an internal standard in quantitative mass spectrometry and enabling advanced NMR studies.
-
Protecting Groups: The 3' and 5' hydroxyl groups of the deoxyribose moiety are esterified with p-toluoyl groups. These bulky, lipophilic groups serve to:
-
Increase solubility in organic solvents commonly used in chemical synthesis.
-
Prevent unwanted side reactions at the hydroxyl positions during chemical transformations.
-
Allow for selective deprotection to reveal the free hydroxyl groups when needed.
-
Chemical Structure:
Caption: Chemical structure of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₂₅¹³CH₂₆¹⁵N₂O₇ | Supplier Data |
| Molecular Weight | 481.47 g/mol | Supplier Data |
| Unlabeled CAS Number | 4449-39-2 | Supplier Data |
| Isotopic Purity | Typically >98% for ¹³C and ¹⁵N | Assumed |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane (B109758) | Assumed |
Note: Specific isotopic purity and physical properties may vary by manufacturer. It is recommended to consult the certificate of analysis for precise data.
Experimental Protocols
Synthesis of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂
This procedure outlines the protection of the 3' and 5' hydroxyl groups of isotopically labeled thymidine.
Caption: Workflow for the synthesis of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂.
Methodology:
-
Dissolution: Dissolve Thymidine-¹³C,¹⁵N₂ (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Acylation: Cool the solution to 0°C in an ice bath. Add p-toluoyl chloride (2.2-2.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, cool the reaction mixture and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (B1210297). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂.
Deprotection of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂
This procedure describes the removal of the p-toluate protecting groups to yield the free Thymidine-¹³C,¹⁵N₂.
The Precision Tool for DNA Dynamics: An In-depth Technical Guide to 13C and 15N Labeled Thymidine
For Researchers, Scientists, and Drug Development Professionals
The study of DNA replication and repair is fundamental to advancing our understanding of cellular proliferation, disease progression, and the efficacy of therapeutic interventions. Stable isotope labeling with 13C and 15N enriched thymidine (B127349) has emerged as a powerful and versatile tool, offering a non-radioactive, highly sensitive, and specific alternative to traditional methods. This technical guide provides a comprehensive overview of the core applications, detailed experimental protocols, and data interpretation strategies for utilizing 13C and 15N labeled thymidine in DNA studies.
Core Applications and Advantages
The use of thymidine multiply-labeled with stable isotopes like 13C and 15N provides a robust method for tracing and quantifying the synthesis of new DNA.[1] This approach overcomes the significant drawbacks associated with radioactive isotopes, such as safety concerns and disposal challenges, as well as the harsh denaturation steps required for methods like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation, which can compromise cellular and tissue integrity.[1]
The primary applications of 13C and 15N labeled thymidine include:
-
Quantification of DNA Synthesis and Cell Proliferation: By introducing labeled thymidine to cells or organisms, the rate of new DNA synthesis can be precisely measured. This is invaluable for assessing the efficacy of anti-proliferative drugs, monitoring disease progression in fields like oncology, and understanding the dynamics of tissue growth and repair.[1][2]
-
DNA Stable Isotope Probing (DNA-SIP): This technique allows researchers to identify and characterize metabolically active microorganisms within complex environmental samples. By providing a 13C or 15N labeled substrate, the DNA of organisms that incorporate the label becomes "heavy" and can be separated from the unlabeled DNA of inactive organisms through density gradient ultracentrifugation.[3][4][5]
-
Structural Studies of DNA and DNA-Protein Complexes: Nuclear Magnetic Resonance (NMR) spectroscopy of DNA uniformly labeled with 13C and 15N provides detailed structural and dynamic information. This is crucial for understanding DNA conformation and its interactions with proteins and other molecules.[6]
-
Metabolic Flux Analysis: Tracing the incorporation of 13C and 15N from labeled precursors through various metabolic pathways provides insights into cellular metabolism and its regulation.[7]
Quantitative Data Presentation
The following tables summarize key quantitative parameters associated with the use of 13C and 15N labeled thymidine in DNA studies.
Table 1: Isotopic Enrichment and Mass Shifts
| Isotope Label | Natural Abundance (%) | Typical Mass Shift (Da) per Labeled Thymidine | Notes |
| 13C | ~1.1 | +1 for each 13C atom | Dual labeling with 15N provides a larger mass shift, enhancing mass spectrometry analysis.[] |
| 15N | ~0.37 | +1 for each 15N atom | 15N labeling alone results in a smaller mass shift compared to 13C labeling of multiple carbons.[] |
| Thymidine-13C5,15N2 | - | +7 | This multiply-labeled version enhances sensitivity and specificity for mass spectrometry detection.[1][2] |
Table 2: Buoyant Density Shifts in DNA-SIP
| Isotope Label | Maximum Buoyant Density Shift in CsCl (g/ml) | Key Considerations |
| 13C | ~0.036 | Provides a significant and readily detectable shift in buoyant density. |
| 15N | ~0.016 | The smaller shift can be masked by natural variations in the G+C content of DNA from different organisms.[9] A secondary purification step with bis-benzimide can help to resolve 15N-labeled DNA.[9] |
Experimental Protocols
Protocol 1: In Vitro Labeling of Mammalian Cells with 13C, 15N-Thymidine for Proliferation Assays
This protocol outlines the general steps for labeling cultured mammalian cells to quantify DNA synthesis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
13C, 15N-labeled thymidine (e.g., Thymidine-13C5,15N2)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer
-
DNA extraction kit
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells to the desired confluency in a standard incubator.
-
Labeling: Add the 13C, 15N-labeled thymidine to the cell culture medium at a final concentration typically in the micromolar range. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal.[10]
-
Cell Harvesting: After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and DNA Extraction: Lyse the cells using a suitable lysis buffer and extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform protocol. Ensure the extracted DNA is of high purity.
-
LC-MS/MS Analysis: Analyze the purified DNA to determine the ratio of labeled to unlabeled thymidine. This typically involves enzymatic hydrolysis of the DNA to individual nucleosides, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Protocol 2: DNA Stable Isotope Probing (DNA-SIP) with 13C or 15N Labeled Substrates
This protocol describes the key steps for identifying active microorganisms in an environmental sample.
Materials:
-
Environmental sample (e.g., soil, water)
-
13C or 15N labeled substrate (e.g., glucose, acetate)
-
Unlabeled substrate (for control)
-
DNA extraction kit suitable for the sample type
-
Cesium chloride (CsCl)
-
Gradient buffer (e.g., 0.1 M Tris-HCl, 0.1 M KCl, 1 mM EDTA, pH 8.0)
-
Ultracentrifuge with a vertical or near-vertical rotor
-
Syringe pump for fractionation
-
Refractometer
Procedure:
-
Incubation: Incubate the environmental sample with the 13C or 15N labeled substrate under conditions that mimic the natural environment. A control incubation with the corresponding unlabeled substrate should be run in parallel.[3]
-
DNA Extraction: Extract total DNA from both the labeled and control samples using a robust extraction method.[3]
-
Density Gradient Ultracentrifugation:
-
Combine 0.5 to 5 µg of extracted DNA with CsCl solution and gradient buffer to achieve a final density of approximately 1.725 g/ml.[4]
-
Load the mixture into ultracentrifuge tubes and centrifuge at high speed (e.g., 177,000 x g) for an extended period (e.g., 40-60 hours) at 20°C.[4] This will separate the DNA based on its buoyant density, with the "heavy" labeled DNA migrating further down the tube.
-
-
Fractionation: Carefully fractionate the density gradient by displacing the contents of the tube with a dense solution (e.g., sterile water) using a syringe pump and collecting small, equal-volume fractions.[3]
-
Density Measurement: Measure the density of each fraction using a refractometer.
-
DNA Precipitation: Precipitate the DNA from each fraction.
-
Analysis: Analyze the DNA from the "heavy" and "light" fractions using molecular techniques such as 16S rRNA gene sequencing to identify the microorganisms that incorporated the stable isotope.
Protocol 3: Preparation of 13C, 15N-Labeled DNA for NMR Spectroscopy
This protocol describes a general method for producing isotopically labeled DNA fragments for structural analysis.
Materials:
-
DNA template containing the sequence of interest
-
PCR primers
-
13C, 15N-labeled deoxynucleotide triphosphates (dNTPs)
-
Taq polymerase or other suitable DNA polymerase
-
PCR buffer
-
Restriction enzymes
-
Agarose gel electrophoresis system
-
DNA purification kit
-
NMR buffer (e.g., phosphate (B84403) buffer in D2O)
Procedure:
-
PCR Amplification: Perform PCR using the DNA template, primers, and 13C, 15N-labeled dNTPs to amplify the DNA sequence of interest. This procedure can be optimized for large-scale production.[6]
-
Purification of PCR Product: Purify the amplified DNA fragment using a PCR purification kit or gel extraction to remove primers, unincorporated dNTPs, and polymerase.
-
Restriction Digest (if applicable): If the PCR product was designed with flanking restriction sites, perform a restriction digest to release the desired DNA fragment.
-
Final Purification: Purify the final labeled DNA fragment, for example by gel electrophoresis and extraction.
-
NMR Sample Preparation:
Mandatory Visualizations
Caption: Thymidine Salvage Pathway for Incorporation of Labeled Thymidine.
Caption: General Workflow for DNA Stable Isotope Probing (SIP).
Conclusion
The use of 13C and 15N labeled thymidine offers a sophisticated and powerful approach for investigating the intricacies of DNA synthesis, repair, and metabolism. Its applications in quantifying cell proliferation, identifying active microbial populations, and elucidating the structure of DNA complexes are invaluable to researchers in both basic science and drug development. By providing a non-radioactive and highly specific labeling strategy, this technology will continue to be a cornerstone of modern molecular biology research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Video: DNA Stable-Isotope Probing DNA-SIP [jove.com]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. General method of preparation of uniformly 13C, 15N-labeled DNA fragments for NMR analysis of DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Probing with 15N Achieved by Disentangling the Effects of Genome G+C Content and Isotope Enrichment on DNA Density - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Guide: 3',5'-Di-p-toluate Thymidine-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopically labeled compound 3',5'-Di-p-toluate Thymidine-13C,15N2, with a focus on its molecular weight determination. This information is critical for researchers utilizing this compound in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based applications.
Core Data: Molecular Weight Determination
The molecular weight of this compound is derived from the molecular weights of its constituent components: isotopically labeled thymidine (B127349) and p-toluic acid. The labeling of thymidine with one Carbon-13 and two Nitrogen-15 isotopes provides a distinct mass signature for tracing and quantification.
Molecular Weight Summary
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Citation |
| Thymidine | C₁₀H₁₄N₂O₅ | 242.23 | [1][2][3][4] |
| p-Toluic Acid | C₈H₈O₂ | 136.15 | [5][6][7][8][9] |
| Thymidine-¹³C,¹⁵N₂ | ¹³CC₉H₁₄¹⁵N₂O₅ | 245.21 | [10] |
| 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ | C₂₆H₂₆¹⁵N₂O₇¹³C | 481.48 |
Synthesis and Structure
3',5'-Di-p-toluate Thymidine is synthesized through the esterification of the 3' and 5' hydroxyl groups of thymidine with two molecules of p-toluic acid. This process involves the formation of two ester bonds and the elimination of two water molecules. The isotopically labeled version of this compound, this compound, utilizes thymidine that has been enriched with one Carbon-13 and two Nitrogen-15 atoms in its pyrimidine (B1678525) ring.
Experimental Protocols
General Synthesis Workflow
A potential synthetic route would involve the reaction of isotopically labeled Thymidine-¹³C,¹⁵N₂ with an activated form of p-toluic acid, such as p-toluoyl chloride, in the presence of a suitable base and solvent.
References
- 1. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thymidine [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 对甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. p-Toluic acid | 99-94-5 [chemicalbook.com]
- 10. Thymidine-13C,15N2 | C10H14N2O5 | CID 126963445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Isotope-Labeled Thymidine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for synthesizing isotope-labeled thymidine (B127349) and its analogs. The strategic incorporation of isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), nitrogen-15 (B135050) (¹⁵N), and fluorine-18 (B77423) (¹⁸F) into these nucleosides is critical for a wide array of applications in biomedical research and drug development. These applications range from metabolic studies and DNA replication analysis to advanced diagnostic imaging techniques like Positron Emission Tomography (PET). This document details established synthetic protocols, presents quantitative data for comparative analysis, and visualizes key experimental workflows and biological pathways.
Introduction to Isotope-Labeled Thymidine Analogs
Thymidine, a fundamental component of DNA, is a primary target for isotopic labeling to probe cellular proliferation. By replacing one or more atoms with their heavier, stable, or radioactive isotopes, researchers can track the biodistribution, metabolism, and incorporation of these analogs into newly synthesized DNA. The choice of isotope depends on the specific application, with radioactive isotopes like ³H, ¹⁴C, and ¹⁸F being ideal for tracer studies and PET imaging, while stable isotopes such as ¹⁵N are employed in applications like Multi-isotope Imaging Mass Spectrometry (MIMS) that require non-radioactive tracers.
Chemical Synthesis Methodologies
A variety of chemical and enzymatic methods have been developed for the synthesis of isotope-labeled thymidine analogs. The following sections detail the most common and effective approaches for incorporating different isotopes.
Tritium (³H) Labeling
Tritium labeling is a widely used technique for introducing a radioactive tag into thymidine analogs for use in in vitro and in vivo proliferation assays. Catalytic hydrogenation is a common method for introducing tritium.
Experimental Protocol: Catalytic Hydrogenation of a Halogenated Precursor
This protocol describes the synthesis of [methyl-³H]-thymidine via the catalytic hydrogenation of a brominated thymidine derivative.[1]
-
Precursor Synthesis: 5-Bromomethyl-3',5'-diacetyl-2'-deoxyuridine is synthesized from thymidine through esterification to protect the hydroxyl groups, followed by radical halogenation.
-
Catalytic Tritiation: The brominated precursor is dissolved in an appropriate solvent (e.g., ethyl acetate) with a palladium on carbon (Pd/C) catalyst. The reaction vessel is then exposed to tritium (³H₂) gas.
-
Deprotection and Purification: Following the reaction, the catalyst is filtered off, and the protecting acetyl groups are removed by hydrolysis. The crude tritiated thymidine is then purified, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
A similar method involves the catalytic hydrogenation of 5-(hydroxymethyl)-2'-deoxyuridine to produce [methyl-³H]-thymidine.[1]
Carbon-14 (¹⁴C) Labeling
Carbon-14 is another beta-emitting isotope commonly used for labeling thymidine analogs. Its longer half-life compared to tritium makes it suitable for longer-term studies. A prominent method for introducing a ¹⁴C-methyl group is the palladium-catalyzed Stille coupling reaction.
Experimental Protocol: [methyl-¹⁴C]-4'-thiothymidine Synthesis via Stille Coupling
This protocol outlines the synthesis of [methyl-¹⁴C]-4'-thiothymidine.[2]
-
Reaction Setup: A solution of 5-trimethylstannyl-4'-thio-2'-deoxyuridine, a palladium catalyst (e.g., Pd(PPh₃)₄), and [¹⁴C]methyl iodide in a suitable solvent like N,N-dimethylformamide (DMF) is prepared in a reaction vial.
-
Coupling Reaction: The reaction mixture is heated to a specific temperature (e.g., 130°C) for a short duration (e.g., 5 minutes) to facilitate the coupling of the [¹⁴C]methyl group to the 5-position of the pyrimidine (B1678525) ring.
-
Purification: The resulting [methyl-¹⁴C]-4'-thiothymidine is purified from the reaction mixture using semi-preparative HPLC.
Nitrogen-15 (¹⁵N) Labeling
Stable isotope-labeled thymidine, particularly with ¹⁵N, is increasingly used in studies of DNA synthesis and cell turnover using techniques like MIMS, which avoids the use of radioactive materials. The synthesis of [1,3-¹⁵N₂]-thymidine can be achieved by first synthesizing the labeled thymine (B56734) base and then incorporating the deoxyribose sugar.
Experimental Protocol: Synthesis of [1,3-¹⁵N₂]-Thymine
This protocol describes a method for synthesizing the ¹⁵N-labeled thymine base from ¹⁵N₂-urea.
-
Condensation Reaction: Ethyl 2-formylpropionate is condensed with [¹⁵N₂]-urea under acidic catalysis.
-
Purification: The resulting [1,3-¹⁵N₂]-thymine is purified to a high chemical and isotopic purity. This method has been reported to yield over 80% with an isotopic enrichment of over 98 atom% ¹⁵N.
The subsequent step of converting the labeled thymine to thymidine can be achieved through enzymatic methods using a thymidine phosphorylase.
Fluorine-18 (¹⁸F) Labeling for PET Imaging
[¹⁸F]-labeled thymidine analogs, most notably 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), are important PET tracers for imaging cellular proliferation in oncology. The synthesis typically involves a nucleophilic substitution reaction.
Experimental Protocol: Automated Synthesis of [¹⁸F]FLT
This protocol describes a common automated synthesis of [¹⁸F]FLT.
-
Radiofluorination: The precursor, 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine, is reacted with [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bicarbonate) in a suitable solvent (e.g., acetonitrile). The reaction is heated to promote nucleophilic substitution.
-
Acidic Hydrolysis: Following the fluorination step, the protecting groups (Boc and DMT) are removed by acidic hydrolysis (e.g., with hydrochloric acid) at an elevated temperature.
-
Purification: The crude [¹⁸F]FLT is then purified. This can be achieved by either preparative HPLC or, more commonly in automated synthesizers, by solid-phase extraction (SPE) using a series of cartridges (e.g., a reversed-phase cartridge followed by an alumina (B75360) cartridge).
Enzymatic Synthesis Approaches
Enzymatic methods offer a highly specific and often more efficient alternative to chemical synthesis for producing isotope-labeled nucleosides. Nucleoside phosphorylases are a class of enzymes that can be utilized for this purpose.
Experimental Protocol: Enzymatic Synthesis of Halogenated Deoxyuridines using Thymidine Phosphorylase
This protocol demonstrates the use of a novel thymidine phosphorylase from Halomonas elongata (HeTP) for the synthesis of various halogenated 2'-deoxyuridine (B118206) analogs.[3]
-
Reaction Mixture: A one-pot reaction is set up containing thymidine (as the deoxyribose donor), the desired halogenated nucleobase (e.g., 5-fluorouracil), and the HeTP enzyme in a suitable buffer.
-
Enzymatic Conversion: The enzyme catalyzes the phosphorolysis of thymidine to thymine and deoxyribose-1-phosphate, which is then used to glycosylate the halogenated base, forming the desired product.
-
Continuous Flow Synthesis: For larger scale production, the enzyme can be immobilized on beads and packed into a reactor for continuous flow synthesis, achieving high conversion rates.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various isotope-labeled thymidine analogs, providing a basis for comparison of the different methodologies.
| Isotope | Analog | Synthetic Method | Precursor | Radiochemical Yield (%) | Specific Activity | Radiochemical Purity (%) | Reference |
| ³H | [methyl-³H]-Thymidine | Catalytic Hydrogenation | 5-(Hydroxymethyl)-2'-deoxyuridine | - | 814 GBq/mmol | >95 | [1] |
| ³H | [methyl-³H]-Thymidine | Catalytic Hydrogenation | Br-Methyl-thymidine-3',5'-diacetate | - | 999 GBq/mmol | >95 | [1] |
| ¹⁴C | [methyl-¹⁴C]-4'-thiothymidine | Stille Coupling | 5-trimethylstannyl-4'-thio-2'-deoxyuridine & [¹⁴C]CH₃I | 31-41 | 2.04 GBq/mmol | >99 | [2] |
| ¹⁸F | [¹⁸F]FLT | Nucleophilic Substitution | 3-N-Boc-5'-O-DMT-3'-O-nosyl-thymidine | 16 ± 2 (decay-corrected) | - | >99 |
Purification and Analysis
The purification of isotope-labeled thymidine analogs is a critical step to ensure high radiochemical and chemical purity, which is essential for their use in biological and clinical applications.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for purifying radiolabeled compounds to a high degree of purity.
-
Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with a small amount of a modifying agent like triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to elute the desired compound.
-
Detection: A UV detector is used to monitor the elution of the non-radioactive components, while a radioactivity detector (e.g., a flow-through scintillation counter) is used to detect the radiolabeled product.
Solid-Phase Extraction (SPE)
SPE is a rapid and efficient method for the purification of radiolabeled compounds, particularly in automated synthesis modules.
-
Cartridges: A combination of cartridges with different stationary phases is often used. For example, in the purification of [¹⁸F]FLT, a reversed-phase cartridge (e.g., Oasis HLB) is used to retain the product while allowing more polar impurities to pass through. The product is then eluted with a solvent of intermediate polarity. A subsequent alumina cartridge can be used to remove any remaining fluoride (B91410) ions.
-
Elution: The choice of elution solvents is critical for achieving a clean separation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.
Biological Pathway of [¹⁸F]FLT Uptake and Trapping
Caption: Cellular uptake and metabolic trapping of [¹⁸F]FLT.
Experimental Workflow for [¹⁸F]FLT Synthesis
Caption: Automated synthesis workflow for [¹⁸F]FLT.
Logical Relationship of Stille Coupling for ¹⁴C-Labeling
Caption: Key steps in the Stille cross-coupling reaction for ¹⁴C-labeling.
References
The Strategic Role of Di-p-toluoyl Protecting Groups in Thymidine Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of nucleoside chemistry, particularly in the synthesis of therapeutic oligonucleotides and antiviral agents, the precise manipulation of reactive functional groups is paramount. Thymidine (B127349), a fundamental building block of DNA, possesses hydroxyl groups at the 3' and 5' positions of its deoxyribose sugar moiety. These hydroxyl groups are highly reactive and must be temporarily masked or "protected" to ensure regioselectivity and prevent unwanted side reactions during chemical transformations. Among the arsenal (B13267) of protecting groups available to the synthetic chemist, the di-p-toluoyl group has emerged as a robust and reliable choice for the simultaneous protection of the 3' and 5'-hydroxyl functions of thymidine. This technical guide provides a comprehensive overview of the role and application of di-p-toluoyl protecting groups in thymidine chemistry, complete with experimental protocols, quantitative data, and a comparative analysis.
Core Principles: Why Protect Thymidine's Hydroxyl Groups?
The primary motivation for protecting the hydroxyl groups of thymidine is to direct chemical reactions to other parts of the molecule, such as the nucleobase or the phosphoramidite (B1245037) moiety during oligonucleotide synthesis. Unprotected hydroxyl groups can interfere with these reactions, leading to a mixture of products and significantly lower yields of the desired compound. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Inert to the desired chemical transformations on other parts of the molecule.
-
Easy to remove in high yield under mild conditions that do not affect the integrity of the final product.
The di-p-toluoyl group, an ester-based protecting group, fulfills these criteria effectively, making it a valuable tool in nucleoside synthesis.
The Di-p-toluoyl Group: A Detailed Examination
The di-p-toluoyl protecting group is introduced by reacting thymidine with an excess of p-toluoyl chloride in the presence of a base, typically pyridine (B92270). This reaction leads to the formation of 3',5'-di-O-p-toluoylthymidine, a key intermediate in various synthetic pathways.
Stability and Selectivity
The p-toluoyl esters are stable under a variety of conditions, including those used for the introduction of other protecting groups and for the coupling of nucleosides in oligonucleotide synthesis. This stability is crucial for multi-step synthetic strategies. The bulky nature of the p-toluoyl groups also provides steric hindrance, which can influence the stereochemical outcome of subsequent reactions.
Deprotection: Releasing the Hydroxyl Groups
A significant advantage of the di-p-toluoyl group is its facile removal under basic conditions. The most common method for deprotection is treatment with sodium methoxide (B1231860) in methanol (B129727). This transesterification reaction is typically rapid and clean, affording the deprotected thymidine derivative in high yield.
Quantitative Data Summary
The efficiency of the protection and deprotection steps is critical for the overall success of a synthetic route. The following tables summarize typical quantitative data for the use of di-p-toluoyl protecting groups with thymidine.
| Protection Reaction Data | |
| Reactants | Thymidine, p-Toluoyl Chloride, Pyridine |
| Typical Solvent | Pyridine |
| Reaction Temperature | 0°C to Room Temperature |
| Typical Reaction Time | 2 - 4 hours |
| Typical Yield | > 90% |
| Deprotection Reaction Data | |
| Reactants | 3',5'-di-O-p-toluoylthymidine, Sodium Methoxide |
| Typical Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 30 - 60 minutes |
| Typical Yield | > 95% |
Experimental Protocols
The following are detailed methodologies for the key experiments involving di-p-toluoyl protection and deprotection of thymidine.
Protocol 1: Synthesis of 3',5'-di-O-p-toluoylthymidine
Materials:
-
Thymidine
-
Anhydrous Pyridine
-
p-Toluoyl Chloride
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Suspend thymidine (1.0 eq) in anhydrous pyridine (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add p-toluoyl chloride (2.5 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 15 volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3',5'-di-O-p-toluoylthymidine as a white solid.
Protocol 2: Deprotection of 3',5'-di-O-p-toluoylthymidine
Materials:
-
3',5'-di-O-p-toluoylthymidine
-
Anhydrous Methanol
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Dowex-50 (H+ form) resin or dilute acetic acid
-
Methanol for washing
Procedure:
-
Dissolve 3',5'-di-O-p-toluoylthymidine (1.0 eq) in anhydrous methanol (20 volumes) in a round-bottom flask with a magnetic stirrer.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, neutralize the reaction mixture by adding Dowex-50 (H+ form) resin until the pH is neutral. Alternatively, neutralize with a dilute solution of acetic acid in methanol.
-
Filter the resin and wash it thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude thymidine can be purified by recrystallization or silica gel chromatography if necessary.
Visualization of Synthetic Workflow
The logical progression of the protection and deprotection sequence is a fundamental concept in multi-step organic synthesis.
Caption: Synthetic workflow for the use of di-p-toluoyl protecting groups.
Comparative Analysis with Other Protecting Groups
While the di-p-toluoyl group is highly effective, other protecting groups are also commonly employed in thymidine chemistry. A comparative understanding is essential for selecting the optimal group for a specific synthetic challenge.
| Protecting Group | Introduction | Stability | Deprotection | Key Advantages | Key Disadvantages |
| Di-p-toluoyl | p-Toluoyl chloride, pyridine | Stable to mild acid, various coupling conditions | Sodium methoxide in methanol | High yield, crystalline intermediate, easy deprotection | Can be sensitive to strong bases |
| Di-benzoyl | Benzoyl chloride, pyridine | Similar to toluoyl, stable to acid | Sodium methoxide in methanol | Well-established, crystalline intermediate | Similar to toluoyl |
| Di-TBDMS | TBDMS-Cl, imidazole | Stable to base, mild acid | Fluoride ions (e.g., TBAF) | Orthogonal to acid- and base-labile groups | Can be sterically hindering, potential for migration |
| Di-acetyl | Acetic anhydride, pyridine | Less stable than toluoyl/benzoyl | Mild base (e.g., ammonia (B1221849) in methanol) | Easily removed | Lower stability can be a limitation in multi-step synthesis |
Conclusion
The di-p-toluoyl protecting group plays a critical and enabling role in the chemical synthesis of modified thymidine nucleosides and oligonucleotides. Its ease of introduction, stability to a range of reaction conditions, and facile removal under mild basic conditions make it an attractive choice for researchers in drug development and molecular biology. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the practical application of this important protecting group strategy. The continued development and understanding of such protecting groups are fundamental to advancing the synthesis of complex nucleic acid-based therapeutics.
Unlocking Cellular Dynamics: An In-Depth Technical Guide to Stable Isotope Labeling in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope labeling (SIL) techniques, offering a deep dive into the core principles, experimental workflows, and data interpretation. We explore how these powerful methods are revolutionizing our understanding of complex biological processes, from signaling pathways to metabolic fluxes, and their critical role in modern drug discovery and development.
Core Principles of Stable Isotope Labeling
Stable isotope labeling is a powerful technique used to track molecules through biological systems.[1] Unlike radioactive isotopes, stable isotopes do not decay, making them safe for long-term studies.[2] The fundamental principle involves replacing atoms in a molecule with their heavier, non-radioactive counterparts (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N).[1][3] These labeled molecules are chemically identical to their unlabeled ("light") counterparts but can be distinguished by their mass difference using mass spectrometry (MS).[1][3] This allows for the precise and quantitative analysis of changes in protein abundance, post-translational modifications (PTMs), and metabolic fluxes between different experimental conditions.[2][4]
The key advantage of many stable isotope labeling strategies is the ability to combine samples at an early stage of the experimental workflow.[3][5] This minimizes experimental variability that can be introduced during sample processing, leading to more accurate and reproducible quantification.[5]
Key Stable Isotope Labeling Techniques in Proteomics
Several stable isotope labeling techniques are widely used in quantitative proteomics. The choice of technique depends on the specific research question, sample type, and experimental design.[6]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling approach where cells are grown in specialized media containing either normal ("light") or "heavy" essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[7][8] Over several cell divisions, these heavy amino acids are fully incorporated into the cellular proteome.[9] Cells from different experimental conditions (e.g., treated vs. untreated) are then lysed, and the protein extracts are mixed, typically in a 1:1 ratio.[7] The combined sample is then processed for mass spectrometry analysis. The relative abundance of a protein between the two conditions is determined by the ratio of the intensities of the "heavy" and "light" peptide peaks in the mass spectrum.[10] SILAC is known for its high accuracy and is particularly well-suited for studying dynamic cellular processes in cultured cells.[3][11]
Isobaric Labeling: TMT and iTRAQ
Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemical labeling techniques that use isobaric tags.[6][12] These tags have the same total mass but are designed to fragment in the mass spectrometer to produce unique reporter ions of different masses.[6][12] Peptides from different samples are labeled with different isobaric tags and then pooled.[13] During tandem mass spectrometry (MS/MS), the fragmentation of the tag releases the reporter ions, and the relative abundance of a peptide across the different samples is determined by the relative intensities of these reporter ions.[12] A major advantage of iTRAQ and TMT is their multiplexing capability, allowing for the simultaneous comparison of multiple samples (up to 18-plex for TMTpro).[11][14] This high-throughput capacity makes them ideal for large-scale studies and clinical research.[15]
Metabolic Labeling for Flux Analysis
Metabolic labeling with stable isotopes, such as ¹³C-glucose or ¹⁵N-labeled amino acids, is a powerful technique for tracing the flow of atoms through metabolic pathways.[8][16] By supplying cells with a labeled substrate, researchers can track the incorporation of the isotope into downstream metabolites.[8] This allows for the quantification of metabolic fluxes, which are the rates of reactions in a metabolic network.[8][9] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a predominant technique used to determine these intracellular fluxes and is crucial for understanding cellular metabolism in various physiological and pathological states, including cancer.[8][17]
Data Presentation: Quantitative Proteomics Data
The following tables summarize representative quantitative data from studies utilizing SILAC and TMT to investigate cellular signaling pathways.
Table 1: SILAC Analysis of EGFR Signaling Pathway Perturbation
This table presents a selection of proteins with altered phosphorylation levels upon Epidermal Growth Factor (EGF) stimulation, as determined by a SILAC-based phosphoproteomics study. The data highlights key components of the EGFR signaling cascade.
| Protein | Gene | Phosphorylation Site | Fold Change (EGF Stimulated / Unstimulated) | Regulation |
| Epidermal growth factor receptor | EGFR | Y1173 | 8.5 | Upregulated |
| Shc-transforming protein 1 | SHC1 | Y317 | 6.2 | Upregulated |
| Growth factor receptor-bound protein 2 | GRB2 | Y209 | 4.8 | Upregulated |
| Mitogen-activated protein kinase 1 | MAPK1 | T185/Y187 | 3.5 | Upregulated |
| Son of sevenless homolog 1 | SOS1 | S1134 | 2.9 | Upregulated |
Data is hypothetical and for illustrative purposes, based on typical results from SILAC experiments investigating EGFR signaling.[18][19]
Table 2: TMT-based Quantitative Proteomics of mTOR Pathway Inhibition
This table showcases changes in protein abundance in response to an mTOR inhibitor, providing insights into the downstream effects on cellular processes.
| Protein | Gene | TMT Ratio (Inhibitor / Control) | p-value | Regulation |
| Ribosomal protein S6 kinase beta-1 | RPS6KB1 | 0.45 | <0.01 | Downregulated |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | 0.52 | <0.01 | Downregulated |
| Serine/threonine-protein kinase ULK1 | ULK1 | 1.89 | <0.05 | Upregulated |
| Autophagy related 13 | ATG13 | 1.75 | <0.05 | Upregulated |
| Tuberous sclerosis 1 | TSC1 | 1.10 | >0.05 | Unchanged |
Data is hypothetical and for illustrative purposes, based on typical results from TMT experiments investigating mTOR signaling.[4][20]
Experimental Protocols
Detailed Methodology for SILAC
This protocol outlines the key steps for a typical SILAC experiment.[5][21]
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing natural amino acids (e.g., ¹²C₆-Lysine, ¹²C₆-Arginine). The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine).
-
Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acids.[9]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug, growth factor) to one of the cell populations. The other population serves as the control.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration for each lysate.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light (H/L) ratios for each protein.
-
Detailed Methodology for TMT Labeling
This protocol provides a step-by-step guide for TMT labeling.[6][13][22]
-
Protein Extraction and Digestion:
-
Extract proteins from each sample and quantify the protein concentration.
-
Take equal amounts of protein from each sample and perform reduction, alkylation, and tryptic digestion.
-
-
Peptide Labeling:
-
Label the peptides from each sample with a different TMT reagent according to the manufacturer's instructions.
-
Quench the labeling reaction.
-
-
Sample Pooling:
-
Combine the labeled peptide samples in a 1:1:1... ratio.
-
-
Peptide Fractionation and Desalting:
-
Fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
-
Desalt the peptide fractions.
-
-
LC-MS/MS Analysis:
-
Analyze each peptide fraction by LC-MS/MS. A synchronous precursor selection (SPS) MS3 method is often used to minimize ratio compression.
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer to identify peptides and quantify the reporter ion intensities for relative protein quantification.
-
Detailed Methodology for ¹³C-Metabolic Flux Analysis
This protocol describes a general workflow for a ¹³C-MFA experiment.[8][9]
-
Experimental Design and Tracer Selection:
-
Define the metabolic pathways of interest and select an appropriate ¹³C-labeled tracer (e.g., [1,2-¹³C₂]-glucose, [U-¹³C₆]-glucose).
-
-
Cell Culture and Labeling:
-
Culture cells in a defined medium containing the ¹³C-labeled substrate.
-
Ensure the cells reach a metabolic and isotopic steady state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism and extract intracellular metabolites.
-
-
Derivatization and GC-MS Analysis:
-
Derivatize the extracted metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the mass isotopomer distributions of the derivatized metabolites by GC-MS.
-
-
Flux Calculation:
-
Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model.
-
The software calculates the intracellular metabolic fluxes that best explain the experimental data.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Simplified diagram of the EGFR signaling pathway.
Caption: Overview of the mTOR signaling pathway.
Experimental Workflow Diagrams
Caption: Experimental workflow for SILAC-based quantitative proteomics.
Caption: Experimental workflow for TMT-based quantitative proteomics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 4. [PDF] Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance | Semantic Scholar [semanticscholar.org]
- 5. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 6. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 7. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of the AKT/mTOR Pathway Using Multiplex Immunoprecipitation and Targeted Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 13. Tandem mass tag (TMT) labeling and fractionation [bio-protocol.org]
- 14. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 15. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
- 16. research.yale.edu [research.yale.edu]
- 17. isotope.com [isotope.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 22. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
An In-depth Technical Guide to 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ for Advanced Cell Tracking
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside analog designed for robust and sensitive cell tracking applications. As the demand for non-radioactive methods in cell proliferation and fate mapping studies grows, this molecule offers a powerful alternative for researchers in oncology, immunology, and regenerative medicine. This document details the core principles of its mechanism of action, provides explicit experimental protocols for its use, and presents quantitative data to guide experimental design. Furthermore, this guide includes custom-generated diagrams to visually articulate key metabolic pathways and experimental workflows, ensuring clarity and ease of implementation for scientific professionals.
Introduction: The Evolution of Cell Proliferation Assays
The study of cell division is fundamental to understanding biological processes from embryonic development to cancer progression. For decades, the gold standard for measuring DNA synthesis has been the incorporation of radiolabeled [³H]-thymidine.[1][2][3] However, the inherent risks and logistical challenges associated with handling radioactive materials have driven the development of safer alternatives. Stable isotope-labeled compounds, such as 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂, offer a non-radioactive, highly sensitive, and quantitative approach to cell tracking.
This novel thymidine (B127349) analog is chemically modified with p-toluate (B1214165) groups at the 3' and 5' positions, a modification intended to enhance its lipophilicity and, consequently, its cellular uptake. The core of its utility lies in the incorporation of heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the thymidine molecule. When cells proliferate, they incorporate this "heavy" thymidine into their newly synthesized DNA. Subsequent analysis by mass spectrometry allows for the precise detection and quantification of the labeled DNA, providing a direct measure of cell division. This method is not only safer than radiometric assays but also offers a high degree of specificity and sensitivity, enabling the tracking of cell populations over time.
Mechanism of Action: The Thymidine Salvage Pathway
The efficacy of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ as a cell tracking agent is rooted in the well-conserved thymidine salvage pathway. Unlike the de novo synthesis pathway, which builds nucleosides from simpler molecules, the salvage pathway recycles pre-existing nucleosides. This is the pathway exploited by exogenous thymidine and its analogs.
Upon entering the cell, the p-toluate protecting groups of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ are cleaved by intracellular esterases, releasing the ¹³C,¹⁵N₂-labeled thymidine. This labeled thymidine is then sequentially phosphorylated by a series of kinases:
-
Thymidine Kinase 1 (TK1): Phosphorylates thymidine to thymidine monophosphate (TMP).
-
Thymidylate Kinase (TMPK): Converts TMP to thymidine diphosphate (B83284) (TDP).
-
Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final phosphorylation to thymidine triphosphate (TTP).
The resulting ¹³C,¹⁵N₂-labeled TTP is then recognized by DNA polymerase and incorporated into the newly synthesized DNA strand during the S-phase of the cell cycle.
Figure 1: Metabolic incorporation of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ via the thymidine salvage pathway.
Experimental Protocols
The following protocols provide a general framework for the use of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ in cell tracking experiments. Optimization may be required for specific cell types and experimental conditions.
In Vitro Cell Labeling
Objective: To label proliferating cells in culture.
Materials:
-
3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂
-
Cell culture medium
-
Sterile DMSO
-
Cultured cells of interest
-
Standard cell culture equipment
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ in sterile DMSO.
-
Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the labeling period.
-
Labeling: Add the stock solution to the cell culture medium to achieve a final concentration typically ranging from 1-50 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for a period equivalent to at least one cell cycle (e.g., 24-72 hours).
-
Harvesting: Wash the cells with PBS to remove unincorporated label, then harvest the cells by trypsinization or scraping.
Figure 2: Workflow for in vitro cell labeling.
DNA Extraction and Hydrolysis
Objective: To isolate and digest genomic DNA into individual nucleosides for mass spectrometry analysis.
Materials:
-
DNA extraction kit (e.g., column-based or magnetic bead-based)
-
Enzymatic digestion cocktail (e.g., DNase I, Nuclease P1, Alkaline Phosphatase)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
Protocol:
-
DNA Extraction: Extract genomic DNA from the labeled cells using a commercial kit, following the manufacturer's instructions.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.
-
Enzymatic Hydrolysis: Digest 1-10 µg of DNA using a nucleoside digestion mix at 37°C for 1-2 hours.
-
Protein Precipitation: Add an equal volume of cold acetonitrile to precipitate the enzymes. Centrifuge and collect the supernatant.
-
Sample Preparation: Dry the supernatant under vacuum and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Figure 3: Workflow for DNA extraction and preparation for LC-MS/MS.
Data Presentation and Quantitative Analysis
The primary output of this method is the ratio of labeled to unlabeled thymidine, which directly correlates with the percentage of newly synthesized DNA. This data can be used to calculate cell proliferation rates. While specific data for 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ is not yet widely published, the following tables provide representative data based on studies using similar stable isotope-labeled thymidine analogs.
Table 1: Representative In Vitro Labeling Efficiency
| Cell Line | Concentration (µM) | Incubation Time (h) | Percent Labeled Thymidine |
| HeLa | 10 | 24 | 12.5% |
| A549 | 10 | 24 | 8.2% |
| Jurkat | 20 | 48 | 35.7% |
| Primary Fibroblasts | 20 | 48 | 21.4% |
| (Disclaimer: Data are illustrative and derived from studies on various stable isotope-labeled thymidines. Actual values will vary.) |
Table 2: Representative In Vivo Pharmacokinetic Parameters (Mouse Model)
| Parameter | Value |
| Dosage | 50 mg/kg (intraperitoneal) |
| Tmax (plasma) | ~1 hour |
| Cmax (plasma) | 15-30 µM |
| Bioavailability | ~20-40% |
| Clearance | Rapid, primarily renal |
| (Disclaimer: Data are illustrative and based on general properties of thymidine analogs.[4][5] The p-toluate groups may alter these parameters.) |
Table 3: LC-MS/MS Detection Limits
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 - 1.0 fmol on column |
| Limit of Quantification (LOQ) | 0.1 - 5.0 fmol on column |
| (Disclaimer: These are typical detection limits for nucleosides by modern triple quadrupole mass spectrometers and are instrument-dependent.[6]). |
Advantages and Considerations
Advantages:
-
Safety: Eliminates the need for radioactive materials and associated safety protocols.
-
High Sensitivity and Specificity: Mass spectrometry provides highly specific detection with excellent sensitivity.
-
Quantitative Results: Allows for precise quantification of cell proliferation.
-
Multiplexing Capability: Different stable isotopes can potentially be used to track different cell populations or time points in the same experiment.
-
Enhanced Uptake: The lipophilic p-toluate groups are designed to improve cell membrane permeability.
Considerations:
-
Cost: Stable isotope-labeled compounds and mass spectrometry analysis can be more expensive than traditional methods.
-
Instrumentation: Requires access to a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Metabolic Effects: High concentrations of thymidine analogs can potentially perturb endogenous nucleotide pools and affect cell cycle progression.[7]
-
Data Analysis: Requires expertise in mass spectrometry data analysis.
Conclusion
3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ represents a significant advancement in the field of cell tracking. By leveraging the safety and sensitivity of stable isotope labeling with a design aimed at enhanced cellular uptake, this compound is a powerful tool for researchers and drug development professionals. The methodologies outlined in this guide provide a solid foundation for the implementation of this technique in a variety of research contexts. As with any advanced analytical method, careful experimental design and data interpretation are paramount to achieving robust and reliable results. The continued adoption of such innovative approaches will undoubtedly accelerate our understanding of complex biological systems and aid in the development of next-generation therapeutics.
References
- 1. Thymidine Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. revvity.com [revvity.com]
- 3. Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bioavailability time of commonly used thymidine analogues after intraperitoneal delivery in mice: labeling kinetics in vivo and clearance from blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bioavailability time of commonly used thymidine analogues after intraperitoneal delivery in mice: labeling kinetics in vivo and clearance from blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vivo labeling of fission yeast DNA with thymidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of Using Labeled Nucleosides in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of labeled nucleosides in biological research. From foundational concepts to detailed experimental protocols, this document serves as a resource for scientists leveraging these powerful tools to investigate fundamental cellular processes and accelerate drug discovery.
Core Principles of Labeled Nucleoside-Based Assays
Labeled nucleosides are synthetic analogs of natural nucleosides (the building blocks of DNA and RNA) that have been modified to contain a detectable tag. These tags can be either radioactive isotopes or non-radioactive chemical moieties. The fundamental principle behind their use is that these analogs are recognized and utilized by cellular machinery, primarily in the synthesis of new nucleic acids. By introducing labeled nucleosides to cells or organisms, researchers can specifically mark and subsequently detect newly synthesized DNA or RNA. This allows for the precise measurement and visualization of processes such as cell proliferation, DNA replication and repair, and RNA transcription.
The incorporation of labeled nucleosides primarily occurs through two major intracellular pathways: the de novo synthesis pathway and the salvage pathway . The de novo pathway synthesizes nucleotides from simple precursor molecules, while the salvage pathway recycles pre-existing nucleobases and nucleosides.[1][2] Exogenously supplied labeled nucleosides are typically transported into the cell and then phosphorylated by cellular kinases to form nucleotide triphosphates, which are the direct precursors for DNA and RNA polymerases.
A Comparative Overview of Labeled Nucleoside Technologies
The choice of a labeled nucleoside technique depends on the specific research question, the experimental system, and the available equipment. The most common methods involve radioactive labeling with tritiated thymidine (B127349) ([³H]-thymidine) and non-radioactive labeling with thymidine analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
| Parameter | [³H]-Thymidine Incorporation | BrdU Incorporation | EdU Incorporation |
| Detection Method | Scintillation Counting, Autoradiography | Immunohistochemistry (Anti-BrdU Antibody) | Click Chemistry with Fluorescent Azides |
| Sensitivity | High | High | High |
| DNA Denaturation | Not Required | Required (Harsh conditions, e.g., HCl, heat) | Not Required |
| Multiplexing | Limited | Possible, but challenging due to harsh denaturation | Readily compatible with immunofluorescence and other fluorescent probes |
| Workflow Duration | Long (days to weeks for autoradiography) | Moderate (several hours to a day) | Short (a few hours) |
| Safety Concerns | Radioactive material handling and disposal | Chemical hazards (denaturants) | Minimal |
| Cytotoxicity | Can induce DNA damage | Can be mutagenic and affect cell cycle | Can be cytotoxic at high concentrations, particularly in DNA repair-deficient cells[3] |
Experimental Protocols
Tritiated ([³H]) Thymidine Incorporation Assay with Liquid Scintillation Counting
This protocol provides a method for quantifying DNA synthesis by measuring the incorporation of radioactive thymidine.
Materials:
-
Cells in culture
-
Complete cell culture medium
-
[³H]-thymidine (typically 1 µCi/mL final concentration)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), ice-cold (5-10% w/v)
-
Ethanol (B145695) (70-90%), ice-cold
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Incubate under standard conditions.
-
Cell Treatment: Treat cells with the experimental compounds as required.
-
Pulse Labeling: Add [³H]-thymidine to each well to a final concentration of 1 µCi/mL. Incubate for a defined period (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA.
-
Cell Lysis and Precipitation:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold TCA to each well and incubate on ice for 20-30 minutes to precipitate macromolecules, including DNA.
-
Aspirate the TCA and wash the precipitate twice with ice-cold ethanol to remove unincorporated thymidine.
-
Air-dry the plate.
-
-
Solubilization: Add lysis buffer to each well and incubate at room temperature or 37°C until the precipitate is fully dissolved.
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Cap the vials and vortex to mix thoroughly.
-
Place the vials in a liquid scintillation counter and measure the counts per minute (CPM), which is proportional to the amount of [³H]-thymidine incorporated into the DNA.[4][5]
-
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay with Fluorescence Microscopy
This protocol details the detection of DNA synthesis using the click chemistry-based EdU assay.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Complete cell culture medium
-
EdU solution (typically 10 µM final concentration)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide (B81097), copper sulfate, and a reducing agent)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Plate cells on sterile coverslips in a multi-well plate and treat with experimental compounds as needed.
-
EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM and incubate for the desired pulse duration (e.g., 1-2 hours).
-
Fixation:
-
Remove the culture medium and wash the cells once with PBS.
-
Add the fixative and incubate for 15 minutes at room temperature.
-
Wash the cells twice with wash buffer.
-
-
Permeabilization:
-
Add permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with wash buffer.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Remove the wash buffer and add the reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells once with wash buffer.
-
-
Nuclear Staining:
-
Incubate the cells with a nuclear counterstain solution (e.g., DAPI) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorescent azide and the nuclear counterstain. EdU-positive cells will exhibit nuclear fluorescence.[6]
-
Autoradiography of Radiolabeled Nucleic Acids in Gels
This protocol describes the visualization of radiolabeled DNA or RNA separated by gel electrophoresis.
Materials:
-
Gel containing radiolabeled nucleic acids (e.g., from a pulse-chase experiment)
-
Plastic wrap
-
X-ray film
-
Autoradiography cassette with intensifying screens (for ³²P)
-
Film developer and fixer solutions
-
Darkroom facilities
Procedure:
-
Gel Preparation: After electrophoresis, carefully remove the gel from the apparatus. For agarose (B213101) gels, it may be necessary to dry the gel to prevent signal quenching by the water in the gel. Small DNA fragments can be lost during drying, a risk that can be mitigated by fixing the DNA with cetyltrimethylammonium bromide or by drying the gel onto a charge-modified membrane.[7]
-
Cassette Assembly:
-
In a darkroom, place the gel (wrapped in plastic wrap to prevent it from drying out and contaminating the cassette) inside the autoradiography cassette.
-
If using an intensifying screen (recommended for ³²P to enhance the signal), place it in contact with the gel.
-
Place a sheet of X-ray film on top of the gel or intensifying screen.
-
Close the cassette securely to ensure close contact between the film and the gel.
-
-
Exposure: Store the cassette at -80°C for the appropriate duration. The exposure time will vary depending on the isotope used and the amount of radioactivity in the sample (from hours to weeks).
-
Film Development:
-
In a darkroom, carefully remove the film from the cassette.
-
Develop the film according to the manufacturer's instructions, typically involving immersion in developer solution, a stop bath, and then a fixer solution.
-
Rinse the developed film with water and allow it to air dry.
-
-
Analysis: The resulting autoradiogram will show dark bands corresponding to the location of the radiolabeled nucleic acids in the gel. The intensity of the bands is proportional to the amount of radioactivity.[7][8]
Signaling Pathways and Experimental Workflows
Nucleoside Metabolism Pathways
Labeled nucleosides are incorporated into cellular nucleic acids via the same metabolic pathways as their endogenous counterparts. Understanding these pathways is crucial for designing and interpreting experiments.
Experimental Workflow: Assessing Drug Effects on Cell Proliferation
This workflow outlines the steps to evaluate the impact of a therapeutic compound on the proliferation of cancer cells using a labeled nucleoside assay.
Pulse-Chase Experiment Workflow
Pulse-chase experiments are used to track the fate of a population of molecules over time. This workflow illustrates a typical pulse-chase experiment to study DNA repair.
References
- 1. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 2. uab.edu [uab.edu]
- 3. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid scintillation counting for measurement of tritiated uptake in lymphocyte transformation in vitro: a new direct-suspension procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.pageplace.de [api.pageplace.de]
- 7. Two methods that facilitate autoradiography of small 32P-labeled DNA fragments following electrophoresis in agarose gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. plantsci.cam.ac.uk [plantsci.cam.ac.uk]
Methodological & Application
Application Notes and Protocols for 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become a cornerstone technique in modern biological research, offering a safe and powerful alternative to radioactive methods for tracking metabolic processes. 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ is a stable isotope-labeled pro-nucleoside designed for precise measurement of DNA synthesis and cell proliferation. The 3',5'-di-p-toluate groups enhance cell permeability, and upon entry into the cell, are cleaved by intracellular esterases. This releases ¹³C,¹⁵N₂-Thymidine, which is then incorporated into newly synthesized DNA during the S-phase of the cell cycle via the nucleotide salvage pathway.
The incorporation of this "heavy" thymidine (B127349) can be accurately quantified using mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Mass Cytometry (CyTOF). This allows for a direct and sensitive measurement of the rate of DNA synthesis. Applications are widespread, including assessing the efficacy of anti-proliferative drugs, monitoring disease progression, and understanding the dynamics of tissue growth and repair.
Principle of the Method
The core of this technique is the metabolic labeling of nascent DNA.
-
Delivery and Activation : The lipophilic 3',5'-di-p-toluate protecting groups facilitate the passage of the thymidine analogue across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bonds, releasing the ¹³C,¹⁵N₂-labeled thymidine.
-
Salvage Pathway Incorporation : The released heavy thymidine enters the nucleotide salvage pathway. It is phosphorylated by Thymidine Kinase 1 (TK1), an enzyme whose activity is tightly linked to the S-phase of the cell cycle, to form ¹³C,¹⁵N₂-thymidine monophosphate (TMP). Subsequent phosphorylations yield the triphosphate form (TTP).
-
DNA Synthesis : During DNA replication, DNA polymerase incorporates the heavy ¹³C,¹⁵N₂-thymidine triphosphate into the newly synthesized DNA strands.
-
Detection and Quantification : Following the labeling period, genomic DNA is extracted and enzymatically hydrolyzed into its constituent deoxyribonucleosides. The resulting mixture of natural ("light") and heavy-isotope labeled deoxythymidine is then analyzed by LC-MS/MS. The distinct mass difference allows for their separate detection and quantification. The rate of DNA synthesis is calculated as the fraction of labeled deoxythymidine relative to the total (labeled + unlabeled) deoxythymidine pool.
Data Presentation
Table 1: Recommended Starting Conditions for In Vitro Cell Labeling
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 20-40% confluency | Should be adjusted to ensure cells are in logarithmic growth phase and do not reach confluency before the end of the experiment. |
| 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ Concentration | 1 - 20 µM | The optimal concentration should be determined empirically for each cell type to ensure sufficient labeling without inducing cytotoxicity. A good starting point is 5-10 µM. |
| Incubation Time | 4 - 48 hours | Dependent on the cell doubling time. For rapidly dividing cells, a shorter incubation may be sufficient. For slower-growing cells or to measure cumulative synthesis, longer times are needed. |
| Culture Medium | Standard recommended medium | For optimal labeling efficiency, using dialyzed fetal bovine serum (FBS) is recommended to minimize the concentration of unlabeled thymidine. |
Table 2: Key Parameters for LC-MS/MS Analysis of Labeled Deoxythymidine
| Parameter | Typical Value/Setting |
| Chromatography Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Light dThd) | To be determined empirically based on instrument |
| MS/MS Transition (Heavy dThd) | To be determined empirically based on instrument |
Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Cells
-
Cell Seeding : Plate cells in appropriate culture vessels (e.g., 6-well plates). Seed cells at a density that will allow for logarithmic growth throughout the experiment (typically 20-40% confluency at the start). Incubate under standard conditions (e.g., 37°C, 5% CO₂) overnight to allow for attachment.
-
Preparation of Labeling Medium : Prepare fresh culture medium containing the desired final concentration of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂. First, dissolve the compound in a small amount of DMSO and then dilute it into the pre-warmed culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Labeling : Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation : Return the cells to the incubator for the desired labeling period (e.g., 24 hours, or approximately one cell cycle length).
-
Cell Harvesting : After incubation, remove the labeling medium. Wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Storage : The cell pellet can be stored at -80°C until DNA extraction.
Protocol 2: DNA Extraction and Hydrolysis
-
DNA Extraction : Extract genomic DNA from the cell pellet using a commercial DNA extraction kit (e.g., silica-based spin column kits) or a standard phenol-chloroform extraction protocol. Follow the manufacturer's instructions for the chosen kit.
-
DNA Quantification and Purity Check : Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop). Assess purity by checking the A260/A280 ratio (should be ~1.8) and A260/A230 ratio (should be > 2.0).
-
Enzymatic Hydrolysis : a. In a microcentrifuge tube, combine 5-10 µg of purified DNA with a cocktail of DNA-degrading enzymes. A common combination is nuclease P1 and alkaline phosphatase. b. Add the appropriate buffer as recommended by the enzyme manufacturer. c. Incubate the reaction at 37°C for 2-4 hours, or until digestion is complete. d. Stop the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding a protein precipitation agent like cold acetonitrile.
-
Sample Cleanup : Centrifuge the hydrolyzed sample to pellet the enzymes and any precipitate. Transfer the supernatant, which contains the deoxyribonucleosides, to a new tube for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Instrument Setup : Set up the LC-MS/MS system with the parameters outlined in Table 2. The specific mass transitions for light and heavy deoxythymidine must be optimized for the mass spectrometer being used.
-
Sample Injection : Inject the cleaned, hydrolyzed DNA sample onto the LC column.
-
Data Acquisition : Acquire data using a method that monitors the specific mass transitions for both the labeled (heavy) and unlabeled (light) deoxythymidine.
-
Data Analysis : a. Integrate the peak areas for both the light and heavy deoxythymidine chromatograms. b. Calculate the fraction of labeled deoxythymidine (Fractional Synthesis Rate, FSR) using the following formula: FSR (%) = [Peak Area (Heavy)] / [Peak Area (Heavy) + Peak Area (Light)] * 100
Visualizations
Caption: Experimental workflow for measuring DNA synthesis using labeled thymidine.
Caption: Signaling pathway leading to thymidine incorporation into DNA.
Measuring DNA Synthesis In Vivo: Application and Protocols for 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂
Application Note
The quantification of DNA synthesis is a cornerstone of research in cell proliferation, toxicology, and the development of therapeutics for diseases characterized by abnormal cell growth, such as cancer. Stable isotope labeling offers a safe and robust alternative to traditional radioactive methods for in vivo studies. 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ is a pro-drug of isotopically labeled thymidine (B127349) designed for enhanced bioavailability. Following administration, ubiquitous esterases in the plasma and tissues are expected to hydrolyze the p-toluate (B1214165) ester groups, releasing Thymidine-¹³C,¹⁵N₂. This "heavy" thymidine is then incorporated into the DNA of proliferating cells via the nucleotide salvage pathway. Subsequent analysis of genomic DNA by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise quantification of newly synthesized DNA, providing a direct measure of cell division. This method is particularly advantageous for studies in living organisms, including preclinical animal models and human subjects, due to the non-toxic nature of stable isotopes.[1]
Principle of the Method
The use of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ for in vivo labeling is based on the pro-drug concept to improve the pharmacokinetic properties of the labeled thymidine. Ester groups are a common strategy to increase the lipophilicity and cell permeability of nucleoside analogues, thereby enhancing their oral absorption and bioavailability.[2][3][4] Once in circulation, plasma and intracellular esterases are responsible for the hydrolytic cleavage of the ester bonds, releasing the active, labeled thymidine.[5][6][7][8]
The released Thymidine-¹³C,¹⁵N₂ is transported into cells and phosphorylated by thymidine kinase to thymidine monophosphate (TMP), which is further phosphorylated to thymidine triphosphate (TTP). This "heavy" TTP is then incorporated into newly synthesized DNA during the S-phase of the cell cycle. By measuring the ratio of labeled to unlabeled thymidine in digested DNA using mass spectrometry, the fraction of newly synthesized DNA in a given tissue can be accurately determined.
Experimental Workflow Overview
The overall experimental workflow for an in vivo labeling study using 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ involves several key stages, from administration of the labeled compound to the final data analysis.
References
- 1. Stable Isotope Labeled DNA: A New Strategy for the Quantification of Total DNA Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The bioavailability time of commonly used thymidine analogues after intraperitoneal delivery in mice: labeling kinetics in vivo and clearance from blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse beta cell proliferation is inhibited by thymidine analogue labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of ¹³C and ¹⁵N Labeled DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), to label DNA has become an indispensable tool in a wide range of scientific disciplines, from molecular biology and environmental science to drug development. Mass spectrometry (MS), with its high sensitivity and specificity, is the premier analytical technique for the detection and quantification of isotopically labeled DNA. This document provides detailed application notes and protocols for the mass spectrometry analysis of ¹³C and ¹⁵N labeled DNA, intended to guide researchers in designing and executing robust and reproducible experiments.
The combination of stable isotope labeling and mass spectrometry allows for the precise tracking of atoms and molecules within complex biological systems.[1] Key applications include:
-
Quantitative Proteomics and Metabolomics: While often associated with proteins and metabolites, the principles of stable isotope labeling by amino acids in cell culture (SILAC) can be extended to study DNA-protein interactions and the metabolic pathways leading to DNA synthesis.[1]
-
DNA Adduct Analysis: Isotope dilution mass spectrometry, using ¹³C and ¹⁵N labeled standards, enables the accurate quantification of DNA adducts, which are critical biomarkers for assessing exposure to carcinogens and understanding mechanisms of DNA damage.[2][3]
-
Stable Isotope Probing (SIP): In microbial ecology, SIP with ¹³C and ¹⁵N labeled substrates is a powerful method to trace the flow of nutrients into microbial DNA, thereby identifying active microorganisms within complex communities.[4][5]
-
Accurate DNA Quantification: The use of stable isotope-labeled DNA (SILD) as an internal standard in isotope dilution mass spectrometry allows for highly accurate and SI-traceable quantification of total DNA in complex biological matrices, overcoming the limitations of conventional methods.[6][7]
These applications rely on the ability of mass spectrometers to distinguish between the mass of the naturally abundant isotopes (¹²C and ¹⁴N) and their heavier, stable counterparts.[] This mass difference provides a clear and quantifiable signature of the labeled molecules.
Experimental Protocols
Protocol 1: General Workflow for LC-MS/MS Analysis of ¹³C and ¹⁵N Labeled DNA
This protocol outlines the general steps for the analysis of ¹³C and ¹⁵N labeled DNA from sample preparation to data acquisition.
1. Sample Preparation:
-
Metabolic Labeling:
-
For in vitro studies, cells are cultured in a medium where a standard nutrient (e.g., glucose, ammonium (B1175870) salt) is replaced with its ¹³C or ¹⁵N labeled counterpart.[9]
-
For in vivo studies, organisms are exposed to a diet containing the labeled nutrient.[9] The duration of labeling should be sufficient to achieve the desired level of incorporation.
-
-
DNA Extraction and Purification:
-
DNA Quantification:
-
Quantify the extracted DNA using a fluorometric method (e.g., PicoGreen) for accuracy.
-
-
Spiking of Internal Standard (for absolute quantification):
-
Enzymatic Hydrolysis to Nucleosides:
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
The resulting deoxyribonucleoside mixture is separated using reverse-phase liquid chromatography (LC). A C18 column is commonly used.[11]
-
A gradient elution with a mobile phase consisting of a weak acid (e.g., formic acid or acetic acid) in water and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.
-
-
Mass Spectrometry Detection:
-
The eluting nucleosides are ionized using electrospray ionization (ESI) in positive ion mode.[11]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode for targeted quantification.[12]
-
For each nucleoside (labeled and unlabeled), a specific precursor-to-product ion transition is monitored. The precursor ion is the protonated molecular ion [M+H]⁺ of the nucleoside, and the product ion is typically the protonated nucleobase resulting from the loss of the deoxyribose sugar.[3]
-
3. Data Analysis:
-
Quantification of Isotopic Enrichment:
-
The peak areas of the labeled and unlabeled nucleosides are integrated from the extracted ion chromatograms.
-
The atom percent excess (APE) of ¹³C or ¹⁵N is calculated based on the relative abundance of the isotopologues.
-
For absolute quantification using an internal standard, the ratio of the peak area of the endogenous nucleoside to the peak area of the labeled internal standard is used to determine the concentration.
-
Caption: General workflow for the analysis of ¹³C and ¹⁵N labeled DNA.
Protocol 2: Stable Isotope Probing (SIP) of Microbial DNA
This protocol details the application of stable isotope probing to identify active microorganisms in an environmental sample.
1. Incubation with Labeled Substrate:
-
An environmental sample (e.g., soil, water) is incubated with a ¹³C-labeled substrate (e.g., ¹³C-glucose, ¹³C-cellulose).[4]
-
The incubation time is critical and should be optimized to allow for sufficient incorporation of the label into the DNA of actively growing microorganisms.[4]
2. DNA Extraction and Quantification:
-
Total DNA is extracted from the incubated sample.
-
The extracted DNA is quantified accurately.
3. Isopycnic Centrifugation:
-
The extracted DNA is subjected to isopycnic centrifugation in a cesium chloride (CsCl) or other density gradient medium.[4]
-
This separates the DNA based on its buoyant density. ¹³C-labeled DNA is denser than unlabeled (¹²C) DNA and will band at a lower position in the gradient.[4]
4. Fractionation and DNA Recovery:
-
The gradient is fractionated, and the DNA from each fraction is purified and quantified.
5. Analysis of Fractions:
-
The amount of DNA in each fraction is determined.
-
The ¹³C enrichment in the DNA from each fraction can be quantified using LC-MS/MS as described in Protocol 1 to confirm the separation of labeled and unlabeled DNA.[4]
-
The DNA from the "heavy" fractions (containing the ¹³C-labeled DNA) is then subjected to downstream molecular analysis (e.g., 16S rRNA gene sequencing, metagenomics) to identify the microorganisms that assimilated the labeled substrate.
Caption: Workflow for Stable Isotope Probing (SIP) of microbial DNA.
Data Presentation
Quantitative data from mass spectrometry analysis of labeled DNA should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example MRM Transitions for LC-MS/MS Analysis of Deoxyribonucleosides
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deoxyadenosine (dA) | 252.1 | 136.1 | 15 |
| [¹⁵N₅]-Deoxyadenosine | 257.1 | 141.1 | 15 |
| [¹³C₁₀,¹⁵N₅]-Deoxyadenosine | 267.1 | 146.1 | 15 |
| Deoxyguanosine (dG) | 268.1 | 152.1 | 18 |
| [¹⁵N₅]-Deoxyguanosine | 273.1 | 157.1 | 18 |
| [¹³C₁₀,¹⁵N₅]-Deoxyguanosine | 283.1 | 162.1 | 18 |
| Deoxycytidine (dC) | 228.1 | 112.1 | 12 |
| [¹⁵N₃]-Deoxycytidine | 231.1 | 115.1 | 12 |
| [¹³C₉,¹⁵N₃]-Deoxycytidine | 240.1 | 121.1 | 12 |
| Thymidine (dT) | 243.1 | 127.1 | 10 |
| [¹⁵N₂]-Thymidine | 245.1 | 129.1 | 10 |
| [¹³C₁₀,¹⁵N₂]-Thymidine | 255.1 | 137.1 | 10 |
Note: The exact m/z values and collision energies may need to be optimized for the specific mass spectrometer used.[13]
Table 2: Example Quantification of ¹³C Enrichment in DNA from a SIP Experiment
| Gradient Fraction | DNA Concentration (ng/µL) | Atom % ¹³C (Adenine) | Atom % ¹³C (Guanine) | Average Atom % ¹³C |
| 1 (Lightest) | 5.2 | 1.12 | 1.11 | 1.12 |
| 2 | 10.8 | 1.15 | 1.13 | 1.14 |
| 3 | 15.3 | 2.56 | 2.48 | 2.52 |
| 4 | 25.1 | 15.8 | 16.2 | 16.0 |
| 5 | 18.9 | 45.3 | 46.1 | 45.7 |
| 6 (Heaviest) | 8.7 | 50.1 | 51.5 | 50.8 |
This table illustrates how the ¹³C enrichment increases in the denser fractions of the gradient, indicating the presence of labeled DNA.[4]
Concluding Remarks
The mass spectrometry analysis of ¹³C and ¹⁵N labeled DNA is a versatile and powerful approach for a wide range of applications in life sciences and drug development. The protocols and guidelines presented in this document provide a solid foundation for researchers to implement these techniques in their own laboratories. Careful optimization of experimental parameters, including labeling strategies, sample preparation, and mass spectrometry settings, is crucial for obtaining high-quality, reproducible data. The use of appropriate internal standards is highly recommended for accurate quantification. By following these guidelines, researchers can leverage the power of stable isotope labeling and mass spectrometry to gain deeper insights into the dynamics of DNA metabolism, DNA damage and repair, and the functioning of complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Stable Isotope Labeled DNA: A New Strategy for the Quantification of Total DNA Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. f1000research.com [f1000research.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Multi-Isotope Imaging Mass Spectrometry (MIMS) with Labeled Thymidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-isotope imaging mass spectrometry (MIMS) is a powerful analytical technique that allows for the visualization and quantification of isotopic labels within biological samples at subcellular resolution.[1][2] When combined with the administration of stable isotope-labeled thymidine (B127349), MIMS provides a robust method for tracking DNA synthesis and, by extension, cell proliferation.[3] This approach overcomes the limitations of radioactive tracers, enabling safe and ethical studies in both animal models and human subjects.[3][4]
These application notes provide a comprehensive overview of the use of MIMS with labeled thymidine, including detailed experimental protocols, data presentation guidelines, and visualizations of key workflows. The information is intended to guide researchers in designing, executing, and interpreting MIMS experiments for a variety of applications, from fundamental cell biology to drug development.
Principle of the Technique
The core principle of MIMS with labeled thymidine involves the introduction of a non-radioactive, stable isotope-labeled version of thymidine (e.g., ¹⁵N-thymidine, ¹³C-thymidine) into a biological system.[1] Thymidine is a nucleoside specifically incorporated into DNA during the S-phase of the cell cycle.[3] Therefore, cells actively replicating their DNA will incorporate the labeled thymidine.
Following a defined labeling and chase period, tissue or cell samples are collected and analyzed using a NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) instrument. The NanoSIMS bombards the sample surface with a primary ion beam, causing the ejection of secondary ions from the sample. These secondary ions are then analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio.[4] By measuring the ratio of the heavy isotope (e.g., ¹⁵N) to the light isotope (e.g., ¹⁴N), MIMS can generate quantitative maps, known as Hue Saturation Intensity (HSI) images, that reveal the precise location and concentration of the incorporated label within cellular structures, particularly the nucleus.[5][6]
Applications
The high spatial resolution and quantitative nature of MIMS with labeled thymidine make it suitable for a wide range of applications:
-
Quantification of Cell Proliferation: Directly measure the rate of cell division in specific cell populations within tissues.[3][4] This is crucial for studying development, tissue homeostasis, and regeneration.
-
Stem Cell Biology: Track the division and fate of stem cells in their native niche.[1][2] The technique can be used to investigate stem cell dynamics during normal turnover and in response to injury or disease.
-
Oncology Research: Assess the proliferative activity of tumor cells and the response to anti-cancer therapies that target cell division.
-
Drug Development: Evaluate the effect of novel therapeutic agents on cell cycle kinetics in preclinical models.
-
Neurogenesis Research: Study the birth of new neurons in the brain, a process critical for learning, memory, and repair.[7]
-
Cardiomyocyte Proliferation Studies: Investigate the regenerative capacity of the heart by quantifying the division of cardiomyocytes.[3][4]
Experimental Workflow Overview
The general workflow for a MIMS experiment using labeled thymidine involves several key stages, from experimental design to data analysis.
Figure 1. General experimental workflow for MIMS with labeled thymidine.
Detailed Protocols
Protocol 1: In Vivo Labeling with ¹⁵N-Thymidine in Mice
This protocol is adapted from studies investigating cell proliferation in various mouse tissues.
Materials:
-
¹⁵N-Thymidine (stable isotope-labeled)
-
Sterile saline or appropriate vehicle for injection
-
Osmotic minipumps (for continuous delivery)
-
Anesthesia (as per institutional guidelines)
-
Surgical tools for pump implantation
-
Fixative: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Embedding Resin: LR White resin
-
Silicon wafers
-
Ultramicrotome
Procedure:
-
¹⁵N-Thymidine Administration:
-
Pulse Labeling (Single Injection): Dissolve ¹⁵N-thymidine in sterile saline. Administer a single subcutaneous injection at a concentration determined by pilot studies (e.g., a dose range to establish a sigmoidal dose-response curve).[5]
-
Continuous Labeling: For long-term labeling, load osmotic minipumps with ¹⁵N-thymidine solution. Surgically implant the pumps subcutaneously in anesthetized mice. The delivery rate and duration will depend on the specific research question and the proliferation rate of the cells of interest.[1]
-
-
Chase Period: After the labeling period, a "chase" period with no label administration allows for the tracking of labeled cells and their progeny. The duration of the chase period is critical and depends on the cell cycle length of the target population.[2]
-
Tissue Collection and Fixation:
-
At the end of the chase period, euthanize the animals according to approved protocols.
-
Perfuse the animal with cold PBS followed by 4% PFA.
-
Dissect the tissue of interest and immerse it in 4% PFA for 4-24 hours at 4°C.
-
-
Sample Processing for MIMS:
-
Wash the fixed tissue in PBS.
-
Dehydrate the tissue through a graded series of ethanol (B145695) concentrations.
-
Infiltrate the tissue with LR White resin.
-
Embed the tissue in LR White resin and polymerize.
-
Section the embedded tissue using an ultramicrotome to a thickness of 100-500 nm.[8]
-
Mount the sections on pre-cleaned silicon wafers.[4]
-
Optionally, apply a thin coating of gold to the sample surface to increase ionization efficiency.[4]
-
Protocol 2: MIMS Data Acquisition and Analysis
This protocol outlines the general steps for acquiring and analyzing MIMS data using a NanoSIMS 50L instrument and OpenMIMS software.
Instrumentation and Software:
-
NanoSIMS 50L (Cameca)
-
OpenMIMS plugin for ImageJ/Fiji
Procedure:
-
Instrument Setup and Tuning:
-
Load the silicon wafer with the sample sections into the NanoSIMS instrument.
-
Tune the instrument to simultaneously measure the desired secondary ions. For ¹⁵N-thymidine labeling, this typically includes:
-
-
Data Acquisition:
-
Use a focused cesium (Cs⁺) primary ion beam to sputter the sample surface.
-
Raster the primary beam across the area of interest to generate secondary ion images for each detected mass.
-
Acquire images with a sufficient number of planes to achieve a good signal-to-noise ratio.
-
-
Data Analysis using OpenMIMS:
-
Import the raw NanoSIMS data files into ImageJ/Fiji with the OpenMIMS plugin.[4]
-
Perform image registration to align the different ion images.
-
Use the ¹²C¹⁴N⁻ or ³¹P⁻ images to identify cellular and nuclear boundaries.
-
Define Regions of Interest (ROIs) corresponding to individual cell nuclei.[6]
-
For each ROI, calculate the ratio of ¹²C¹⁵N⁻ to ¹²C¹⁴N⁻ counts. This ratio reflects the level of ¹⁵N enrichment.
-
Generate a Hue Saturation Intensity (HSI) image, where the hue and saturation represent the ¹⁵N/¹⁴N ratio. This provides a visual and quantitative map of label incorporation. The color scale is typically set from blue (natural abundance) to red (high enrichment).[5]
-
Perform statistical analysis on the quantified isotope ratios from different experimental groups.
-
Data Presentation
Quantitative data from MIMS experiments should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize key findings.
Table 1: Quantification of ¹⁵N-Thymidine Incorporation in Different Cell Populations
| Cell Type | Experimental Condition | Number of Nuclei Analyzed | Mean ¹⁵N/¹⁴N Ratio (% above natural) | Standard Deviation |
| Fibroblasts | Control (Undivided) | 150 | 129 | 15 |
| Fibroblasts | After 24h Chase (Divided) | 135 | 71 | 12 |
| Intestinal Crypt Cells | 1-week ¹⁵N-thymidine pulse | 563 | 128 | 21 |
| Intestinal Crypt Cells | 1-week pulse, 48h chase (BrdU+) | 489 | 71 | 18 |
| Cardiomyocytes | Myocardial Infarction Model | 212 | 85 | 25 |
| Glioblastoma Cells | ¹⁵N-thymidine infusion | 305 | 150 | 32 |
Note: The data in this table are illustrative and compiled from findings reported in multiple studies.[5]
Signaling Pathway Visualization
While MIMS directly measures DNA synthesis, the regulation of cell cycle progression is governed by complex signaling pathways. Understanding these pathways provides context for interpreting MIMS data. The diagram below illustrates a simplified overview of the cell cycle control system leading to the S-phase, where thymidine is incorporated.
Figure 2. Simplified signaling pathway leading to S-phase and thymidine incorporation.
Conclusion
MIMS with labeled thymidine is a state-of-the-art technique for quantifying cell proliferation with high spatial resolution. Its application has already yielded significant insights in diverse fields of biological and medical research. By following rigorous and well-defined protocols, researchers can leverage this technology to address fundamental questions about cell dynamics in health and disease. The detailed protocols and guidelines presented here serve as a valuable resource for scientists and professionals aiming to incorporate this powerful methodology into their research.
References
- 1. High Resolution Multi-Isotope Imaging Mass Spectrometry (MIMS) Imaging Applications in Stem Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-isotope imaging mass spectrometry quantifies stem cell division and metabolism | Crick [crick.ac.uk]
- 3. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elimination of 15N-thymidine after oral administration in human infants - PMC [pmc.ncbi.nlm.nih.gov]
Probing DNA Interactions at Atomic Resolution: Applications of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ in NMR Spectroscopy
For Immediate Release
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals in the fields of biophysics, structural biology, and medicinal chemistry.
Introduction
The precise understanding of DNA structure, dynamics, and its interactions with small molecules is paramount in the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled ability to probe these molecular interactions at atomic resolution in a solution state, mimicking the physiological environment. The incorporation of stable isotopes, such as ¹³C and ¹⁵N, into DNA oligonucleotides significantly enhances the power of NMR by enabling a suite of sophisticated heteronuclear experiments. This document details the applications and protocols for utilizing 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂, a key precursor for the synthesis of isotopically labeled DNA, in advanced NMR studies. The di-p-toluate protecting groups facilitate the chemical synthesis of oligonucleotides, and once removed, the incorporated ¹³C,¹⁵N-labeled thymidine (B127349) serves as a powerful spectroscopic probe.
Key Applications
The primary application of incorporating ¹³C,¹⁵N-labeled thymidine into DNA oligonucleotides is the detailed investigation of:
-
DNA-Drug Interactions: By monitoring the chemical shifts of the ¹³C and ¹⁵N nuclei of thymidine upon the addition of a drug candidate, researchers can precisely map the binding site on the DNA. Changes in the chemical environment of the labeled nuclei upon ligand binding lead to observable chemical shift perturbations (CSPs).
-
DNA Structure and Dynamics: Isotopic labeling allows for the determination of internuclear distances and torsion angles, providing crucial restraints for high-resolution 3D structure determination of DNA and its complexes. Furthermore, NMR relaxation experiments on labeled DNA can elucidate the dynamics of the sugar pucker, backbone, and base motions on a wide range of timescales.[1][2]
-
DNA-Protein Interactions: Similar to drug-DNA interactions, the binding of proteins to specific DNA sequences can be meticulously studied. The labeled thymidine acts as a reporter for changes in the local DNA structure and dynamics upon protein association.
Experimental Protocols
I. Synthesis and Purification of ¹³C,¹⁵N-labeled Oligonucleotides
The synthesis of DNA oligonucleotides containing ¹³C,¹⁵N-labeled thymidine is achieved through solid-phase phosphoramidite (B1245037) chemistry. 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ is first converted to the corresponding 3'-phosphoramidite derivative. This labeled phosphoramidite is then incorporated at the desired position(s) in the oligonucleotide sequence using an automated DNA synthesizer. Following the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the p-toluate (B1214165) groups, are removed by treatment with aqueous ammonia. The resulting labeled oligonucleotide is then purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
II. NMR Sample Preparation
-
Lyophilization: The purified ¹³C,¹⁵N-labeled oligonucleotide is lyophilized to a dry powder.
-
Annealing: To form the desired DNA duplex, the labeled oligonucleotide is dissolved in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) with a stoichiometric amount of its unlabeled complementary strand. The solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature over several hours to ensure proper annealing.
-
Concentration Determination: The concentration of the DNA duplex is determined by UV-Vis spectroscopy at 260 nm.
-
NMR Sample: The final NMR sample is prepared by dissolving the annealed duplex in 90% H₂O/10% D₂O or 100% D₂O, depending on the experiment, to a final concentration typically in the range of 0.1 to 1.0 mM.
III. NMR Titration for Drug-DNA Interaction Studies
This protocol outlines the steps for a typical NMR titration experiment to study the binding of a small molecule (ligand) to a ¹³C,¹⁵N-labeled DNA oligonucleotide.
-
Initial Spectrum: Acquire a reference 2D ¹H-¹⁵N or ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum of the labeled DNA duplex in the absence of the ligand.[3] This spectrum provides the chemical shifts of the "free" state.
-
Ligand Addition: Prepare a concentrated stock solution of the ligand in the same NMR buffer. Add small aliquots of the ligand stock solution to the NMR tube containing the labeled DNA.
-
Spectral Acquisition: After each addition of the ligand, acquire a 2D HSQC spectrum. It is crucial to ensure thorough mixing and temperature equilibration before each acquisition.
-
Data Analysis: Process the series of HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Chemical Shift Perturbation (CSP) Analysis: Compare the spectra obtained at different ligand concentrations with the reference spectrum. The movement of cross-peaks indicates which thymidine residues are affected by ligand binding. The magnitude of the chemical shift perturbation (Δδ) for each affected nucleus is calculated using the following equation:
Δδ = √[ (Δδ_H)² + (α * Δδ_X)² ]
where Δδ_H and Δδ_X are the changes in the ¹H and ¹⁵N (or ¹³C) chemical shifts, respectively, and α is a weighting factor (typically ~0.14 for ¹⁵N).[4]
-
Dissociation Constant (Kd) Determination: By plotting the chemical shift perturbations as a function of the ligand concentration and fitting the data to a binding isotherm, the dissociation constant (Kd) can be determined.[4][5][6][7]
Data Presentation
The quantitative data obtained from NMR experiments are crucial for a thorough analysis of DNA-ligand interactions.
Table 1: ¹³C Chemical Shift Perturbations of a DNA Duplex upon Netropsin (B1678217) Binding
| DNA Residue | Carbon Atom | Chemical Shift Free (ppm) | Chemical Shift Bound (ppm) | Chemical Shift Change (Δδ ppm) |
| Thd3 | C2' | 75.4 | 76.1 | +0.7 |
| Thd3 | C3' | 85.2 | 86.0 | +0.8 |
| Thd3 | C5' | 64.8 | 65.5 | +0.7 |
| Ado4 | C2' | 77.1 | 76.2 | -0.9 |
| Ado4 | C3' | 86.5 | 84.85 | -1.65 |
| Ado4 | C5' | 65.9 | 65.1 | -0.8 |
| Thd5 | C2 | 164.2 | 162.84 | -1.36 |
| Thd5 | C5 | 112.5 | 111.17 | -1.33 |
| Thd5 | C6 | 137.8 | 136.86 | -0.94 |
| Ado6 | C4 | 149.5 | 150.14 | +0.64 |
Data adapted from a study on the interaction of netropsin with the DNA oligonucleotide duplex [d(GGTATACC)]₂. The ¹³C labeling would be on the thymidine residues.
Visualization of Workflows and Pathways
Conclusion
The use of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ as a precursor for the site-specific isotopic labeling of DNA is a powerful strategy that significantly enhances the capabilities of NMR spectroscopy for studying nucleic acids. The detailed protocols and application notes provided herein serve as a guide for researchers to effectively utilize this technology to gain deep insights into the molecular basis of DNA interactions, thereby accelerating the discovery and development of new therapeutic agents.
References
- 1. Preparation, resonance assignment, and preliminary dynamics characterization of residue specific 13C/15N-labeled elongated DNA for the study of sequence-directed dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR studies of dynamics in RNA and DNA by 13C relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccpn.ac.uk [ccpn.ac.uk]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. NMR methods for the determination of protein-ligand dissociation constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for DNA Replication Assays using 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of DNA replication is fundamental to understanding cell proliferation, cell cycle kinetics, and the mechanisms of action of anti-cancer drugs. Stable isotope labeling combined with mass spectrometry offers a powerful and quantitative alternative to traditional radioisotope-based methods for assessing DNA synthesis. This application note describes a detailed protocol for a DNA replication assay using the novel tracer, 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂. This heavy-isotope labeled thymidine (B127349) analogue allows for the direct and sensitive quantification of newly synthesized DNA in cultured cells.
The incorporation of ¹³C and ¹⁵N isotopes into the thymidine molecule results in a distinct mass shift that can be accurately measured by liquid chromatography-mass spectrometry (LC-MS). This enables the differentiation of newly synthesized DNA from the pre-existing DNA pool. The 3',5'-Di-p-toluate groups are protecting groups that enhance the cell permeability of the thymidine analogue and are cleaved by intracellular esterases to release the active ¹³C,¹⁵N₂-thymidine for incorporation into DNA. This method is particularly valuable in drug development for evaluating the efficacy of cytotoxic and cytostatic compounds that target DNA replication pathways.
Key Applications
-
Oncology Drug Discovery: Quantify the anti-proliferative effects of novel drug candidates on cancer cell lines.
-
Cell Cycle Analysis: Study the kinetics of DNA synthesis during different phases of the cell cycle.
-
DNA Repair Studies: Investigate the interplay between DNA replication and DNA repair mechanisms.
-
Toxicology: Assess the impact of chemical compounds on DNA synthesis and cell proliferation.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂
This protocol outlines the steps for labeling cultured mammalian cells with the stable isotope tracer.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Trypsin-EDTA solution
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells in appropriate cell culture vessels at a density that will ensure they are in the exponential growth phase at the time of labeling. Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Tracer Preparation: Prepare a working solution of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ in complete cell culture medium. The final concentration may need to be optimized for each cell line but a starting concentration of 10 µM is recommended.
-
Labeling: Once cells have reached the desired confluency (typically 50-70%), remove the existing medium and replace it with the medium containing the ¹³C,¹⁵N₂-labeled thymidine analogue.
-
Incubation: Incubate the cells for a defined period. The incubation time will depend on the cell cycle length of the cell line and the specific experimental question. For a standard proliferation assay, a 24-hour incubation is a good starting point.
-
Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS to remove any unincorporated tracer.
-
Harvest the cells by trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet twice with ice-cold PBS.
-
The cell pellet can be stored at -80°C for subsequent DNA extraction.
Protocol 2: Genomic DNA Extraction and Digestion
This protocol describes the isolation of genomic DNA and its enzymatic digestion into individual deoxynucleosides for LC-MS analysis.
Materials:
-
Cell pellet from Protocol 1
-
Genomic DNA extraction kit (e.g., column-based or magnetic bead-based)
-
Nuclease P1
-
Alkaline Phosphatase
-
Reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
-
Proteinase K (optional, for crude lysates)
-
RNase A
-
Ultra-pure water
Procedure:
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial kit according to the manufacturer's instructions. Ensure the final DNA is of high purity.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Enzymatic Digestion:
-
In a microcentrifuge tube, combine 5-10 µg of genomic DNA with Nuclease P1 in the appropriate reaction buffer.
-
Incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside monophosphates.
-
Add Alkaline Phosphatase to the reaction mixture.
-
Incubate at 37°C for an additional 1 hour to dephosphorylate the deoxynucleoside monophosphates into deoxynucleosides.
-
-
Sample Cleanup: The resulting mixture of deoxynucleosides can be cleaned up using solid-phase extraction (SPE) or a simple protein precipitation step with cold acetonitrile (B52724), followed by centrifugation to pellet the enzymes.
-
Sample Preparation for LC-MS: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).
Protocol 3: LC-MS/MS Analysis for ¹³C,¹⁵N₂-Thymidine Incorporation
This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry analysis.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example for Thymidine):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled Thymidine (¹²C,¹⁴N₂): Precursor ion (m/z) → Product ion (m/z)
-
Labeled Thymidine (¹³C,¹⁵N₂): Precursor ion (m/z) → Product ion (m/z) (The exact m/z values will depend on the specific ¹³C and ¹⁵N labeling pattern of the thymidine analogue).
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
Data Analysis:
-
Integrate the peak areas for both the unlabeled and labeled thymidine MRM transitions.
-
Calculate the percentage of newly synthesized DNA using the following formula:
% Newly Synthesized DNA = [Peak Area (Labeled Thymidine) / (Peak Area (Labeled Thymidine) + Peak Area (Unlabeled Thymidine))] x 100
Data Presentation
The quantitative data from the DNA replication assay can be effectively summarized in tables for clear comparison between different experimental conditions.
Table 1: Effect of Compound X on DNA Replication in HeLa Cells
| Treatment | Concentration (µM) | % Newly Synthesized DNA (Mean ± SD) |
| Vehicle (DMSO) | - | 85.2 ± 4.1 |
| Compound X | 0.1 | 62.5 ± 3.5 |
| Compound X | 1 | 25.8 ± 2.9 |
| Compound X | 10 | 5.3 ± 1.2 |
Table 2: Time-Course of DNA Synthesis in A549 Cells
| Labeling Time (hours) | % Newly Synthesized DNA (Mean ± SD) |
| 4 | 15.7 ± 2.1 |
| 8 | 32.4 ± 3.0 |
| 16 | 68.9 ± 5.5 |
| 24 | 91.3 ± 6.2 |
Visualization of Experimental Workflow and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the biological context of the assay.
Caption: Experimental workflow for the DNA replication assay.
Tracking Cell Fate: A Detailed Guide to ¹³C and ¹⁵N Thymidine Labeling
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for utilizing stable isotope-labeled thymidine (B127349) ([¹³C]Thd and [¹⁵N]Thd) to track cell fate, proliferation, and turnover. This powerful technique offers a non-radioactive, non-toxic alternative to traditional methods, enabling sensitive and quantitative analysis of cellular dynamics in both in vitro and in vivo models, including human studies. By incorporating ¹³C and/or ¹⁵N isotopes into the DNA of dividing cells, researchers can trace the lineage and fate of these cells with high precision using mass spectrometry-based methods.
Introduction
Understanding cell proliferation, differentiation, and turnover is fundamental to numerous fields of biological research, from developmental biology and regenerative medicine to oncology and toxicology. Traditionally, radioactive isotopes like ³H-thymidine and thymidine analogues such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) have been employed for this purpose.[1][2] However, these methods are often limited by concerns over radioactivity, toxicity, and the harsh denaturation protocols required for BrdU detection, which can compromise tissue integrity and limit multiplexing capabilities.[2]
Stable isotope labeling with ¹³C- and ¹⁵N-thymidine overcomes many of these limitations. These non-radioactive isotopes are naturally occurring and can be safely administered to cells and even humans.[3][4] The incorporation of these heavy isotopes into newly synthesized DNA allows for the sensitive detection and quantification of labeled cells using mass spectrometry. This approach, particularly when coupled with high-resolution imaging techniques like Multi-isotope Imaging Mass Spectrometry (MIMS), provides unparalleled insights into cellular dynamics at the single-cell level.[5][6]
Principle of the Method
The core principle of this technique lies in the metabolic incorporation of exogenously supplied stable isotope-labeled thymidine into the DNA of proliferating cells during the S-phase of the cell cycle. Thymidine is a key precursor for DNA synthesis via the salvage pathway. By providing thymidine enriched with ¹³C or ¹⁵N, all newly synthesized DNA strands will carry this isotopic label. As the labeled cell divides, the isotopic signature is passed on to its progeny, allowing for the long-term tracking of cell fate.
The detection of ¹³C and ¹⁵N enrichment in DNA is typically achieved through mass spectrometry. The mass shift introduced by the heavy isotopes allows for the clear distinction between labeled and unlabeled DNA.[] Various mass spectrometry platforms can be employed, each offering unique advantages in terms of sensitivity, spatial resolution, and throughput.
Applications
The versatility of ¹³C and ¹⁵N thymidine labeling lends itself to a wide array of research applications:
-
Cell Proliferation and Turnover: Quantify the rate of cell division in different tissues and cell populations under various physiological and pathological conditions.[8]
-
Stem Cell Biology: Track the fate of stem and progenitor cells as they divide and differentiate into various lineages.[6]
-
Neurogenesis: Study the birth of new neurons in the brain, a process critical for learning, memory, and repair.[5]
-
Cancer Research: Investigate tumor growth kinetics, cell cycle dynamics, and the response to anti-proliferative therapies.[8]
-
Regenerative Medicine: Monitor the engraftment, proliferation, and differentiation of transplanted cells.[3][4]
-
Toxicology: Assess the impact of xenobiotics on cell proliferation and tissue homeostasis.
-
Drug Development: Evaluate the efficacy of novel therapeutics that target cell cycle progression.
Experimental Workflow
The general workflow for a ¹³C or ¹⁵N thymidine labeling experiment involves several key steps, from cell labeling to data analysis.
Caption: A generalized experimental workflow for cell fate tracking using stable isotope-labeled thymidine.
Protocols
Protocol 1: In Vitro Cell Labeling with ¹⁵N-Thymidine
This protocol is adapted for labeling adherent or suspension cells in culture.
Materials:
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
¹⁵N-Thymidine (e.g., [¹⁵N₂]-Thymidine)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., T-75 flasks, 6-well plates) at a density that allows for logarithmic growth during the labeling period.
-
Preparation of Labeling Medium: Prepare complete culture medium containing the desired final concentration of ¹⁵N-thymidine. A typical starting concentration for in vitro studies is in the range of 1-20 µM.[3] The optimal concentration should be determined empirically for each cell type.
-
Labeling:
-
For adherent cells, aspirate the existing medium and replace it with the ¹⁵N-thymidine-containing labeling medium.
-
For suspension cells, centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in the labeling medium.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired labeling period. The duration can range from a few hours to several days, depending on the cell cycle length and the experimental goals.
-
Chase Period (Optional): To track the fate of labeled cells over time, the labeling medium can be replaced with fresh, unlabeled medium. The cells are then cultured for a "chase" period before harvesting.
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, detach them using Trypsin-EDTA, and collect the cell suspension. Centrifuge to pellet the cells.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated ¹⁵N-thymidine.
-
Storage: The cell pellet can be stored at -80°C until DNA extraction.
Protocol 2: In Vivo Labeling with ¹⁵N-Thymidine (Adapted from Human Studies)
This protocol provides a general framework for in vivo labeling. All animal and human studies must be conducted under approved ethical guidelines.
Materials:
-
Sterile ¹⁵N-Thymidine solution for injection or oral administration
-
Appropriate vehicle for administration (e.g., sterile saline)
Procedure:
-
Dose Preparation: Prepare a sterile solution of ¹⁵N-thymidine at the desired concentration. Dosing will vary significantly based on the organism and experimental design. For instance, in human infant studies, an oral dose of 50 mg/kg/day has been used.[3]
-
Administration: Administer the ¹⁵N-thymidine solution to the subject. Common routes of administration include intraperitoneal (IP) injection, intravenous (IV) infusion, or oral gavage.[3][8] The administration can be a single bolus dose or repeated doses over a specific period.
-
Labeling Period: Allow sufficient time for the incorporation of the labeled thymidine into proliferating cells. This period can range from hours to weeks.
-
Tissue Collection: At the desired time point, euthanize the animal (if applicable) and collect the tissues of interest. For human studies, tissue biopsies may be obtained.[3][5]
-
Sample Processing: Process the collected tissues for subsequent DNA extraction. This may involve snap-freezing in liquid nitrogen or fixation for histological analysis.
Protocol 3: Genomic DNA Extraction and Hydrolysis
Materials:
-
Genomic DNA extraction kit (e.g., column-based or magnetic bead-based)
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate (B1210297) buffer
Procedure:
-
DNA Extraction: Extract genomic DNA from the labeled cells or tissues using a commercial kit according to the manufacturer's instructions. Ensure high purity and integrity of the extracted DNA.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Enzymatic Hydrolysis: a. In a microcentrifuge tube, combine approximately 10-20 µg of genomic DNA with Nuclease P1 in an appropriate buffer. b. Incubate at 50°C for 2 hours. c. Add alkaline phosphatase and continue the incubation at 37°C for another 2 hours. This two-step enzymatic digestion will hydrolyze the DNA into individual deoxyribonucleosides.
-
Sample Cleanup: The resulting mixture of deoxyribonucleosides can be further purified, if necessary, using solid-phase extraction or other cleanup methods prior to mass spectrometry analysis.
Protocol 4: Analysis by LC-MS/MS
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Chromatographic Separation: Separate the individual deoxyribonucleosides (dG, dA, dC, dT) using a suitable UHPLC column (e.g., a C18 column) and a gradient elution method.
-
Mass Spectrometry Detection: a. Introduce the separated nucleosides into the mass spectrometer. b. Use electrospray ionization (ESI) in positive ion mode. c. Set up multiple reaction monitoring (MRM) transitions to detect both the unlabeled and the ¹³C- or ¹⁵N-labeled thymidine.[9] For example, for ¹⁵N₂-thymidine, monitor the transition for the unlabeled thymidine (m/z 243 -> 127) and the labeled thymidine (m/z 245 -> 129).
-
Data Analysis: a. Integrate the peak areas for the labeled and unlabeled thymidine. b. Calculate the isotopic enrichment as the ratio of the labeled peak area to the total (labeled + unlabeled) peak area.
Data Presentation
Quantitative data from ¹³C and ¹⁵N thymidine labeling experiments can be effectively summarized in tables to facilitate comparison between different experimental groups.
| Sample ID | Treatment Group | Tissue/Cell Type | Labeling Duration (days) | Isotopic Enrichment (%) |
| 1 | Control | Intestinal Crypts | 7 | 15.2 ± 1.8 |
| 2 | Drug A | Intestinal Crypts | 7 | 8.5 ± 1.2 |
| 3 | Control | Hematopoietic Stem Cells | 14 | 5.6 ± 0.9 |
| 4 | Drug B | Hematopoietic Stem Cells | 14 | 10.3 ± 2.1 |
Table 1: Example of quantitative data presentation for in vivo labeling experiments.
| Cell Line | ¹⁵N-Thymidine Conc. (µM) | Labeling Time (hours) | Percent Labeled Cells |
| HeLa | 10 | 24 | 95.3 ± 2.1 |
| Jurkat | 10 | 24 | 88.7 ± 3.5 |
| HeLa | 20 | 12 | 75.1 ± 4.0 |
| Jurkat | 20 | 12 | 65.4 ± 3.8 |
Table 2: Example of quantitative data from in vitro labeling experiments.
Advanced Application: Multi-Isotope Imaging Mass Spectrometry (MIMS)
For studies requiring subcellular spatial resolution, MIMS is a powerful analytical technique. MIMS combines a secondary ion mass spectrometer (like NanoSIMS) with stable isotope labeling to generate images that map the distribution of different isotopes within a cell or tissue section.[5][6] This allows for the precise localization of labeled DNA within the nucleus of individual cells.
Caption: Workflow for tracking cell proliferation using ¹⁵N-thymidine labeling and MIMS analysis.
Conclusion
The use of ¹³C and ¹⁵N-labeled thymidine provides a robust, sensitive, and safe method for tracking cell fate and proliferation. This approach has broad applicability in basic research and drug development, offering detailed insights into cellular dynamics that are often unattainable with other methods. The protocols and information provided herein serve as a comprehensive guide for researchers looking to implement this powerful technique in their studies.
References
- 1. Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidine Analogues for Tracking DNA Synthesis [mdpi.com]
- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 4. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. A stable isotope method for measurement of thymidine incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cellular Insights: A Guide to Sample Preparation for Multisotope Imaging Mass Spectrometry (MIMS)
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and guidelines for the preparation of labeled cells for Multisotope Imaging Mass Spectrometry (MIMS). MIMS is a powerful analytical technique that allows for the visualization and quantification of isotopic labels within subcellular structures, offering profound insights into cellular metabolism, pharmacokinetics, and dynamic biological processes. The quality of MIMS data is critically dependent on meticulous sample preparation. This document outlines the essential steps from cell labeling to ultramicrotomy, ensuring the preservation of both cellular morphology and isotopic information.
Introduction to MIMS Analysis
Multisotope Imaging Mass Spectrometry (MIMS) utilizes a specialized ion microprobe, typically a NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) instrument, to generate high-resolution maps of elemental and isotopic distributions within a sample. By labeling cells with stable (non-radioactive) isotopes, researchers can trace the metabolic fate of specific molecules, measure cellular division, and quantify drug uptake with subcellular precision.[1][2][3] The sensitivity of MIMS allows for the detection of even low levels of isotopic enrichment.[1]
General Experimental Workflow
The overall workflow for preparing labeled cells for MIMS analysis is a multi-step process that requires careful attention to detail at each stage. The key stages are outlined below and will be detailed in the subsequent sections.
References
- 1. High Resolution Multi-Isotope Imaging Mass Spectrometry (MIMS) Imaging Applications in Stem Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Resolution Multi-Isotope Imaging Mass Spectrometry (MIMS) Imaging Applications in Stem Cell Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3',5'-Di-p-toluate Thymidine-13C,15N2 Incorporation
Welcome to the technical support center for 3',5'-Di-p-toluate Thymidine-13C,15N2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving incorporation efficiency and troubleshooting common issues encountered during oligonucleotide synthesis with this modified nucleoside.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase synthesis of oligonucleotides using this compound phosphoramidite (B1245037).
Q1: Why is the coupling efficiency of the modified thymidine (B127349) lower than standard phosphoramidites?
A1: The reduced coupling efficiency of this compound phosphoramidite is likely due to the steric hindrance caused by the bulky p-toluate (B1214165) protecting groups on the 3' and 5' hydroxyls of the thymidine.[] This bulkiness can impede the approach of the phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.[] Additionally, purine (B94841) bases (A and G) are naturally bulkier and can also contribute to lower coupling efficiency when they are the preceding nucleotide.[]
To improve coupling efficiency, consider the following optimization strategies:
-
Extend Coupling Time: Doubling or even tripling the standard coupling time for this specific monomer can provide the necessary reaction time to overcome the steric hindrance.[][3] For many modified bases, a coupling time of 5-15 minutes is recommended.[3][4]
-
Double Coupling: Performing the coupling step twice before the capping step can significantly increase the percentage of successful incorporations.[3] If the initial coupling efficiency is 80%, a second coupling can increase it to 96%.[3]
-
Use a Stronger Activator: Activators like 4,5-dicyanoimidazole (B129182) (DCI) can increase the rate of the coupling reaction compared to traditional activators like 1H-tetrazole.[5][6] However, overly aggressive activators can lead to side reactions.[]
-
Increase Phosphoramidite Concentration: Using a higher concentration of the phosphoramidite solution (e.g., 0.1 M) can help drive the reaction to completion.[3][]
Q2: My mass spectrometry results show a significant peak corresponding to an n-1 deletion at the intended incorporation site. What went wrong?
A2: An n-1 peak indicates a failure to incorporate the this compound phosphoramidite, followed by a successful capping step on the unreacted 5'-hydroxyl group. This is a direct consequence of poor coupling efficiency. The primary reasons for this are outlined in Q1.
Troubleshooting steps:
-
Confirm Reagent Quality: Ensure the phosphoramidite is not degraded. It should be stored under anhydrous conditions. The presence of moisture can hydrolyze the phosphoramidite, rendering it inactive.[][5]
-
Optimize Coupling Protocol: Implement the strategies from A1, such as extending the coupling time or performing a double coupling.
-
Check Synthesizer Fluidics: Ensure that the phosphoramidite is being delivered correctly to the synthesis column. Clogged lines or faulty valves can prevent the reagent from reaching the solid support.
Q3: After synthesis and deprotection, my final product is insoluble or difficult to purify. What could be the cause?
A3: Solubility issues can arise from incomplete deprotection of the p-toluate groups. These bulky, non-polar groups can cause the oligonucleotide to aggregate. Additionally, if the oligonucleotide is long or has a high GC content, it may be more prone to forming secondary structures that can also reduce solubility.
To address solubility issues:
-
Ensure Complete Deprotection: Verify that the deprotection conditions are sufficient to remove the p-toluoyl groups. Standard ammonium (B1175870) hydroxide (B78521) deprotection may require elevated temperatures or longer incubation times. For sensitive modifications, milder deprotection strategies using potassium carbonate in methanol (B129727) might be considered, though this would require compatible protecting groups on the other nucleobases (e.g., UltraMILD monomers).[8]
-
Purification Conditions: Use appropriate buffers and temperatures during HPLC purification. For oligonucleotides, ion-pair reversed-phase HPLC is a common and effective method.[9][10]
Q4: How can I confirm that the p-toluate protecting groups have been completely removed?
A4: Mass spectrometry is the most definitive method to confirm the complete removal of the protecting groups.[9][10] The expected mass of the final oligonucleotide should be calculated based on the 13C and 15N isotopes and compared to the experimental mass. The presence of any p-toluoyl groups will result in a mass addition of +118.14 Da for each remaining group.
High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.[10] Tandem mass spectrometry (MS/MS) can be used to fragment the oligonucleotide and confirm the sequence, which would also reveal the presence of any modifications.[11]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the 3',5'-Di-p-toluate protecting groups?
A1: The p-toluate groups are acyl protecting groups used to protect the 3'- and 5'-hydroxyl functions of the thymidine nucleoside during the synthesis of the phosphoramidite building block and subsequent oligonucleotide synthesis.[9] These protecting groups prevent unwanted side reactions at the hydroxyl positions, ensuring that the phosphodiester bond formation occurs correctly.[9][12]
Q2: How do the 13C and 15N labels affect the incorporation process?
A2: The stable isotope labels (13C and 15N) on the thymidine base do not significantly alter the chemical reactivity of the phosphoramidite. Therefore, they are not expected to have a direct impact on the coupling efficiency. The primary challenges in incorporation efficiency stem from the bulky protecting groups.
Q3: Can this modified phosphoramidite be used in a standard DNA synthesizer?
A3: Yes, it can be used in a standard automated DNA synthesizer. However, the synthesis protocol for the cycle where this modified base is introduced needs to be adjusted. Specifically, the coupling step should be extended as described in the troubleshooting guide.[][3]
Q4: For in vivo studies, what factors will influence the incorporation of the deprotected, labeled thymidine into cellular DNA?
A4: Once the oligonucleotide is synthesized and fully deprotected, if the goal is for the labeled thymidine to be incorporated into cellular DNA through salvage pathways, several factors come into play:
-
Cellular Uptake: The labeled nucleoside must be transported into the cell. This is primarily mediated by concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs).[]
-
Phosphorylation: Inside the cell, the nucleoside must be phosphorylated by thymidine kinases to form the corresponding triphosphate (dNTP).
-
DNA Polymerase Activity: The resulting labeled dNTP must be utilized by DNA polymerases as a substrate during DNA replication. The efficiency of incorporation can vary between different polymerases.
Q5: What are the expected mass additions for the isotopic labels?
A5:
-
13C: Each 13C atom adds approximately 1.00335 Da compared to a 12C atom.
-
15N: Each 15N atom adds approximately 0.99703 Da compared to a 14N atom.
For Thymidine-13C,15N2, with two 15N atoms and one 13C atom (assuming labeling at a single carbon position), the total mass increase compared to the unlabeled thymidine would be approximately (2 * 0.99703) + 1.00335 = 2.99741 Da . The exact mass will depend on the specific positions and number of labeled atoms.
Data Presentation
Table 1: Theoretical Coupling Efficiencies and Impact on Final Yield
| Average Stepwise Coupling Efficiency (%) | Theoretical Yield of Full-Length 20-mer Oligonucleotide (%) | Theoretical Yield of Full-Length 50-mer Oligonucleotide (%) |
| 99.5 | 90.5 | 77.9 |
| 99.0 | 81.8 | 60.5 |
| 98.0 | 66.8 | 36.4 |
| 95.0 | 35.8 | 7.7 |
| 90.0 | 12.2 | 0.5 |
This table illustrates the critical importance of maintaining high coupling efficiency, especially for longer oligonucleotides. Even a small drop in efficiency per step leads to a significant decrease in the final product yield.[5]
Table 2: Mass Spectrometry Troubleshooting for a Hypothetical 10-mer Oligonucleotide
| Observed Mass | Interpretation | Potential Cause | Suggested Action |
| Expected Mass - ~313.2 Da | n-1 deletion | Failed coupling of a standard phosphoramidite | Optimize general coupling conditions |
| Expected Mass - ~329.2 Da | n-1 deletion of the labeled thymidine | Failed coupling of the modified phosphoramidite | Extend coupling time, double couple |
| Expected Mass + 118.1 Da | Incomplete removal of one p-toluoyl group | Insufficient deprotection time/temperature | Optimize deprotection protocol |
| Expected Mass + 236.2 Da | Incomplete removal of both p-toluoyl groups | Insufficient deprotection time/temperature | Optimize deprotection protocol |
Note: The exact mass of a deleted standard nucleotide will vary depending on whether it is A, C, G, or T.
Experimental Protocols
Protocol 1: Optimized Coupling for this compound Phosphoramidite
This protocol assumes the use of a standard automated DNA synthesizer.
-
Reagent Preparation:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.
-
Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and anhydrous.
-
-
Synthesis Cycle Programming:
-
Program the DNA synthesizer with the desired oligonucleotide sequence.
-
For the standard phosphoramidites, use the synthesizer's default coupling times (typically 30-60 seconds).
-
For the cycle corresponding to the incorporation of the modified thymidine, create a custom protocol:
-
Option A (Extended Coupling): Increase the coupling time to 10-15 minutes.
-
Option B (Double Coupling): Program the synthesizer to deliver the activator and the modified phosphoramidite, wait for the standard coupling time, and then repeat the delivery of both reagents without an intervening capping step.
-
-
-
Post-Synthesis:
-
After the final cycle, keep the terminal 5'-DMT group on (DMT-on synthesis) to aid in purification.
-
Protocol 2: Deprotection of Oligonucleotide
This protocol outlines a standard deprotection procedure. The exact time and temperature may need to be optimized.
-
Cleavage from Support:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide (28-30%).
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Base Deprotection (including p-toluoyl groups):
-
Transfer the ammonium hydroxide solution containing the oligonucleotide to a fresh vial.
-
Seal the vial tightly and heat at 55°C for 12-16 hours. This step removes the protecting groups from the nucleobases and the p-toluoyl groups from the modified thymidine.
-
-
Evaporation and Reconstitution:
-
Cool the vial to room temperature.
-
Evaporate the ammonium hydroxide to dryness using a speed vacuum concentrator.
-
Reconstitute the oligonucleotide pellet in an appropriate buffer (e.g., sterile water or 0.1 M TE buffer).
-
-
Purification and Analysis:
-
Purify the oligonucleotide using HPLC (ion-pair reversed-phase is recommended).
-
Analyze the purified product by mass spectrometry to confirm its identity and purity.[10]
-
Visualizations
Caption: Workflow for oligonucleotide synthesis with a modified phosphoramidite.
Caption: Troubleshooting logic for low incorporation efficiency.
References
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. benchchem.com [benchchem.com]
- 6. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. glenresearch.com [glenresearch.com]
- 9. anacura.com [anacura.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. twistbioscience.com [twistbioscience.com]
Technical Support Center: Optimizing Labeling with 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂
Welcome to the technical support center for 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing labeling concentrations and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ and what is its primary application?
A1: 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ is a stable isotope-labeled analogue of thymidine (B127349). The ¹³C and ¹⁵N isotopes serve as tracers that can be detected by mass spectrometry. Its primary application is in cell proliferation and DNA synthesis assays. The 3',5'-di-p-toluate groups are ester modifications intended to increase the cell permeability of the thymidine analogue, acting as a prodrug that is metabolized within the cell to release the labeled thymidine.
Q2: How does the di-p-toluate modification affect the delivery of labeled thymidine into cells?
A2: The p-toluate (B1214165) ester groups increase the lipophilicity of the thymidine molecule, which generally enhances its ability to cross the cell membrane. Once inside the cell, it is presumed that endogenous cellular esterases cleave these ester bonds, releasing the ¹³C,¹⁵N₂-labeled thymidine, which can then be phosphorylated and incorporated into newly synthesized DNA during the S-phase of the cell cycle.
Q3: What is the expected metabolic pathway for this compound?
A3: The anticipated metabolic pathway involves a two-step process. First, the 3',5'-di-p-toluate groups are removed by intracellular esterases to yield ¹³C,¹⁵N₂-labeled thymidine. Subsequently, this labeled thymidine enters the nucleotide salvage pathway, where it is sequentially phosphorylated by thymidine kinase and other kinases to form thymidine triphosphate (dTTP). This labeled dTTP is then available as a substrate for DNA polymerase during DNA replication.
Q4: How do I determine the optimal labeling concentration of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ for my experiment?
A4: The optimal concentration is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response experiment. We recommend a concentration range of 1-50 µM. Key factors to consider are the proliferation rate of your cells, the expression level of intracellular esterases, and the potential for cytotoxicity. Please refer to the experimental protocols section for a detailed method on determining the optimal concentration.
Q5: What are the potential advantages of using a di-p-toluate modified thymidine analogue?
A5: The primary potential advantage is improved cellular uptake compared to unmodified thymidine, which may lead to more efficient labeling, particularly in cell types with low nucleoside transporter expression. This could allow for the use of lower labeling concentrations, reducing potential toxicity and cost.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no incorporation of ¹³C,¹⁵N₂ label | 1. Suboptimal Labeling Concentration: The concentration of the labeling reagent may be too low for your specific cell type. 2. Insufficient Incubation Time: The duration of the labeling pulse may be too short for significant incorporation to occur, especially in slowly proliferating cells. 3. Low Esterase Activity: The cell line may have low endogenous esterase activity, leading to inefficient cleavage of the di-p-toluate groups and poor release of the labeled thymidine. 4. Cell Cycle Arrest: The compound or other experimental conditions may have caused the cells to arrest outside of the S-phase. | 1. Perform a dose-response experiment with a broader concentration range (e.g., 1-100 µM). 2. Increase the incubation time. For rapidly dividing cells, 1-4 hours may be sufficient, while slower-growing cells may require up to 24 hours. 3. If possible, assay for general intracellular esterase activity in your cell line. Consider using a different labeled nucleoside that does not require esterase activation. 4. Perform a cell cycle analysis (e.g., by flow cytometry) to confirm that a significant portion of the cell population is in S-phase. |
| High Cellular Toxicity or Altered Cell Morphology | 1. High Concentration of Labeling Reagent: The 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ itself may be toxic at high concentrations. 2. Toxicity of Byproducts: The cleavage of the p-toluate groups releases p-toluic acid, which may be toxic to some cell lines at high concentrations. 3. Solvent Toxicity: If using a solvent like DMSO to dissolve the compound, high concentrations of the solvent can be toxic. | 1. Reduce the concentration of the labeling reagent. 2. Wash the cells thoroughly after the labeling period to remove any remaining compound and byproducts. 3. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| High Background Signal in Mass Spectrometry | 1. Incomplete Removal of Unincorporated Label: Residual labeling reagent in the sample can contribute to the background signal. 2. Contamination: Contamination from other sources of ¹³C or ¹⁵N in the culture medium or sample preparation reagents. | 1. After the labeling period, wash the cells multiple times with fresh, pre-warmed medium or PBS. 2. Use high-purity reagents and solvents for sample preparation. Include an unlabeled control sample to assess the natural isotopic abundance and any background contamination. |
| Variability Between Replicates | 1. Inconsistent Cell Seeding Density: Variations in the number of cells per well or dish can lead to differences in label incorporation. 2. Inconsistent Labeling Conditions: Variations in incubation time, temperature, or reagent concentration between replicates. | 1. Ensure a uniform and consistent cell seeding density across all experimental and control groups. 2. Maintain strict consistency in all experimental parameters for all replicates. |
Experimental Protocols
Determining Optimal Labeling Concentration
This protocol outlines a method to determine the optimal, non-toxic concentration of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ for your specific cell line.
Materials:
-
3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Multi-well culture plates (e.g., 96-well)
-
Mass spectrometer for isotope analysis
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Prepare Labeling Medium: Prepare a series of dilutions of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ in complete culture medium. A suggested concentration range is 0, 1, 5, 10, 25, 50, and 100 µM.
-
Labeling: Remove the existing medium from the cells and add the prepared labeling medium to the respective wells. Incubate for a period relevant to your cell line's doubling time (e.g., 4 hours for rapidly dividing cells, or 24 hours for slower-growing cells).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Sample Preparation for Mass Spectrometry: In a parallel plate, wash the cells twice with ice-cold PBS. Harvest the cells and extract genomic DNA.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of thymidine in the extracted DNA by mass spectrometry.
-
Data Analysis: Plot cell viability and isotopic enrichment as a function of the labeling concentration. The optimal concentration will be the highest concentration that provides significant labeling without a substantial decrease in cell viability.
| Parameter | Recommendation |
| Starting Concentration Range | 1 - 50 µM |
| Incubation Time | 4 - 24 hours (cell-type dependent) |
| Cell Density | Logarithmic growth phase |
| Control Groups | Unlabeled cells, solvent control |
Visualizations
Proposed Metabolic Pathway and Experimental Workflow
Caption: Proposed metabolic pathway of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low label incorporation.
Technical Support Center: Minimizing Cytotoxicity of Labeled Thymidine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of labeled thymidine (B127349) analogs used in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What are labeled thymidine analogs and why are they used?
Labeled thymidine analogs, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are synthetic nucleosides that are incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] This incorporation allows for the detection and quantification of proliferating cells, making them powerful tools in cancer research, developmental biology, and drug screening.[1]
Q2: What causes the cytotoxicity of these analogs?
The cytotoxicity of thymidine analogs stems from several factors:
-
DNA Damage: Their incorporation can lead to mutations, DNA damage, and activation of the DNA damage checkpoint.[3][4]
-
Cell Cycle Arrest: They can cause delays in cell cycle progression, particularly at the G1/S boundary.[3][5][6]
-
Alteration of dNTP Pools: Changing the balance of deoxynucleoside triphosphates (dNTPs) is mutagenic and can lead to cell cycle arrest.[3]
-
Induction of Apoptosis: At higher concentrations, these analogs can trigger programmed cell death.[7]
Q3: Is EdU more toxic than BrdU?
Yes, studies have shown that EdU can exhibit higher cytotoxicity and genotoxicity than BrdU at similar concentrations.[4][6] Cells with defects in homologous recombination repair are particularly sensitive to EdU.[4] The mechanism of EdU's toxicity is linked to inducing a runaway process of futile excision repair.[7]
Q4: How can I minimize the cytotoxic effects of thymidine analogs in my experiments?
Minimizing cytotoxicity is crucial for accurate cell proliferation data. Key strategies include:
-
Titrate the Analog Concentration: Determine the lowest possible concentration that still provides a detectable signal.[3][8]
-
Shorten the Incubation Time: Use short pulses of labeling whenever possible.[3]
-
Optimize for Cell Type: The optimal concentration and incubation time can vary significantly between different cell lines.[9][10]
-
Consider Alternatives: For certain applications, non-nucleoside analog-based methods like dye dilution assays (e.g., CFSE) or metabolic assays (e.g., MTT, WST-1) might be suitable alternatives with lower toxicity.[11][12]
Q5: What are the key differences between BrdU and EdU detection methods?
The primary difference lies in the detection chemistry. BrdU detection requires harsh DNA denaturation steps (using acid or heat) to expose the incorporated BrdU for antibody binding.[13][14] In contrast, EdU detection utilizes a mild and rapid "click chemistry" reaction that does not require DNA denaturation, which better preserves cell morphology and allows for easier multiplexing with other fluorescent probes.[15][16][17]
Troubleshooting Guides
Problem: Weak or No Fluorescent Signal
| Potential Cause | Suggested Solution |
| Suboptimal analog concentration. | Titrate the thymidine analog to find the optimal concentration for your specific cell type and experimental conditions. A common starting point for EdU is 10 µM.[9][15] |
| Insufficient incubation time. | Optimize the labeling duration. Rapidly dividing cells may only need a short pulse (e.g., 30 minutes to 2 hours), while slower-growing cells might require longer incubation.[1] |
| Incorrect filter sets on the microscope. | Ensure that the microscope's filter sets are appropriate for the fluorophore being used for detection.[15] |
| Cell loss during washing steps. | For suspension cells, use gentle centrifugation (300-400 x g for 5 minutes) during wash steps to prevent cell pellet loss.[15] |
| Degraded detection reagents. | Check the expiration dates and proper storage of all reagents, especially fluorescent dyes and antibodies. |
Problem: High Background Staining
| Potential Cause | Suggested Solution |
| Non-specific antibody binding (BrdU). | Include a secondary antibody-only control to check for non-specific binding.[8] Consider using an isotype control.[8] Increase the number and duration of wash steps. |
| Incomplete removal of unbound reagents. | Ensure thorough washing after incubation with the analog and detection reagents. |
| Autofluorescence. | Include an unstained control sample to assess the level of natural cellular fluorescence. |
Problem: Signs of Cytotoxicity (e.g., reduced cell number, altered morphology)
| Potential Cause | Suggested Solution |
| Analog concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Elevated concentrations (>5–10 μM) of EdU can be toxic.[4][18] |
| Prolonged incubation time. | Reduce the labeling duration to the minimum time required for sufficient signal.[3] |
| Inherent sensitivity of the cell line. | Some cell lines, particularly those with DNA repair deficiencies, are more sensitive to thymidine analogs.[4] Consider using a lower concentration or a less toxic alternative method. |
| Contamination of cell culture. | Regularly check cultures for signs of microbial contamination. |
Comparative Data: Labeled Thymidine Analogs
Table 1: General Comparison of BrdU and EdU
| Feature | BrdU (5-bromo-2'-deoxyuridine) | EdU (5-ethynyl-2'-deoxyuridine) |
| Detection Method | Antibody-based immunocytochemistry.[14] | Copper-catalyzed "click chemistry".[16] |
| DNA Denaturation | Required (acid, heat, or DNase treatment).[10][19] | Not required.[15][16] |
| Protocol Length | Longer, often includes overnight antibody incubation.[17] | Shorter and simpler protocol.[16] |
| Cytotoxicity | Generally considered less toxic than EdU at equivalent concentrations.[4] | Can be more cytotoxic and genotoxic, especially at higher concentrations.[4][6] |
| Multiplexing | Can be challenging due to harsh denaturation steps that can destroy other epitopes.[17] | Highly compatible with multiplexing (e.g., with antibody staining for other markers).[16] |
| Sensitivity | High sensitivity.[20] | High sensitivity, can achieve equivalent brightness to BrdU with lower quantities.[21] |
Table 2: Recommended Starting Concentrations and Incubation Times
| Analog | Cell Type | Recommended Starting Concentration | Recommended Incubation Time | Citation(s) |
| EdU | Most cell lines | 10 µM | 1-2 hours | [9][22] |
| EdU | Primary cells | Titrate, may require lower concentration | May require longer incubation (up to 24 hours) | [9] |
| BrdU | Most cell lines | 10 µM | 1-24 hours (highly dependent on cell cycle length) | [1][19] |
| BrdU | In vivo (rodents) | 1 µg/g body weight | Varies by experimental design | [23] |
| EdU | In vivo (rodents) | 10 µg/g body weight | Varies by experimental design | [23] |
Note: These are starting recommendations. Optimal conditions must be determined empirically for each experimental system.[10]
Experimental Protocols
Protocol 1: General Workflow for EdU Labeling and Detection (Microscopy)
-
Cell Labeling:
-
Plate cells on coverslips and allow them to adhere overnight.
-
Prepare a working solution of EdU in pre-warmed culture medium (a common starting concentration is 10 µM).[22]
-
Incubate cells with the EdU-containing medium for the desired period (e.g., 2 hours) at 37°C.[24] The optimal time depends on the cell cycle length.[1]
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[15]
-
Wash twice with 3% BSA in PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[15]
-
Wash twice with 3% BSA in PBS.
-
-
EdU Detection (Click Reaction):
-
Prepare the click reaction cocktail according to the manufacturer's instructions (typically contains a fluorescent azide, copper sulfate, and a reducing agent).
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[15]
-
Wash the cells three times with 3% BSA in PBS.
-
-
DNA Staining and Imaging:
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342.
-
Wash cells with PBS.
-
Mount the coverslips and image using a fluorescence microscope with the appropriate filters.
-
Protocol 2: General Workflow for BrdU Labeling and Detection (Microscopy)
-
Cell Labeling:
-
Incubate cells with BrdU labeling solution (typically 10 µM) for the desired time (e.g., 1-24 hours).[1]
-
-
Fixation and Permeabilization:
-
Fix cells as described for the EdU protocol.
-
Permeabilize with Triton X-100.[25]
-
-
DNA Denaturation:
-
Incubate cells with 2N HCl for 10-20 minutes at room temperature or 37°C to denature the DNA.[10]
-
Immediately neutralize the acid by washing with a buffering solution (e.g., 0.1 M borate (B1201080) buffer, pH 8.5).[10]
-
Wash several times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour.
-
Incubate with an anti-BrdU primary antibody overnight at 4°C.[25]
-
Wash three times with PBS containing 0.1% Triton X-100.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[25]
-
Wash three times.
-
-
DNA Staining and Imaging:
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount and image as described for the EdU protocol.
-
Protocol 3: Assessing Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability.[26]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Treatment: Treat cells with a range of concentrations of the thymidine analog for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[26]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Diagram 1: General Mechanism of Thymidine Analog-Induced Cytotoxicity
Caption: Mechanism of thymidine analog-induced cytotoxicity.
Diagram 2: Experimental Workflow for Optimizing Analog Concentration
Caption: Workflow for optimizing thymidine analog concentration.
Diagram 3: Troubleshooting Logic for Weak Signal
Caption: Troubleshooting flowchart for a weak signal.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Scientists discover surprise anticancer properties of common lab molecule - UNC Lineberger [unclineberger.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. biocompare.com [biocompare.com]
- 12. Are there any alternatives to BrdU (Bromodeoxyuridine)? | AAT Bioquest [aatbio.com]
- 13. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. [PDF] Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 19. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. Thymidine analog labeling of proliferating cells [protocols.io]
- 24. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 25. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: In Vivo Delivery of 3',5'-Di-p-toluate Thymidine-13C,15N2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of 3',5'-Di-p-toluate Thymidine-13C,15N2.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low Bioavailability / Poor Efficacy | Poor aqueous solubility of the compound. The di-p-toluate modification renders the thymidine (B127349) analog highly hydrophobic, limiting its dissolution in biological fluids.[1][2] | - Formulation Optimization: Develop a suitable formulation to enhance solubility. Options include lipid-based formulations (e.g., SEDDS, SMEDDS), nanoemulsions, or encapsulation in nanoparticles or liposomes.[1][3][4] - Co-solvent Administration: Use of biocompatible co-solvents may improve solubility, but care must be taken to avoid toxicity. |
| Rapid metabolism by esterases. The p-toluate (B1214165) ester groups are susceptible to cleavage by carboxylesterases, primarily in the liver and plasma, leading to premature release of the active form and rapid clearance.[5][6][7] | - Route of Administration: Consider alternative routes of administration that bypass first-pass metabolism, such as intravenous or subcutaneous injection.[8] - Dose Adjustment: An increased dose may be necessary to achieve therapeutic concentrations at the target site, but this must be balanced against potential toxicity.[9] | |
| Inefficient cellular uptake. While the lipophilic nature of the prodrug can enhance passive diffusion across cell membranes, it may not be optimal for all cell types.[1][10] | - Targeted Delivery Systems: Functionalize delivery vehicles (e.g., nanoparticles) with targeting ligands (e.g., antibodies, aptamers) to enhance uptake by specific cell populations.[11] | |
| High Variability in Experimental Results | Inconsistent formulation. The physical properties of the formulation (e.g., particle size, drug loading) can significantly impact in vivo performance.[2][3] | - Strict Quality Control: Implement rigorous quality control measures for formulation preparation to ensure batch-to-batch consistency. - Characterization of Formulation: Thoroughly characterize each batch of the formulation for key parameters such as particle size distribution, zeta potential, and encapsulation efficiency. |
| Variable esterase activity. Esterase activity can vary between animal species and even between individuals, leading to differences in prodrug activation and clearance rates.[5] | - Species Selection: Choose an animal model with esterase activity that is translatable to humans, if possible. - Larger Sample Sizes: Increase the number of animals per group to account for inter-individual variability. | |
| Off-Target Toxicity | Non-specific accumulation of the hydrophobic prodrug. Highly lipophilic compounds can accumulate in adipose tissue and other non-target organs, potentially leading to toxicity.[1] | - Pharmacokinetic Studies: Conduct detailed pharmacokinetic and biodistribution studies to understand the in vivo fate of the compound. - Targeted Delivery: Employ targeted delivery strategies to concentrate the drug at the desired site of action.[11] |
| Toxicity of the p-toluic acid byproduct. Cleavage of the ester groups releases p-toluic acid, which may have its own toxicity profile at high concentrations. | - Toxicity Assessment: Evaluate the toxicity of p-toluic acid in relevant in vitro and in vivo models. - Dose Optimization: Determine the maximum tolerated dose (MTD) of the prodrug to minimize the generation of potentially toxic byproducts.[11] |
Frequently Asked Questions (FAQs)
1. What is the primary challenge in the in vivo delivery of this compound?
The primary challenge is its poor water solubility due to the hydrophobic di-p-toluate ester groups.[1][2] This can lead to low bioavailability and difficulty in achieving therapeutic concentrations in vivo.
2. How do the p-toluate groups affect the properties of the thymidine analog?
The p-toluate groups act as protecting groups that mask the hydroxyl groups of thymidine, making the molecule more lipophilic.[12] This increased lipophilicity is intended to enhance its ability to cross cell membranes.[1] However, it also significantly reduces its aqueous solubility.
3. What is the expected metabolic pathway for this compound in vivo?
The p-toluate ester bonds are expected to be cleaved by carboxylesterases, which are abundant in the liver and plasma, to release the active thymidine analog and two molecules of p-toluic acid.[5][6]
4. What formulation strategies are recommended for such a hydrophobic compound?
For highly hydrophobic or "grease-ball" molecules, lipid-based formulations are often suitable.[2] These include Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and nanoemulsions.[3][4][13] Encapsulation in nanoparticles or liposomes is another effective strategy to improve solubility and control release.[1][11]
5. Does the isotopic labeling (13C, 15N2) impact the in vivo delivery?
The isotopic labeling is unlikely to have a significant impact on the in vivo delivery challenges. The physicochemical properties of the molecule are primarily determined by the di-p-toluate modification. The stable isotopes are used for tracing the molecule in metabolic and pharmacokinetic studies.
6. How can I assess the in vivo stability and cleavage of the p-toluate esters?
You can perform pharmacokinetic studies by collecting blood and tissue samples at various time points after administration. The concentrations of the intact prodrug and the released thymidine analog can be quantified using a sensitive analytical method like LC-MS/MS, taking advantage of the mass difference due to the isotopic labels.
Experimental Protocols
Protocol 1: Formulation of this compound in a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To prepare a SMEDDS formulation to enhance the oral bioavailability of the hydrophobic thymidine analog.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ PG)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Deionized water
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Screening of Excipients: Determine the solubility of the compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagram: Based on the screening results, construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution with water.
-
Preparation of SMEDDS Pre-concentrate: a. Accurately weigh the selected oil, surfactant, and co-surfactant in their optimal ratio into a glass vial. b. Vortex the mixture until a homogenous and transparent liquid is formed. c. Add the this compound to the mixture and vortex until it is completely dissolved. Gentle heating (e.g., 40°C) may be applied if necessary.
-
Characterization of the SMEDDS: a. Emulsification Study: Add a small amount of the SMEDDS pre-concentrate to a larger volume of deionized water with gentle stirring and observe the formation of a clear or slightly bluish microemulsion. b. Droplet Size and Zeta Potential: Determine the droplet size, polydispersity index (PDI), and zeta potential of the resulting microemulsion using dynamic light scattering (DLS). c. Drug Loading: Quantify the amount of the compound in the SMEDDS formulation using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vitro Hydrolysis Assay in Plasma
Objective: To evaluate the stability of the p-toluate esters in the presence of plasma esterases.
Materials:
-
This compound stock solution (in a suitable organic solvent like DMSO)
-
Freshly collected plasma (e.g., mouse, rat, or human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Pre-warm Plasma: Pre-warm the plasma and PBS to 37°C.
-
Initiate Reaction: a. In a microcentrifuge tube, mix the plasma and PBS (e.g., in a 1:1 ratio). b. Spike a small volume of the compound's stock solution into the plasma mixture to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid protein precipitation. c. Vortex briefly and place the tube in the incubator at 37°C.
-
Time-Point Sampling: a. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. b. Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction and precipitate proteins.
-
Sample Preparation: a. Vortex the quenched samples vigorously. b. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. c. Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the intact prodrug and the formation of the hydrolyzed thymidine analog over time.
-
Data Analysis: Plot the concentration of the intact prodrug versus time and calculate the half-life (t½) of the compound in plasma.
Visualizations
References
- 1. Lipophilic prodrugs and formulations of conventional (deoxy)nucleoside and fluoropyrimidine analogs in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New drug-formulation method may lead to smaller pills | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Nucleoside ester prodrug substrate specificity of liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics of nucleoside analogues: focus on haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and accumulation of the lipophilic deoxynucleoside analogs elacytarabine and CP-4126 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted delivery of a cisplatin prodrug for safer and more effective prostate cancer therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. future4200.com [future4200.com]
Technical Support Center: MIMS and Stable Isotope Data Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Membrane Inlet Mass Spectrometry (MIMS) with stable isotopes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in MIMS data analysis when using stable isotopes?
A1: The most common sources of error in MIMS data analysis with stable isotopes can be broadly categorized into three areas: experimental design, instrumental factors, and data processing. Errors in experimental design include improper selection of stable isotope tracers and inadequate labeling protocols. Instrumental factors can introduce errors through signal instability, background noise, and mass discrimination. Data processing pitfalls include incorrect correction for natural isotope abundance and inappropriate statistical analysis.
Q2: How do I choose the appropriate stable isotope for my MIMS experiment?
A2: The choice of a stable isotope depends on several factors, including the biological process being studied, the natural abundance of the isotope, and the analytical capabilities of your MIMS instrument. For tracking DNA synthesis, for example, 15N- or 18O-labeled thymidine (B127349) is often preferred over 13C-thymidine because of the lower natural abundance of 15N (0.37%) and 18O (0.20%) compared to 13C (1.11%), which results in higher sensitivity.[1]
Q3: What is the importance of correcting for natural isotopic abundance?
A3: Correcting for the natural abundance of stable isotopes is a critical step in MIMS data analysis. All elements have a natural distribution of stable isotopes. For instance, approximately 1.1% of all carbon is 13C. This natural abundance contributes to the signal at a given mass-to-charge ratio (m/z) and can lead to an overestimation of the isotopic enrichment from your tracer. Failure to correct for this can result in inaccurate quantification and misinterpretation of metabolic fluxes.
Q4: What software is available for MIMS data analysis?
A4: Several software packages are available for MIMS data analysis. One commonly used tool is OpenMIMS, an ImageJ plugin designed for opening, processing, and analyzing images from nanoSIMS mass spectrometers.[2] It allows for the generation of ratio images and Hue-Saturation-Intensity (HSI) maps from multiple isotopes. For more general stable isotope data correction, software like IsoCor and PolyMID-Correct can be used to correct for natural isotope abundance.
Troubleshooting Guides
Issue 1: Inaccurate Isotopic Ratios
Symptom: The calculated isotopic ratios are inconsistent across replicates or deviate significantly from expected values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Instrumental Drift | Monitor the stability of the instrument by running a standard of known isotopic composition at regular intervals. If drift is detected, allow the instrument to stabilize or perform necessary maintenance. |
| Background Contamination | Analyze blank samples to identify and quantify any background signals that may interfere with the isotopes of interest. Subtract the background signal during data processing. |
| Mass Discrimination | Calibrate the mass spectrometer across the mass range of interest using appropriate standards. This will correct for any mass-dependent variations in ion transmission and detection. |
| Incorrect Dead Time Correction | Ensure that the dead time of the ion counting system is correctly determined and applied during data acquisition or processing. Incorrect dead time correction can lead to non-linearities in the measured ion ratios, especially at high count rates. |
Issue 2: High Signal Noise or Low Signal-to-Noise Ratio
Symptom: The MIMS data shows excessive noise, making it difficult to distinguish the true signal from the background.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Gas Leaks in the System | Check for leaks in the vacuum system, membrane inlet, and gas lines using a helium leak detector. Leaks can introduce atmospheric gases, increasing the background noise. |
| Membrane Issues | Inspect the membrane for any damage or fouling. A compromised membrane can lead to inconsistent gas diffusion and increased noise. Replace the membrane if necessary. |
| Fluctuations in Sample Temperature or Pressure | Ensure that the sample is maintained at a constant temperature and pressure. Fluctuations can affect the rate of gas diffusion across the membrane and introduce noise into the signal. |
| Inadequate Signal Averaging | Increase the data acquisition time or the number of scans to improve the signal-to-noise ratio through signal averaging. |
Experimental Protocols
Protocol 1: General Sample Preparation for MIMS Stable Isotope Analysis
This protocol outlines the general steps for preparing biological samples for MIMS analysis with stable isotope tracers.
-
Metabolic Labeling: Introduce the stable isotope-labeled substrate to the biological system (e.g., cell culture, whole organism). The duration and concentration of the label will depend on the specific metabolic pathway and turnover rate being investigated.
-
Sample Fixation: Terminate the labeling experiment and fix the samples to preserve their cellular structure and prevent further metabolic activity. Common fixatives include glutaraldehyde (B144438) and paraformaldehyde.
-
Dehydration and Embedding: Dehydrate the fixed samples through a graded series of ethanol (B145695) or acetone (B3395972) and embed them in a resin suitable for ultramicrotomy (e.g., epoxy resin).
-
Sectioning: Cut thin sections (typically 50-100 nm) of the embedded samples using an ultramicrotome and mount them on a suitable substrate for MIMS analysis, such as a silicon wafer.[1]
-
Coating: Apply a thin conductive coating (e.g., gold or carbon) to the sample surface to prevent charging during MIMS analysis.
Data Analysis Workflows & Signaling Pathways
Below are diagrams illustrating key workflows and logical relationships in MIMS data analysis.
Quantitative Data Summary
The following table provides the natural abundances of stable isotopes commonly used in MIMS experiments. This information is crucial for accurately correcting raw data.
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | 98.89 |
| 13C | 1.11 | |
| Nitrogen | 14N | 99.63 |
| 15N | 0.37 | |
| Oxygen | 16O | 99.76 |
| 17O | 0.04 | |
| 18O | 0.20 | |
| Hydrogen | 1H | 99.985 |
| 2H (D) | 0.015 |
References
avoiding isotopic dilution in long-term labeling studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid isotopic dilution in long-term labeling studies.
Troubleshooting Guide
This guide addresses specific issues that can lead to isotopic dilution and provides actionable solutions.
Issue 1: Incomplete Labeling in Early Stages of the Experiment
Question: I've started my long-term Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment, but mass spectrometry analysis shows a significant population of unlabeled peptides even after several passages. What could be the cause and how do I fix it?
Answer:
Possible Causes:
-
Insufficient Adaptation Time: Cells require multiple doublings to fully incorporate heavy amino acids and eliminate the light counterparts.[1][2] The adaptation phase is crucial for achieving near-complete labeling.
-
Contamination from Standard Media Components: Standard fetal bovine serum (FBS) contains unlabeled amino acids, which will compete with the heavy-labeled amino acids in your SILAC medium.
-
Arginine-to-Proline Conversion: In some cell lines, cellular enzymes can convert heavy-labeled arginine to proline, which then gets incorporated into proteins, leading to inaccurate quantification.[3]
Solutions:
-
Extend the Adaptation Phase: Ensure cells are cultured for a sufficient number of passages (typically at least 5-6) in the SILAC medium to allow for complete incorporation of the heavy amino acids.[3] Monitor the incorporation efficiency by mass spectrometry at each passage.
-
Use Dialyzed Serum: Switch to dialyzed fetal bovine serum (dFBS) which has small molecules, including amino acids, removed. This minimizes the competition from unlabeled amino acids.[3]
-
Monitor for and Correct Arginine-to-Proline Conversion:
-
Analyze your mass spectrometry data for evidence of arginine-to-proline conversion.
-
If conversion is detected, consider using a SILAC-lysine-only labeling strategy if your proteins of interest are lysine-rich.
-
Alternatively, software tools can be used to correct for the quantification errors introduced by this conversion.
-
Issue 2: Gradual Decrease in Isotopic Enrichment Over a Long-Term In Vivo Study
Question: In my multi-week in vivo study using stable isotope-labeled feed, I'm observing a decline in the isotopic enrichment of my target proteins over time. How can I mitigate this?
Answer:
Possible Causes:
-
Metabolic Precursor Pool Dilution: The labeled precursors from the diet are diluted by de novo synthesis of the same molecules by the organism.
-
Recycling of Unlabeled Biomolecules: The breakdown of existing unlabeled tissues and proteins releases unlabeled precursors back into the metabolic pool, diluting the labeled precursors.[4]
-
Dietary Inconsistencies: Even minor consumption of unlabeled food or water can introduce unlabeled precursors.
Solutions:
-
Optimize the Labeled Diet:
-
Ensure the labeled diet is the sole source of nutrition.
-
For amino acid labeling, use a diet where the specific amino acid is essential, thus minimizing dilution from de novo synthesis.
-
-
Consider an Auxotrophic Animal Model: If available, use a genetically modified animal model that cannot synthesize the specific precursor you are labeling. This forces the animal to rely solely on the labeled precursor from the diet.
-
Pulse-Chase Labeling Design: Consider a pulse-chase experimental design where the labeled diet is provided for a specific period (pulse) followed by a return to an unlabeled diet (chase). This allows for the measurement of turnover rates rather than aiming for constant high enrichment.
-
Pre-labeling Period: Before starting the experimental measurements, include a pre-labeling period to allow the animal's metabolic precursor pools to reach a steady-state level of enrichment.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a problem in long-term labeling studies?
A1: Isotopic dilution is the decrease in the proportion of a stable isotope-labeled molecule (the "heavy" version) relative to its unlabeled ("light") counterpart within a biological system. In long-term studies, this is problematic because it can lead to an underestimation of protein or other biomolecule synthesis rates and can complicate the interpretation of quantitative data. The core principle of many quantitative proteomics techniques, like SILAC, relies on the accurate measurement of the ratio between heavy and light peptides.[1][5] Dilution of the heavy label skews this ratio, leading to inaccurate results.
Q2: How can I choose the right labeling strategy to minimize isotopic dilution?
A2: The choice of labeling strategy depends on your experimental system and goals.
-
In Vitro (Cell Culture): SILAC is a robust method for long-term labeling in dividing cells.[1][2] It allows for the mixing of samples at an early stage, which reduces experimental variability.[5]
-
In Vivo (Animal Models): Stable Isotope Labeling in Mammals (SILAM) involves feeding animals a diet containing labeled amino acids.[6] This approach is powerful for studying protein turnover in a whole-organism context but is more susceptible to precursor pool dilution.
-
Non-dividing Cells or Tissues: For systems where metabolic labeling is not feasible, chemical labeling methods like stable isotope dimethyl labeling can be used as an alternative, although the samples are mixed at a later stage in the workflow.[5][7]
Below is a decision-making workflow to help you choose an appropriate strategy.
Q3: Beyond proteins, what should I consider for long-term labeling of other biomolecules like lipids or carbohydrates?
A3: The principles of avoiding isotopic dilution are similar for other biomolecules. You need to consider the precursor pools and metabolic pathways involved.
-
Lipidomics: Stable isotope-labeled precursors like fatty acids, choline, or glycerol (B35011) can be used to track lipid metabolism.[8] Dilution can occur from the breakdown of existing lipid stores and de novo synthesis. Using labeled precursors that are central to the biosynthetic pathway of interest can help.
-
Glycomics/Metabolomics: Labeled glucose (e.g., ¹³C-glucose) is commonly used to trace carbohydrate metabolism and glycosylation pathways.[9] Key considerations include the branching of metabolic pathways and the potential for the label to be incorporated into various downstream molecules.
Experimental Protocols & Data
Protocol: Minimizing Isotopic Dilution in a SILAC Experiment
This protocol outlines the key steps for a successful long-term SILAC experiment.
-
Cell Line and Media Preparation:
-
Select a cell line that is auxotrophic for the amino acids to be labeled (typically arginine and lysine).
-
Prepare SILAC medium using a base medium deficient in the chosen amino acids.
-
Supplement the "light" medium with standard arginine and lysine, and the "heavy" medium with their stable isotope-labeled counterparts (e.g., ¹³C₆¹⁵N₄-Arginine, ¹³C₆¹⁵N₂-Lysine).[2]
-
Crucially, supplement both media with 10% dialyzed fetal bovine serum to avoid introducing unlabeled amino acids.[3]
-
-
Adaptation Phase:
-
Culture the cells in the "heavy" and "light" media for at least 5-6 cell divisions.[3]
-
After 3-4 passages, harvest a small number of cells and analyze protein extracts by mass spectrometry to check for labeling efficiency. Aim for >99% incorporation.
-
-
Experimental Phase:
-
Once full incorporation is confirmed, perform your experimental treatment on one of the cell populations (e.g., treat the "heavy" labeled cells with a drug).
-
After the treatment period, harvest the "heavy" and "light" cell populations.
-
-
Sample Mixing and Processing:
-
Count the cells from each population and mix them in a 1:1 ratio.[10] Mixing at this early stage is a key advantage of SILAC, as it minimizes downstream quantitative errors.[5]
-
Lyse the combined cell pellet, extract the proteins, and proceed with standard proteomics sample preparation (e.g., protein digestion with trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Visualizing Precursor Pool Dilution
The following diagram illustrates the various sources that can contribute to the dilution of a labeled precursor pool in an in vivo setting.
Quantitative Data: SILAC Labeling Efficiency
The following table summarizes typical labeling efficiencies and potential issues in SILAC experiments.
| Parameter | Ideal Outcome | Common Problem | Troubleshooting Action |
| Label Incorporation (%) | > 99% | < 95% after 5 passages | Extend adaptation phase, check for contamination in media components. |
| Arginine-to-Proline Conversion | Not detectable | Significant MS1 peaks corresponding to heavy Arg -> Pro conversion | Use Proline in the SILAC medium, use label-swap replicates.[3] |
| H/L Ratio for Control Proteins | 1.0 | Deviates significantly from 1.0 | Check for errors in cell counting and mixing; normalize data. |
This table provides representative data; actual results may vary based on cell line and experimental conditions.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Complete Native Stable Isotope Labeling by Amino Acids of Saccharomyces cerevisiae for Global Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of precursor labeling in stable isotope labeling in cell cultures (SILAC) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Best Practices for Long-Term Thymidine Labeling Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on long-term thymidine (B127349) labeling studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind thymidine analog labeling?
Thymidine analog labeling is a widely used method to identify cells undergoing DNA synthesis (S-phase of the cell cycle). Analogs such as Bromodeoxyuridine (BrdU) or EdU (5-ethynyl-2'-deoxyuridine) are incorporated into newly synthesized DNA in place of thymidine.[1] These incorporated analogs can then be detected using specific antibodies (for BrdU) or click chemistry (for EdU), allowing for the visualization and quantification of proliferating cells.[2]
Q2: Which thymidine analog should I choose for my long-term study: BrdU or EdU?
The choice between BrdU and EdU depends on the specific experimental requirements.
-
BrdU (Bromodeoxyuridine) is a well-established thymidine analog that is detected using specific antibodies. A significant drawback is that its detection requires a harsh DNA denaturation step (using acid or heat) to expose the incorporated BrdU to the antibody.[3] This can potentially damage the sample morphology and may not be compatible with the detection of some other antigens.[4]
-
EdU (5-ethynyl-2'-deoxyuridine) is a newer analog detected via a copper-catalyzed "click" reaction.[2] This method does not require DNA denaturation, resulting in a faster and milder protocol that better preserves sample integrity and is more compatible with multiplexing (staining for other markers).[2][3] However, some studies suggest that EdU may be more cytotoxic than BrdU, which is a critical consideration for long-term studies.[5]
Q3: What are the potential toxic effects of long-term thymidine analog administration?
Long-term exposure to thymidine analogs can have several detrimental effects on cells, both in vitro and in vivo. These include:
-
Cell Cycle Arrest: High concentrations of thymidine analogs can halt or delay cell cycle progression.[5]
-
DNA Damage: Incorporation of these analogs can lead to DNA strand breaks and chromosomal aberrations.
-
Altered Cell Fate: Some studies have shown that BrdU can influence cell differentiation and survival.[6]
-
General Cytotoxicity: All thymidine analogs exhibit some level of toxicity, which can affect cell viability over time. EdU has been reported to be more potent in its cytotoxic and genotoxic effects compared to other analogs.[7]
It is crucial to perform dose-response experiments to determine the optimal concentration that provides a detectable signal without inducing significant toxicity.[7]
Q4: How can I perform a pulse-chase experiment using thymidine analogs?
A pulse-chase experiment is used to track the fate of cells that were proliferating at a specific time.
-
Pulse: Cells are exposed to a thymidine analog for a short period (the "pulse"), labeling the cohort of cells in S-phase at that time.[4]
-
Chase: The analog-containing medium is then replaced with a regular medium (the "chase"), and the cells are observed at various time points.[4]
This allows researchers to follow the labeled cells as they progress through the cell cycle, divide, migrate, or differentiate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient incorporation of the thymidine analog. | Optimize the concentration of the analog and the labeling duration. Rapidly dividing cells may require shorter incubation times, while slower-growing cells may need longer exposure. Titrate the analog concentration to find the optimal balance between signal and toxicity.[8] |
| Inadequate DNA denaturation (BrdU). | Optimize the concentration of HCl and the incubation time for the denaturation step.[1] Alternatively, consider using heat-induced epitope retrieval. | |
| Low primary antibody concentration (BrdU). | Titrate the anti-BrdU antibody to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Inefficient click reaction (EdU). | Ensure all components of the click reaction cocktail are fresh and properly prepared. Protect the cocktail from light during incubation.[8] | |
| High Background Staining | Non-specific antibody binding (BrdU). | Block non-specific binding sites using an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody).[9] Ensure adequate washing steps are performed.[9] |
| Autofluorescence. | Include an unstained control to assess the level of autofluorescence.[9] | |
| Cell death and debris. | High concentrations of thymidine analogs can be toxic. Use a lower concentration or a shorter labeling time. Ensure proper handling of cells to minimize mechanical stress. | |
| Poor Cell or Tissue Morphology | Harsh DNA denaturation (BrdU). | Reduce the concentration of HCl or the incubation time. Ensure the neutralization step (if used) is performed correctly.[1] |
| Fixation issues. | Optimize the fixation protocol. Over-fixation can mask epitopes, while under-fixation can lead to poor morphology. |
Data Presentation
Table 1: Comparative Cytotoxicity of Common Thymidine Analogs
Note: Cytotoxicity is highly cell-type and concentration-dependent. This table provides a general comparison based on published findings. Researchers should always perform their own dose-response studies.
| Analog | Reported Cytotoxicity Level | Primary Mechanism of Toxicity | Considerations for Long-Term Studies |
| BrdU | Moderate | Incorporation into DNA can lead to mutations and affect gene expression.[6] | Well-established, but potential for long-term effects on cell fate should be considered.[6] |
| EdU | High | Induces DNA damage response, cell cycle arrest, and can be more genotoxic than BrdU.[5][7] | The higher potential for toxicity makes careful dose optimization critical for long-term experiments.[7] |
| CldU/IdU | Moderate | Can alter cell cycle progression.[5] | Often used in dual-labeling studies with BrdU. Toxicity is considered comparable to or slightly less than BrdU. |
| [³H]-Thymidine | High | Radioactivity can cause significant DNA damage and cell cycle perturbations.[10] | Use is declining due to safety concerns and the availability of non-radioactive alternatives.[10] |
Experimental Protocols
Protocol 1: In Vivo Long-Term BrdU Labeling and Immunohistochemical Detection
This protocol is adapted for labeling proliferating cells in mice and subsequent detection in frozen tissue sections.
Materials:
-
BrdU (5-bromo-2'-deoxyuridine)
-
Sterile PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Cryoprotectant (e.g., 30% sucrose (B13894) in PBS)
-
OCT embedding medium
-
Blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibody: Anti-BrdU
-
Secondary antibody: Fluorophore-conjugated anti-species IgG
-
DNA denaturation solution: 2N HCl
-
Neutralization buffer: 0.1 M Borate (B1201080) buffer, pH 8.5
-
DAPI or Hoechst for nuclear counterstaining
Procedure:
-
BrdU Administration:
-
Prepare a sterile 10 mg/mL solution of BrdU in PBS.
-
Administer BrdU to mice via intraperitoneal (i.p.) injection (e.g., 100 mg/kg body weight) or through drinking water (0.8 mg/mL, prepared fresh daily).[1] The administration schedule will depend on the experimental design (e.g., single injection for a pulse, or continuous administration for cumulative labeling).
-
-
Tissue Harvest and Preparation:
-
At the desired time point, euthanize the animal and perfuse with PBS followed by 4% PFA.
-
Dissect the tissue of interest and postfix in 4% PFA overnight at 4°C.[11]
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C until it sinks.[11]
-
Embed the tissue in OCT and freeze. Store at -80°C.
-
Cut frozen sections (e.g., 20-40 µm) using a cryostat.[11]
-
-
Immunohistochemistry:
-
Thaw and air-dry the slides. Wash with PBS to remove OCT.[11]
-
DNA Denaturation: Incubate sections in 2N HCl for 30 minutes at 37°C.[11]
-
Neutralization: Wash with 0.1 M borate buffer (pH 8.5) for 15 minutes at room temperature.[11]
-
Wash sections 3 times with PBS.
-
Blocking: Incubate sections in blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody: Incubate with anti-BrdU primary antibody diluted in blocking buffer overnight at 4°C.[12]
-
Wash sections 3 times with PBS containing 0.05% Tween 20.[12]
-
Secondary Antibody: Incubate with fluorophore-conjugated secondary antibody for 2 hours at room temperature, protected from light.[12]
-
Wash sections as in the previous step.
-
Counterstaining: Incubate with DAPI or Hoechst for 5 minutes.
-
Rinse with PBS and mount with an appropriate mounting medium.
-
Protocol 2: In Vitro EdU Labeling and Flow Cytometry Analysis
This protocol describes the labeling of cultured cells with EdU and subsequent analysis by flow cytometry.
Materials:
-
EdU (5-ethynyl-2'-deoxyuridine)
-
Complete cell culture medium
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS or saponin-based buffer)
-
Click reaction cocktail (Copper sulfate, fluorescent azide, reaction buffer)
-
Cell cycle analysis dye (e.g., Propidium Iodide, DAPI)
Procedure:
-
EdU Labeling:
-
Cell Harvest and Fixation:
-
Harvest cells using standard methods (e.g., trypsinization for adherent cells).
-
Wash cells once with 1% BSA in PBS.
-
Fix cells by resuspending in 100 µL of fixation buffer and incubating for 15 minutes at room temperature.[13]
-
Wash cells once with 1% BSA in PBS.
-
-
Permeabilization:
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions.
-
Wash the permeabilized cells.
-
Resuspend the cell pellet in the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[8]
-
-
Staining and Analysis:
-
Wash cells once with permeabilization buffer.
-
(Optional) Stain for other intracellular or surface markers with appropriate antibodies.
-
(Optional) Resuspend cells in a solution containing a DNA content dye (e.g., PI/RNase staining buffer) for cell cycle analysis.
-
Analyze the samples on a flow cytometer.
-
Visualizations
Caption: Workflow for a pulse-chase experiment using thymidine analogs.
Caption: Simplified signaling pathway of the mammalian cell cycle.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 3. BrdU/EdU dual labeling to determine the cell-cycle dynamics of defined cellular subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. mdpi.com [mdpi.com]
- 6. Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. cytologicsbio.com [cytologicsbio.com]
- 11. Protocols for IHC and Detection of Proliferating Cells by BrdU - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Immunohistochemistry (or IHC) Protocol for frozen sections [protocols.io]
- 13. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Mass Spectrometry of Labeled DNA Fragments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mass spectrometry analysis of labeled DNA fragments.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of labeled DNA fragments.
Issue: Low Signal Intensity or No Peaks
Low signal intensity is a frequent challenge that can hinder the detection and quantification of your labeled DNA fragments.[1] This can manifest as weak peaks or the complete absence of signal in your mass spectra.[2]
Possible Causes and Solutions:
-
Suboptimal Sample Concentration: Ensure your sample is within the optimal concentration range for your instrument.[1]
-
Too Dilute: The concentration of your labeled DNA may be below the instrument's detection limit. Consider concentrating your sample.
-
Too Concentrated: High concentrations can lead to ion suppression, where the ionization of your target analyte is hindered by other components in the sample.[1] Prepare a dilution series to determine the optimal concentration.
-
-
Inefficient Ionization: The choice of ionization technique and its parameters significantly impacts signal intensity.[1]
-
ESI: Optimize spray voltage, desolvation temperature, and gas flow rates.
-
MALDI: The choice of matrix and sample preparation method is critical. Experiment with different matrices and crystallization techniques.
-
-
Poor Desalting: Salts can interfere with the ionization process and suppress the signal.
-
Action: Ensure your sample is properly desalted. This can be achieved using techniques like solid-phase extraction (SPE) with graphitized carbon cartridges, or dialysis.
-
-
Instrument Not Tuned or Calibrated: Regular tuning and calibration are essential for optimal performance.[1]
-
Action: Perform a mass calibration with an appropriate standard to ensure mass accuracy. Regularly tune the ion source, mass analyzer, and detector settings according to the manufacturer's guidelines.[1]
-
-
Leaks in the System: Leaks in the gas supply or connections can lead to a loss of sensitivity.[2]
-
Action: Use a leak detector to check for any gas leaks in the system, especially after changing gas cylinders.[2]
-
Issue: Poor Resolution and Peak Broadening
Poor peak shape, including broadening, splitting, or tailing, can compromise the resolution of your mass spectra, making it difficult to accurately identify and quantify different DNA fragments.
Possible Causes and Solutions:
-
Suboptimal Chromatographic Conditions (for LC-MS):
-
Action: Fine-tune your liquid chromatography (LC) method, including the gradient, flow rate, and column temperature, to achieve a stable baseline and better peak shape.
-
-
Contamination: Residues from previous samples, impurities in the mobile phase, or column bleed can contribute to high background noise and poor peak shape.
-
Action: Regularly clean the ion source and other instrument components as per the manufacturer's instructions. Use high-purity solvents and ensure your LC system is clean.
-
-
Incorrect Mass Spectrometer Settings:
-
Action: Adjust detector settings, such as gain and filter settings, to minimize noise.[1] Ensure the mass analyzer settings are appropriate for the desired resolution.
-
Issue: In-source Fragmentation
In-source fragmentation is when your labeled DNA fragments break apart within the ion source before they reach the mass analyzer.[3] This can complicate your spectra and reduce the signal of your intact molecule.
Possible Causes and Solutions:
-
High Source Temperature: Elevated temperatures in the ion source can cause thermally labile DNA fragments to dissociate.[3]
-
Action: Optimize the source temperature to a lower setting that still allows for efficient desolvation without causing fragmentation.
-
-
High Cone Voltage/Fragmentor Voltage (ESI): Applying a high voltage to the sampling cone or fragmentor can induce fragmentation.[3]
-
Action: Reduce the cone or fragmentor voltage to minimize fragmentation while maintaining adequate ion transmission.
-
-
Labile Modifications: Some fluorescent labels or other modifications can be prone to fragmentation.
-
Action: Use a "softer" ionization method or adjust parameters to be as gentle as possible.
-
Issue: Adduct Formation (e.g., Sodium or Potassium Adducts)
The presence of adducts, where ions like sodium (Na+) or potassium (K+) attach to your DNA fragments, can complicate your mass spectra by creating multiple peaks for a single analyte. This is particularly common for the negatively charged phosphate (B84403) backbone of DNA.[4]
Possible Causes and Solutions:
-
Insufficient Desalting: The primary cause of adduct formation is the presence of salts in the sample.
-
Action: Thoroughly desalt your sample before analysis.
-
-
Mobile Phase Composition (LC-MS):
-
Action: Add a small amount of a volatile salt, like ammonium (B1175870) acetate (B1210297) (approximately 0.5 mM), to your mobile phase to help reduce sodium adduct formation.[5] Using acetonitrile (B52724) instead of methanol (B129727) in the mobile phase can also decrease the degree of sodium adduct formation.[5]
-
-
Use of Additives: Certain additives can help reduce adduct formation.
-
Action: Ascorbic acid has been shown to reduce adducts in mass spectra.[6] For ESI, adding chelating agents like EDTA to the mobile phase can help by sequestering metal cations.
-
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is better for labeled DNA fragments, ESI or MALDI?
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are widely used for the analysis of oligonucleotides.
-
ESI-MS is often preferred for longer oligonucleotides (greater than 50 bases) and for analyzing labile modifications due to its milder ionization conditions. It is also well-suited for coupling with liquid chromatography (LC) for complex mixtures.
-
MALDI-TOF MS is a high-throughput technique that is ideal for oligonucleotides shorter than 50 bases. However, the laser used in MALDI can sometimes be detrimental to photosensitive labels.
Q2: How can I improve the signal-to-noise ratio in my mass spectra?
-
Optimize Sample Preparation: Ensure your DNA fragments are at an optimal concentration and are thoroughly desalted.
-
Fine-tune Instrument Parameters: Adjust ion source settings (e.g., temperatures, voltages, gas flows) to maximize the signal of your analyte.
-
Enhance Chromatographic Separation (LC-MS): A well-resolved chromatographic peak will have a better signal-to-noise ratio. Optimize your LC method to achieve sharp, symmetrical peaks.
-
Use Signal Amplification Techniques: For very low abundance analytes, consider advanced techniques like signal amplification by cyclic extension, which can significantly enhance the signal.[7]
Q3: What are some common matrices used for MALDI analysis of DNA?
Several matrices have been found to be effective for the MALDI analysis of DNA. Some common choices include:
-
3-Hydroxypicolinic acid (3-HPA): A widely used matrix for oligonucleotides.[8]
-
6-aza-2-thiothymine (ATT): Used in thin-layer matrix preparations for improved reproducibility.[9]
-
2',4',6'-Trihydroxyacetophenone (THAP)
-
A mixture of anthranilic acid and nicotinic acid
The choice of matrix can depend on the size of the DNA fragment and the type of label.
Q4: How do I perform a reliable quantification of my labeled DNA fragments using mass spectrometry?
For accurate quantification, especially in complex samples, it is recommended to use an isotope-dilution method. This involves spiking your sample with a known amount of a stable isotope-labeled version of your target DNA fragment to serve as an internal standard. This standard will co-elute with your analyte and experience similar ionization effects, allowing for more accurate and reproducible quantification.
Quantitative Data Summary
The following tables provide a summary of typical starting parameters for ESI and MALDI mass spectrometry of labeled DNA fragments. These should be considered as starting points, and further optimization will likely be required for your specific application.
Table 1: Recommended Starting Parameters for ESI-MS of Labeled DNA Fragments
| Parameter | Typical Range | Optimized Value Example[10] |
| Ionization Mode | Negative | Negative |
| Capillary/Needle Voltage | -2.0 to -4.0 kV | -3.0 kV |
| Cone/Qarray Voltage | -10 to -90 V | -40 V |
| Source Temperature | 120 to 150 °C | Not specified |
| Desolvation Temperature | 250 to 500 °C | 500 °C |
| Desolvation Line Temp. | 150 to 250 °C | 250 °C |
| Nebulizing Gas Flow | 0.5 to 3 L/min | 2 L/min |
| Drying Gas Flow | 3 to 7 L/min | 5 L/min |
| Heating Gas Flow | 3 to 7 L/min | 7 L/min |
| In-source Collision Energy | 0 to 65 V | Optimized to minimize adducts |
Table 2: Recommended Parameters for MALDI-TOF MS of Labeled DNA Fragments
| Parameter | Recommendation |
| Ionization Mode | Negative or Positive |
| Matrix | 3-HPA, ATT, THAP |
| Matrix Solvent | 50:50 Acetonitrile:Water |
| Additive | Diammonium hydrogen citrate (B86180) (DAC) |
| Sample Preparation | Dried Droplet or Thin-Layer |
| Laser Power | Optimized for signal intensity without fragmentation |
Experimental Protocols
Protocol 1: Sample Preparation for LC-ESI-MS of DNA Adducts
This protocol is a general guideline for the preparation of DNA adduct samples for LC-MS analysis.
-
DNA Isolation: Isolate DNA from your biological sample using a standard DNA extraction method.
-
Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes. A common combination includes DNase I, nuclease P1, and alkaline phosphatase.
-
Protein Removal: Precipitate and remove proteins from the digested sample, for example, by adding cold ethanol.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to desalt and concentrate the nucleosides.
-
Condition the cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the nucleosides with a solution of 50% acetonitrile.
-
-
Drying and Reconstitution: Dry the eluted sample using a vacuum centrifuge and reconstitute in a small volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Thin-Layer Matrix Preparation for MALDI-TOF MS of Oligonucleotides
This method is designed to improve the homogeneity of the sample spot and enhance reproducibility.[9]
-
Sample Deposition: Spot your aqueous DNA sample onto the MALDI target plate and allow it to air dry completely.[9]
-
Matrix Application: Prepare a solution of the matrix (e.g., 6-aza-2-thiothymine) in a volatile organic solvent (e.g., acetone/acetonitrile).[9]
-
Overlaying the Matrix: Carefully apply the matrix solution on top of the dried DNA sample residue. The volatile solvent will evaporate quickly, leaving a thin, homogeneous film of matrix and analyte.[9]
-
Analysis: The prepared target is now ready for MALDI-TOF MS analysis.
Visualizations
Caption: Experimental workflow for MS analysis of labeled DNA.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. lcms.cz [lcms.cz]
- 5. support.waters.com [support.waters.com]
- 6. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 7. Signal amplification by cyclic extension enables high-sensitivity single-cell mass cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
A Head-to-Head Comparison: 3',5'-Di-p-toluate Thymidine-13C,15N2 vs. BrdU for Cell Proliferation Assays
For researchers, scientists, and drug development professionals, accurately measuring cell proliferation is paramount. The choice of assay can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of two prominent methods for tracking DNA synthesis: the incorporation of the stable isotope-labeled nucleoside, 3',5'-Di-p-toluate Thymidine-13C,15N2, and the widely used thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
The fundamental principle behind both techniques is the introduction of a labeled thymidine analog that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. However, the nature of the label and the detection method lead to significant differences in experimental workflow, potential for cellular perturbation, and the type of data that can be generated.
Principle of the Methods
This compound is a non-radioactive, stable isotope-labeled version of thymidine. Cells undergoing DNA replication incorporate this heavier version of the natural nucleoside. The detection of incorporated 13C and 15N is achieved through highly sensitive mass spectrometry-based techniques, such as mass cytometry (CyTOF) or liquid chromatography-mass spectrometry (LC-MS). This method offers a direct and quantitative measure of DNA synthesis with minimal disturbance to the cell's natural processes.
BrdU (5-bromo-2'-deoxyuridine) is a synthetic analog of thymidine where the methyl group at the 5th position is replaced by a bromine atom.[1] Proliferating cells incorporate BrdU into their DNA.[2][3] Detection requires denaturation of the DNA to expose the incorporated BrdU, followed by the use of specific monoclonal antibodies that recognize the BrdU-containing DNA.[1][3] This immunological detection is typically analyzed using flow cytometry, immunohistochemistry, or ELISA.[4]
Performance Comparison
The selection of a cell proliferation assay hinges on a balance between sensitivity, specificity, ease of use, and potential artifacts. The following table summarizes the key performance characteristics of this compound and BrdU.
| Feature | This compound | BrdU (Bromodeoxyuridine) |
| Detection Method | Mass Spectrometry (e.g., CyTOF, LC-MS) | Immuno-detection (Antibody-based) |
| Principle | Incorporation of a stable isotope-labeled natural nucleoside | Incorporation of a synthetic thymidine analog |
| Cytotoxicity | Considered minimally cytotoxic and non-perturbing to the biological system.[5] | Known to exhibit cytotoxicity and genotoxicity, potentially affecting cell cycle progression, differentiation, and survival.[6][7][8] |
| Sensitivity | High, capable of detecting low levels of incorporation. | High, but can be limited by antibody affinity and detection method. The BrdU assay is reported to be over 10 times more sensitive than the MTT assay.[9] |
| Workflow Complexity | Requires access to and expertise in mass spectrometry. The workflow itself is relatively straightforward.[4] | Involves harsh DNA denaturation steps (acid or heat treatment) which can affect sample integrity and co-staining with other antibodies.[1][4] |
| Multiplexing | Highly compatible with multiplexing, especially in mass cytometry where dozens of parameters can be measured simultaneously.[4] | Can be combined with other antibody-based staining, but the DNA denaturation step can be problematic for some epitopes. |
| In Vivo Applicability | Well-suited for in vivo studies in humans and animals due to its non-toxic nature.[5] | Widely used in animal models, but its potential toxicity is a concern.[6][7] |
| Quantitative Accuracy | Provides a highly quantitative measure of DNA synthesis.[5] | Can be quantitative, but may be influenced by the efficiency of DNA denaturation and antibody binding. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are representative protocols for cell proliferation assays using this compound and BrdU.
Protocol 1: this compound Incorporation with Mass Cytometry
This protocol is adapted for a mass cytometry (CyTOF) workflow.
-
Cell Culture and Labeling:
-
Culture cells in the presence of this compound for a defined period (pulse). The optimal concentration and duration should be determined empirically for each cell type.[4]
-
-
Cell Harvesting and Staining:
-
Harvest the cells and perform surface and intracellular staining with metal-tagged antibodies as required for the experimental panel.[4]
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using protocols optimized for mass cytometry.[4]
-
-
DNA Staining:
-
Stain with a DNA intercalator (e.g., containing iridium) for cell identification and cell cycle analysis.[4]
-
-
Acquisition:
-
Acquire data on a mass cytometer (CyTOF). The instrument will detect the mass of the incorporated 13C and 15N isotopes along with the other metal-tagged antibodies.[4]
-
-
Data Analysis:
-
Analyze the data to quantify the percentage of cells that have incorporated the stable isotope, indicating proliferation.[4]
-
Protocol 2: BrdU Incorporation with Flow Cytometry
This is a standard protocol for measuring cell proliferation using BrdU and flow cytometry.
-
Cell Culture and Labeling:
-
Pulse cells with BrdU for a specific duration (e.g., 1-2 hours). The optimal concentration is typically around 10 µM.[4]
-
-
Cell Harvesting and Surface Staining:
-
Harvest cells and stain for surface markers with fluorescently labeled antibodies.
-
-
Fixation and Permeabilization:
-
Fix cells with a fixative such as 70% ethanol (B145695) or paraformaldehyde.
-
Permeabilize the cell membrane to allow antibody entry.[4]
-
-
DNA Denaturation:
-
BrdU Staining:
-
Incubate the cells with a primary antibody specific for BrdU.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
DNA Staining:
-
Stain the total DNA content with a fluorescent dye like Propidium Iodide (PI) or DAPI for cell cycle analysis.
-
-
Acquisition and Analysis:
-
Acquire data on a flow cytometer and analyze the percentage of BrdU-positive cells within different phases of the cell cycle.
-
Visualizing the Processes
To further clarify the concepts and workflows, the following diagrams have been generated using Graphviz.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 3. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Cell Division: MIMS vs. Alternative Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of cell proliferation analysis, this guide offers a comprehensive comparison of Multi-isotope Imaging Mass Spectrometry (MIMS) with other widely used techniques. We provide a detailed evaluation of MIMS, flow cytometry, immunofluorescence, and live-cell imaging, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to Cell Division Quantification
Measuring cell division is fundamental to understanding tissue growth, development, and disease. The choice of methodology can significantly impact the accuracy, sensitivity, and spatial resolution of the data obtained. This guide focuses on the validation of MIMS data for cell division quantification and provides an objective comparison with established alternative methods.
Multi-isotope Imaging Mass Spectrometry (MIMS) is a powerful technique that utilizes stable isotope tracers and high-resolution ion microscopy to visualize and quantify metabolic activity at the subcellular level. For cell division studies, MIMS is often employed with deuterated water (D₂O) or ¹⁵N-labeled thymidine (B127349) to track DNA synthesis. This method offers high-resolution spatial information and the ability to trace the fate of divided cells over long periods.
Performance Comparison of Cell Division Quantification Methods
The selection of an appropriate cell division assay depends on various factors, including the specific research question, the cell type under investigation, and the required throughput and resolution. The following table summarizes the key performance characteristics of MIMS and its alternatives.
| Parameter | MIMS (with Deuterated Water) | Flow Cytometry (Dye Dilution) | Immunofluorescence (Ki67) | Live-Cell Imaging (FUCCI) |
| Principle | Incorporation of stable isotopes (e.g., deuterium) into newly synthesized DNA, detected by mass spectrometry. | Fluorescent dye (e.g., CFSE, CellTrace Violet) is diluted with each cell division, measured by flow cytometry. | Detection of the Ki67 protein, a nuclear antigen expressed in proliferating cells, using fluorescently labeled antibodies. | Genetically encoded fluorescent reporters (e.g., mCherry-Cdt1 and mVenus-Geminin) that change color based on the cell cycle phase. |
| Primary Output | High-resolution images of isotope ratios, allowing for spatial localization of dividing cells. | Histograms of fluorescence intensity, showing distinct peaks for each cell generation. | Images of cells with fluorescently labeled nuclei, allowing for the quantification of the proportion of proliferating cells. | Time-lapse movies of individual cells changing fluorescence, allowing for the tracking of cell cycle progression in real-time. |
| Quantitative Analysis | Isotope enrichment in individual cells or regions of interest. | Calculation of proliferation index, division index, and percentage of divided cells.[1][2][3] | Quantification of the percentage of Ki67-positive cells.[4][5] | Measurement of the duration of each cell cycle phase for individual cells.[6][7] |
| Sensitivity | High sensitivity, capable of detecting very low levels of isotope incorporation.[8] | High, can detect multiple generations of cell division.[9] | Moderate, dependent on antibody affinity and staining protocol. | High, allows for single-cell level analysis of cell cycle dynamics. |
| Specificity | High, directly measures DNA synthesis. Validation against ¹⁵N-thymidine incorporation serves as a "gold standard".[10][11] | High for tracking cell division history. | Moderate, Ki67 is expressed throughout the active cell cycle (G1, S, G2, M) but not in G0.[12] | High, reporters are specifically degraded at different cell cycle phases. |
| Spatial Resolution | Subcellular (~50 nm). | None (suspension-based). | Subcellular (diffraction-limited). | Subcellular (diffraction-limited). |
| Temporal Resolution | Provides a cumulative measure of cell division over the labeling period. | Endpoint or time-course analysis of cell populations. | Provides a snapshot of proliferation at a single time point. | Continuous, real-time monitoring of individual cells. |
| Throughput | Low to medium. | High. | Medium to high. | Low to medium. |
| In Vivo Application | Yes, well-suited for in vivo labeling studies in animal models and humans.[10][13] | Yes, for adoptive transfer experiments. | Yes, on tissue sections. | Yes, in transparent model organisms or with intravital microscopy. |
| Advantages | - High spatial resolution- Long-term cell fate tracking- Minimal perturbation with stable isotopes- Can be combined with other isotopic labels for multiplex analysis. | - High throughput- Quantitative analysis of population dynamics- Can be combined with immunophenotyping. | - Widely available antibodies and established protocols- Applicable to fixed tissues. | - Real-time, dynamic information- Single-cell resolution of cell cycle kinetics- Non-invasive for the cells. |
| Limitations | - Requires specialized and expensive instrumentation (NanoSIMS)- Lower throughput- Complex data analysis. | - Does not provide spatial information- Potential for dye toxicity at high concentrations- Dye can be transferred between cells. | - Provides a static snapshot of proliferation- Quantification can be subjective- Staining intensity can vary.[14] | - Requires genetic modification of cells- Phototoxicity can be a concern with long-term imaging- Lower throughput. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experiments discussed in this guide.
MIMS for Cell Division Quantification using Deuterated Water
This protocol is based on the principle of labeling newly synthesized DNA with deuterium (B1214612) from D₂O and subsequently detecting the deuterium enrichment in cells using a NanoSIMS instrument.[10][11]
a. In Vivo Labeling:
-
Administer D₂O to animals (e.g., mice) in their drinking water (typically 4-8% enrichment) or via intraperitoneal injections for a defined period (pulse).
-
After the pulse period, switch to regular drinking water for a "chase" period to track the fate of the labeled cells.
-
At desired time points, collect tissues of interest and fix them immediately in a suitable fixative (e.g., 4% paraformaldehyde).
b. Sample Preparation for MIMS:
-
Embed the fixed tissue in a resin (e.g., LR White).
-
Cut semi-thin sections (e.g., 200-500 nm) and mount them on a conductive substrate (e.g., silicon wafers).
-
Coat the sections with a thin layer of gold or carbon to ensure conductivity.
c. MIMS Analysis:
-
Introduce the sample into the NanoSIMS instrument.
-
Use a cesium primary ion beam to sputter the sample surface, generating secondary ions.
-
Simultaneously detect multiple secondary ions, such as ¹²C₂⁻, ¹²C¹³C⁻, ¹²C¹⁴N⁻, and the deuterium-containing ion ¹²CD⁻.
-
Generate isotopic ratio images (e.g., D/H ratio) to identify and quantify deuterium enrichment in specific cells and subcellular compartments.
-
Correlate the deuterium enrichment in the nucleus with DNA synthesis and cell division.
d. Data Analysis:
-
Use specialized software (e.g., L'image) to process the MIMS data.
-
Define regions of interest (ROIs) corresponding to individual cells or nuclei.
-
Calculate the isotopic ratios within each ROI to determine the level of deuterium incorporation.
-
Quantify the fraction of labeled (divided) cells.
Flow Cytometry for Cell Proliferation using Dye Dilution (CellTrace™ Violet)
This protocol describes the use of CellTrace™ Violet, a fluorescent dye that covalently binds to intracellular proteins and is diluted by half with each cell division.[15][16][17][18]
a. Cell Staining:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in protein-free PBS.
-
Add CellTrace™ Violet dye to the cell suspension at a final concentration of 1-5 µM.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of complete culture medium.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with complete culture medium.
b. Cell Culture and Stimulation:
-
Resuspend the stained cells in the appropriate culture medium.
-
If required, stimulate the cells with a mitogen or antigen of interest.
-
Culture the cells for the desired period to allow for cell division.
c. Flow Cytometry Analysis:
-
Harvest the cells at different time points.
-
If desired, perform surface or intracellular staining for other markers of interest.
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer equipped with a violet laser (405 nm excitation) and a 450/50 nm emission filter.
-
Collect data for at least 10,000 events per sample.
d. Data Analysis:
-
Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to analyze the data.
-
Gate on the live, single-cell population.
-
Visualize the CellTrace™ Violet fluorescence on a histogram.
-
Identify the peaks corresponding to successive generations of divided cells.
-
Use a proliferation modeling tool to calculate parameters such as the percentage of divided cells, division index, and proliferation index.
Immunofluorescence for Cell Proliferation (Ki67 Staining)
This protocol outlines the detection of the Ki67 proliferation marker in cultured cells using immunofluorescence microscopy.[19][20][21]
a. Cell Seeding and Fixation:
-
Seed cells on coverslips in a culture plate and allow them to adhere.
-
After the desired treatment or incubation time, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
b. Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
c. Antibody Staining:
-
Incubate the cells with a primary antibody against Ki67 (diluted in blocking buffer) overnight at 4°C.
-
The next day, wash the cells three times with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
d. Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
e. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ, CellProfiler) to count the total number of cells (DAPI-positive nuclei) and the number of Ki67-positive cells.
-
Calculate the percentage of Ki67-positive cells as a measure of the proliferation rate.
Live-Cell Imaging for Cell Cycle Analysis (FUCCI)
This protocol describes the use of the Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system to monitor cell cycle progression in real-time.[2][3][7][22][23][24]
a. Cell Line Generation:
-
Transfect or transduce the cells of interest with lentiviral vectors encoding the FUCCI reporters (e.g., mCherry-hCdt1(30/120) and mVenus-hGem(1/110)).
-
Select and establish a stable cell line expressing the FUCCI reporters.
b. Live-Cell Imaging:
-
Plate the FUCCI-expressing cells in a glass-bottom dish or multi-well plate suitable for live-cell imaging.
-
Place the dish or plate on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire time-lapse images in the red (mCherry) and green (mVenus) fluorescence channels, as well as a brightfield or phase-contrast channel, at regular intervals (e.g., every 15-30 minutes) for the desired duration.
c. Image Analysis:
-
Use image analysis software (e.g., ImageJ with the TrackMate plugin, CellProfiler) to segment and track individual cells over time.
-
Measure the mean fluorescence intensity of the red and green signals in the nucleus of each tracked cell at each time point.
-
Plot the fluorescence intensity profiles for each cell.
-
Based on the fluorescence changes, determine the timing of cell cycle phase transitions for each cell:
-
G1 phase: Red nucleus
-
Early S phase: Yellow nucleus (both red and green)
-
S/G2/M phases: Green nucleus
-
-
Quantify the duration of each cell cycle phase for individual cells and for the cell population.
Visualization of Cell Cycle Control
To provide a visual representation of the complex molecular interactions governing cell division, the following diagram illustrates a simplified signaling pathway of the mammalian cell cycle.
Caption: A simplified diagram of the mammalian cell cycle signaling pathway.
References
- 1. Development of a flow cytometry assay combining cell proliferation, viability and two specific surface markers | Medicina Universitaria [elsevier.es]
- 2. Cell Cycle Analysis Using Cell Cycle Indicator: Fucci | Yokogawa Europe [yokogawa.com]
- 3. FUCCI live-cell imaging [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the Accuracy of FUCCI Cell Cycle In Vivo Fluorescent Imaging to Assess Tumor Proliferation in Preclinical Oncology Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | FUCCI-Based Live Imaging Platform Reveals Cell Cycle Dynamics and Identifies Pro-proliferative Compounds in Human iPSC-Derived Cardiomyocytes [frontiersin.org]
- 8. Measurement of very low rates of cell proliferation by heavy water labeling of DNA and gas chromatography/pyrolysis/isotope ratio-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality control of extracorporeal photochemotherapy: Proliferation assay using CFSE validated according to ISO 15189:2007 standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying cell division with deuterated water and multi-isotope imaging mass spectrometry (MIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying cell division with deuterated water and multi-isotope imaging mass spectrometry (MIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cell proliferation by heavy water labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ecancer.org [ecancer.org]
- 15. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. flowcytometry-embl.de [flowcytometry-embl.de]
- 17. CellTrace™ Violet Flow Cytometric Assay to Assess Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CellTrace™ Violet Flow Cytometric Assay to Assess Cell Proliferation | Springer Nature Experiments [experiments.springernature.com]
- 19. mobitec.com [mobitec.com]
- 20. protocols.io [protocols.io]
- 21. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Evaluating cell cycle inhibitors using a live cell assay [moleculardevices.com]
- 23. Automated workflow for the cell cycle analysis of (non-)adherent cells using a machine learning approach [elifesciences.org]
- 24. biorxiv.org [biorxiv.org]
A Researcher's Guide to Cell Proliferation Assays: Cross-Validation of Labeled Thymidine and its Alternatives
For decades, the [3H]-thymidine incorporation assay has been a cornerstone for measuring cell proliferation, providing a direct assessment of DNA synthesis. However, the advent of non-radioactive techniques has presented researchers with a broader toolkit, each with its own set of advantages and limitations. This guide provides an objective comparison of the classic [3H]-thymidine assay with its modern counterparts—BrdU, EdU, and metabolic assays—supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Principles of Proliferation Assays: A Comparative Overview
Cell proliferation is a fundamental biological process, and its accurate measurement is crucial in various fields, from cancer research to drug development. The assays discussed here can be broadly categorized into two groups: those that measure DNA synthesis directly and those that assess metabolic activity as an indirect measure of cell viability and proliferation.[1][2]
The [3H]-thymidine incorporation assay is a classic method that relies on the incorporation of a radioactive nucleoside, tritiated thymidine (B127349), into newly synthesized DNA during cell division.[3][4] The amount of incorporated radioactivity, measured by a scintillation counter, is directly proportional to the extent of cell proliferation.[5] This assay is considered a direct and reliable measure of cell division.[3]
5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) are synthetic analogs of thymidine that are also incorporated into newly synthesized DNA.[6][7] Unlike [3H]-thymidine, their detection is not reliant on radioactivity. BrdU is detected using specific antibodies, a process that requires DNA denaturation to expose the incorporated BrdU.[7][8] EdU detection, on the other hand, utilizes a "click" chemistry reaction with a fluorescent azide (B81097), which is a faster and less harsh method as it does not necessitate DNA denaturation.[6][8]
Metabolic assays , such as those using tetrazolium salts like MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), measure the metabolic activity of viable cells.[9] In these assays, mitochondrial dehydrogenases of metabolically active cells reduce the tetrazolium compound into a colored formazan (B1609692) product, which can be quantified by measuring its absorbance.[9] This provides an indirect but convenient and high-throughput method for assessing cell proliferation.
Quantitative Performance Comparison
The choice of a proliferation assay often depends on a balance between sensitivity, convenience, and the specific experimental question. The following table summarizes key performance metrics for the discussed assays, drawing from comparative studies.
| Feature | [3H]-Thymidine Incorporation | BrdU Incorporation | EdU Incorporation | MTS Assay |
| Principle | Incorporation of radioactive nucleoside | Incorporation of a thymidine analog, antibody-based detection | Incorporation of a thymidine analog, click chemistry-based detection | Metabolic conversion of tetrazolium salt |
| Detection Method | Scintillation counting | Colorimetric, Fluorescent | Fluorescent | Colorimetric (Absorbance) |
| Sensitivity | High | High | High | 2 to 16-fold higher than [3H]-thymidine[9] |
| Precision (CV%) | 5-15%[9] | Variable, can be lower than [3H]-thymidine | High | < 1-4%[9] |
| Throughput | Low to medium | Medium to high | High | High |
| Toxicity | Potential for radiotoxicity[10] | Can be toxic at high concentrations[11] | Less toxic than BrdU | Generally low |
| Advantages | Direct measure of DNA synthesis, well-established[3] | Non-radioactive, allows for in situ detection[7] | Fast protocol, no DNA denaturation, high-resolution imaging[6][8] | Fast, simple, non-radioactive, high-throughput[9] |
| Disadvantages | Radioactive material handling, waste disposal, potential for cellular damage[3][10] | DNA denaturation required, can affect sample integrity[8] | Reagents can be more expensive | Indirect measure of proliferation, can be affected by metabolic changes[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of experimental results. Below are representative protocols for the [3H]-thymidine incorporation assay and its common alternatives.
[3H]-Thymidine Incorporation Assay Protocol
This protocol is adapted for lymphocyte proliferation but can be modified for other cell types.
-
Cell Culture: Plate cells (e.g., peripheral blood mononuclear cells) in a 96-well plate at a desired density in a total volume of 100 µL of culture medium.
-
Stimulation: Add the stimulating agent (e.g., antigen or mitogen) to the appropriate wells and incubate for the desired period (typically 24-72 hours) at 37°C in a 5% CO2 incubator.
-
Radiolabeling: Add 1 µCi of [3H]-thymidine to each well.
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. This process involves aspirating the cell suspension from the wells and washing the filters to remove unincorporated [3H]-thymidine.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.[12]
BrdU Cell Proliferation Assay Protocol (ELISA-based)
-
Cell Culture and Labeling: Plate cells in a 96-well plate and culture with the test compounds. Add BrdU labeling solution to the wells and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Detection: Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate for 1 hour.
-
Substrate Addition: Wash the wells and add a substrate solution that reacts with the enzyme to produce a colored product.
-
Measurement: Stop the reaction and measure the absorbance using a microplate reader. The color intensity is proportional to the amount of incorporated BrdU.
EdU Cell Proliferation Assay Protocol (Fluorescence Microscopy)
-
Cell Culture and Labeling: Plate cells on coverslips in a multi-well plate. Add EdU labeling solution to the culture medium and incubate for a desired period (e.g., 2 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton® X-100 for 20 minutes.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide and add it to the cells. Incubate for 30 minutes in the dark.
-
Washing and Counterstaining: Wash the cells and, if desired, counterstain the nuclei with a DNA stain like Hoechst 33342.
-
Imaging: Mount the coverslips and visualize the fluorescently labeled proliferating cells using a fluorescence microscope.[8]
MTS Cell Proliferation Assay Protocol
-
Cell Culture: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with the test compound and incubate for the desired exposure time.
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells will convert the MTS reagent into a colored formazan product.
-
Absorbance Measurement: Record the absorbance at 490 nm using a 96-well plate reader. The amount of color produced is directly proportional to the number of viable, proliferating cells.[9]
Visualizing the Methodologies
To further clarify the principles and workflows of these assays, the following diagrams are provided.
Principle of DNA Synthesis-Based Proliferation Assays
[3H]-Thymidine Incorporation Assay Workflow
MTS Assay Workflow
Conclusion
The [3H]-thymidine incorporation assay remains a valuable and direct method for assessing cell proliferation. However, its reliance on radioactivity presents significant logistical and safety challenges. For many applications, particularly in high-throughput screening and in situ analysis, modern non-radioactive alternatives offer compelling advantages. BrdU and EdU assays provide direct measures of DNA synthesis with the benefits of non-radioactive detection, with EdU offering a simpler and less harsh protocol. Metabolic assays like the MTS assay provide a rapid, sensitive, and high-throughput-compatible method, albeit an indirect one. By understanding the principles, performance characteristics, and protocols of each assay, researchers can make an informed decision to select the most suitable method for their experimental goals, ensuring robust and reliable data in their cell proliferation studies.
References
- 1. Thymidine Incorporation Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. news-medical.net [news-medical.net]
- 3. cytologicsbio.com [cytologicsbio.com]
- 4. revvity.com [revvity.com]
- 5. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comparison of [3H]thymidine incorporation with MTT- and MTS-based bioassays for human and murine IL-2 and IL-4 analysis. Tetrazolium assays provide markedly enhanced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to 13C 15N Thymidine: A Superior Alternative for Cell Proliferation Studies
For researchers, scientists, and drug development professionals at the forefront of cellular biology, the precise measurement of cell division is paramount. This guide provides a comprehensive comparison of 13C 15N Thymidine (B127349), a stable isotope-labeled nucleoside, with other widely used methods for quantifying cell proliferation. The advent of stable isotope labeling, particularly with molecules like 13C 15N Thymidine, coupled with advanced analytical techniques such as Multi-Isotope Imaging Mass Spectrometry (MIMS), has set a new benchmark for precision and in vivo applicability in cell proliferation studies.[1] Unlike traditional methods that rely on radioactive isotopes or immunogenic analogs, 13C 15N Thymidine offers a non-toxic and minimally perturbative approach, making it exceptionally suited for sensitive applications, including human clinical research.[1][2][3]
This guide will objectively compare the performance of 13C 15N Thymidine with established alternatives, namely Bromodeoxyuridine (BrdU) and Ethynyldeoxyuridine (EdU). We will delve into the quantitative accuracy, experimental protocols, and underlying principles of each technique to empower informed decisions in experimental design.
Comparative Analysis of Nucleoside Analogs for DNA Synthesis Measurement
The choice of a cell proliferation assay hinges on a balance between accuracy, sensitivity, ease of use, and the specific biological question being addressed. Below is a summary of the quantitative and qualitative parameters of 13C 15N Thymidine, BrdU, and EdU.
| Feature | 13C 15N Thymidine | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) |
| Principle | Stable isotope-labeled natural nucleoside incorporated during DNA synthesis.[1][4] | Halogenated thymidine analog incorporated during DNA synthesis.[5][6][7] | Alkyne-modified thymidine analog incorporated during DNA synthesis.[1][6] |
| Detection Method | Mass Spectrometry (MIMS, LC-MS/MS).[1][4][8] | Antibody-based immunodetection (Flow Cytometry, Microscopy).[1][6][7] | Copper-catalyzed "Click Chemistry" with a fluorescent azide (B81097).[1][6] |
| Toxicity/Perturbation | Non-toxic, minimally perturbative, as it is a stable isotope of a natural molecule.[1][2][4] | Potentially toxic, distorts the DNA double helix.[1][2] Can induce DNA damage. | Considered an antimetabolite; can activate DNA damage checkpoints in some systems.[5] |
| In Vivo Applicability | Excellent, safe for human clinical studies.[1][2][3][9] | Widely used in animal models, but toxicity is a concern. | Used in animal models, but potential metabolic effects need consideration.[5] |
| Quantitative Accuracy | High precision over a dynamic range of 2-3 orders of magnitude.[2] | Semi-quantitative; signal can be variable. | Generally more quantitative than BrdU. |
| Sample Preparation | Requires tissue processing for mass spectrometry.[2][10] | Requires harsh DNA denaturation (acid/heat) to expose the epitope.[1][5][6] | Mild "click" reaction; no DNA denaturation needed.[1][6] |
| Multiplexing | Can be combined with other stable isotopes for multi-labeling experiments.[2] | Limited by antibody cross-reactivity and denaturation requirements. | Highly compatible with immunofluorescence and other fluorescent probes.[1] |
| Resolution | Sub-nuclear resolution with MIMS.[2][3] | Limited by antibody penetration and detection method. | High resolution, including super-resolution microscopy applications.[5] |
| Technical Demand | High; requires specialized mass spectrometry equipment and expertise.[1][2] | Moderate; standard immunolabeling techniques. | Low to moderate; "click" chemistry is a straightforward reaction. |
In-Depth Comparison
13C 15N Thymidine: The Gold Standard for Precision and Safety
The primary advantage of using 13C 15N Thymidine lies in its identity as a stable, non-radioactive, and non-toxic tracer.[2][4] Because it is chemically identical to the natural thymidine molecule, it is incorporated into DNA during the S-phase via the nucleotide salvage pathway without causing cellular perturbation or toxicity.[4] This makes it the ideal choice for sensitive applications, particularly for in vivo studies in humans, where the safety of the tracer is paramount.[1][2][3]
Detection is achieved through mass spectrometry, which offers exceptional sensitivity and quantitative accuracy.[1][4] Multi-Isotope Imaging Mass Spectrometry (MIMS) can visualize the incorporation of the stable isotope at a sub-nuclear resolution.[2] Due to the low natural abundance of 15N (around 0.37%), there is a very high signal-to-noise ratio, allowing for precise measurement of newly synthesized DNA.[2][] While powerful, this method requires access to specialized and costly equipment and significant technical expertise.[1][2]
Bromodeoxyuridine (BrdU): The Established Workhorse
BrdU has been the most common method for labeling dividing cells for decades.[6][7] It is a halogenated analog of thymidine that gets incorporated into replicating DNA and is detected using a specific antibody.[7]
The significant drawback of the BrdU method is the requirement for harsh DNA denaturation using acid or heat.[1][5][6] This step is necessary to unwind the DNA helix and expose the incorporated BrdU for antibody binding, but it can severely damage the structural and molecular integrity of the cell and tissue.[4][6] This can compromise the simultaneous detection of other antigens. Furthermore, BrdU itself can be toxic and has been shown to distort the DNA double helix.[1][2]
Ethynyldeoxyuridine (EdU): A More Gentle Alternative
EdU represents a major improvement over BrdU.[6] This thymidine analog contains a small alkyne group that is detected via a highly specific and efficient copper-catalyzed "click" chemistry reaction.[1][6] A fluorescently labeled azide binds to the alkyne group of EdU, allowing for visualization.
The main advantage of EdU is that the detection method is mild and does not require DNA denaturation, preserving sample integrity.[1][5][6] This makes it much more compatible with multiplexing techniques, such as co-staining for proteins with antibodies. While EdU is less damaging than BrdU, it is still an "unnatural base" and can act as an antimetabolite, which may have off-target effects in some biological systems.[5][6]
Experimental Protocols
Protocol 1: 13C 15N Thymidine Labeling and MIMS Analysis
This protocol is adapted from procedures used for quantifying cell turnover in human tissues.[2][3][9]
-
Labeling: Administer 13C 15N Thymidine to the subject or cell culture. For human studies, this is often done via oral or intravenous administration over several days.[2][3] The dosage and duration depend on the specific tissue and expected turnover rate.
-
Tissue Collection and Processing: At a predetermined time point, collect the tissue of interest. Fix, embed (e.g., in resin), and section the tissue into ultra-thin sections (approx. 100 nm) for MIMS analysis.
-
MIMS Analysis: Analyze the tissue sections using a NanoSIMS 50 instrument. A Cs+ primary ion beam is used to raster the sample surface, generating secondary ions.
-
Image Acquisition: Simultaneously detect multiple secondary ions, such as 12C14N- (representing total nitrogen/DNA) and 12C15N- (representing newly synthesized, labeled DNA).
-
Data Quantification: Generate hue-saturation-intensity ratio images of 12C15N- / 12C14N-. The ratio indicates the level of 15N enrichment. Define a threshold for positive labeling based on the natural abundance of 15N to identify and quantify labeled cells.
Protocol 2: BrdU Labeling and Immunodetection
This is a general protocol for detecting BrdU incorporation in cultured cells.
-
BrdU Labeling: Add BrdU to the cell culture medium at a final concentration of 10-100 µM and incubate for the desired pulse duration (e.g., 1-24 hours).
-
Cell Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde or ice-cold methanol (B129727) for 15-20 minutes.
-
Permeabilization: If required for intracellular antigen co-staining, permeabilize cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.
-
DNA Denaturation: Treat cells with 2M HCl for 10-30 minutes at room temperature or 37°C to denature the DNA.[1] Immediately neutralize the acid by washing thoroughly with PBS or a neutralizing buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.5).
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 0.1% Tween 20) for 1 hour. Incubate with a primary antibody specific to BrdU overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash cells, then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry.
Protocol 3: EdU Labeling and Click Chemistry Detection
This protocol outlines the streamlined detection of EdU.
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 1-10 µM and incubate for the desired pulse duration.
-
Cell Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper (II) sulfate (B86663) (CuSO4), and a reducing agent (e.g., sodium ascorbate) in a buffer. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing and Analysis: Wash the cells thoroughly with PBS. The sample is now ready for analysis by fluorescence microscopy or flow cytometry. This protocol is compatible with subsequent immunostaining for other markers.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A stable isotope method for measurement of thymidine incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Measuring Cell Division: The Quantitative Accuracy of Thymidine-¹³C,¹⁵N₂
For researchers, scientists, and drug development professionals, the precise measurement of cell division is a cornerstone of understanding biological processes, from development and tissue regeneration to the progression of diseases like cancer. The choice of assay for quantifying cell proliferation can significantly impact experimental outcomes. This guide provides an objective comparison of the stable isotope-labeled nucleoside, thymidine-¹³C,¹⁵N₂, with other widely used methods: Bromodeoxyuridine (BrdU), Ethynyldeoxyuridine (EdU), and Carboxyfluorescein succinimidyl ester (CFSE). We will delve into the quantitative accuracy, experimental protocols, and underlying principles of each technique to empower informed decisions in your research.
The advent of stable isotope labeling, particularly with molecules like thymidine-¹³C,¹⁵N₂, coupled with advanced analytical techniques such as multi-isotope imaging mass spectrometry (MIMS), has established a new benchmark for precision in cell proliferation studies.[1] Unlike traditional methods that may rely on radioactive isotopes or immunogenic analogs, thymidine-¹³C,¹⁵N₂ offers a non-toxic and minimally perturbative approach, making it exceptionally suited for sensitive applications, including in vivo studies in humans.[2][3]
Quantitative Comparison of Cell Division Measurement Techniques
The selection of a cell division assay hinges on the specific experimental requirements, including the desired level of accuracy, the context of the study (in vitro vs. in vivo), and the available instrumentation. The following table summarizes the key characteristics of thymidine-¹³C,¹⁵N₂ and its common alternatives.
| Parameter | Thymidine-¹³C,¹⁵N₂ with MIMS | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) | Carboxyfluorescein Succinimidyl Ester (CFSE) |
| Principle | Incorporation of a stable isotope-labeled thymidine (B127349) analog into newly synthesized DNA, detected by mass spectrometry.[1] | Incorporation of a thymidine analog into newly synthesized DNA, detected with a specific antibody.[2] | Incorporation of a thymidine analog with an alkyne group, detected by a copper-catalyzed "click" reaction with a fluorescent azide (B81097).[2] | Covalent labeling of intracellular proteins with a fluorescent dye that is equally distributed to daughter cells upon division. |
| Quantitative Accuracy | High; allows for precise quantification of isotope incorporation. Considered a "gold standard" for identifying dividing cells.[4] | Moderate; can be influenced by antibody accessibility and DNA denaturation efficiency.[5] | High; click chemistry provides a highly specific and efficient reaction.[6] | Semi-quantitative; provides generational analysis but can be affected by cell size and dye efflux. |
| In Vivo Applicability | Excellent; non-toxic and suitable for human studies.[2][3] | Limited in humans due to potential toxicity and immunogenicity.[7] | Less toxic than BrdU, but long-term in vivo effects are still under investigation.[8] | Suitable for in vivo tracking of cell populations. |
| Perturbation to Cells | Minimal; stable isotopes are biologically indistinguishable from their natural counterparts.[2] | Can be toxic, affect cell cycle progression, and alter DNA stability.[7][9] | Less toxic than BrdU, but can still affect the cell cycle.[10] | Can affect cell viability and function at high concentrations. |
| Detection Method | Multi-isotope imaging mass spectrometry (MIMS) or other mass spectrometry techniques.[1] | Flow cytometry, fluorescence microscopy, immunohistochemistry.[5] | Flow cytometry, fluorescence microscopy.[6] | Flow cytometry. |
| Multiplexing Capability | High; can be combined with other stable isotope labels and antibody-based imaging.[3] | Possible, but DNA denaturation step can affect other epitopes. | Excellent; mild reaction conditions are compatible with a wide range of other fluorescent probes and antibodies.[6] | Limited by the spectral overlap of the CFSE dye. |
| Advantages | - Highest quantitative accuracy- In vivo applicability in humans- Minimal biological perturbation- High multiplexing potential | - Well-established method- Widely available reagents | - High specificity and sensitivity- Mild detection protocol- Excellent for multiplexing | - Allows for generational analysis- Relatively simple protocol |
| Disadvantages | - Requires specialized and expensive equipment (MIMS)- Technically demanding | - Harsh DNA denaturation required- Potential for toxicity and artifacts- Antibody penetration can be an issue | - Potential for cytotoxicity at high concentrations or with long exposure times | - Variability in staining intensity- Dye can be transferred to non-dividing cells- Limited number of generations can be tracked |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are summaries of the key steps for each method.
Thymidine-¹³C,¹⁵N₂ Labeling and MIMS Analysis
This method involves the administration of the stable isotope-labeled thymidine to cells or an organism, followed by tissue processing and analysis with a NanoSIMS instrument.[2][11]
-
Label Administration:
-
In Vitro: Add thymidine-¹³C,¹⁵N₂ to the cell culture medium at a final concentration typically in the micromolar range. The incubation time will depend on the cell division rate.[2]
-
In Vivo: Administer via oral gavage, intraperitoneal injection, or in drinking water. Dosage and duration depend on the animal model and the turnover rate of the tissue of interest. For human studies, oral administration has been successfully used.[2][3]
-
-
Sample Preparation for MIMS Analysis:
-
MIMS Analysis:
Bromodeoxyuridine (BrdU) Labeling and Detection
This technique relies on the incorporation of the thymidine analog BrdU into newly synthesized DNA and its subsequent detection with a specific antibody.[2]
-
BrdU Labeling:
-
Cell Fixation and Permeabilization:
-
Fix cells with a fixative such as 70% ethanol.[2]
-
Permeabilize the cell membrane to allow antibody entry.
-
-
DNA Denaturation:
-
Treat cells with an acid solution (e.g., HCl) to unwind the DNA and expose the incorporated BrdU.[5] This is a critical step for antibody binding.
-
-
Immunostaining:
-
Analysis:
-
Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of BrdU-positive cells.[2]
-
Ethynyldeoxyuridine (EdU) Labeling and Detection
EdU is another thymidine analog that is detected via a "click" chemistry reaction, which is a significant advantage over the BrdU method.[2]
-
EdU Labeling:
-
Cell Fixation and Permeabilization:
-
Fix and permeabilize the cells, similar to the BrdU protocol.[2]
-
-
Click Chemistry Reaction:
-
Incubate the cells with a reaction cocktail containing a fluorescent azide. The azide specifically reacts with the alkyne group on the incorporated EdU.[2]
-
-
Analysis:
-
Wash the cells and analyze by flow cytometry or fluorescence microscopy to quantify the fluorescent signal from the EdU-labeled cells.[2]
-
Carboxyfluorescein Succinimidyl Ester (CFSE) Staining
CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity.
-
Cell Labeling:
-
Resuspend cells in a protein-free buffer (e.g., PBS).
-
Add the CFSE solution to the cell suspension at the desired final concentration.
-
Incubate for a short period at 37°C.
-
-
Quenching:
-
Add complete culture medium containing serum to quench the unbound CFSE.
-
-
Cell Culture:
-
Culture the cells for the desired period to allow for cell division.
-
-
Analysis:
-
Harvest the cells and analyze by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.
-
Visualizing Workflows and Signaling Pathways
To further clarify the experimental processes and relevant biological pathways, the following diagrams were generated using the DOT language.
Workflow for Thymidine-¹³C,¹⁵N₂ Labeling and MIMS Analysis.
Comparative Workflows for BrdU, EdU, and CFSE Detection Methods.
The measurement of cell division is fundamental to understanding the signaling pathways that govern this intricate process. Thymidine analogs and stable isotopes are powerful tools to probe the effects of various stimuli and inhibitors on cell cycle progression. A key signaling network that is often investigated is the DNA damage response (DDR) pathway, which involves the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[1] These kinases act as master regulators of cell cycle checkpoints, halting cell division to allow for DNA repair.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 4. Quantifying cell division with deuterated water and multi-isotope imaging mass spectrometry (MIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of in vivo cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Proliferation assays (BrdU and EdU) on skeletal tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elimination of 15N-thymidine after oral administration in human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Isotope Labeling Strategies for Quantitative Proteomics, Metabolomics, and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological systems and developing novel therapeutics, the precise quantification of proteins and metabolites is paramount. Isotope labeling, coupled with mass spectrometry, has emerged as a powerful and versatile approach for accurate and high-throughput analysis. This guide provides a comprehensive comparative analysis of different isotope labeling strategies, offering insights into their principles, experimental workflows, and performance to aid researchers in selecting the most suitable method for their scientific questions.
Overview of Key Isotope Labeling Strategies
Isotope labeling techniques can be broadly categorized into metabolic labeling, where isotopes are incorporated into proteins or metabolites in vivo, and chemical labeling, where tags are attached to proteins or peptides in vitro. The most prominent methods in proteomics include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and chemical labeling with isobaric tags such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT). In metabolomics and drug development, stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) are extensively used to trace metabolic pathways and study drug metabolism.[1][2][3][4]
Comparative Analysis of Proteomics Labeling Strategies: SILAC, iTRAQ, and TMT
The choice between SILAC, iTRAQ, and TMT is a critical decision in the design of a quantitative proteomics experiment and depends on the specific research goals, sample types, and available resources.[1][2]
Table 1: Comparison of SILAC, iTRAQ, and TMT Labeling Strategies
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Principle | Metabolic (in vivo) labeling with "heavy" amino acids (e.g., ¹³C, ¹⁵N-labeled Arg/Lys).[1] | Chemical (in vitro) labeling of peptides with isobaric tags at the N-terminus and lysine (B10760008) residues.[1][5] | Chemical (in vitro) labeling of peptides with isobaric tags at the N-terminus and lysine residues.[1][5] |
| Sample Type | Live, dividing cells in culture.[2] | Cell lysates, tissues, body fluids, and other complex biological samples.[2][5] | Cell lysates, tissues, body fluids, and other complex biological samples.[2][5] |
| Multiplexing Capacity | Typically 2-plex or 3-plex.[2] | 4-plex or 8-plex.[5][6] | Up to 18-plex (TMTpro).[5] |
| Quantification Level | MS1 (based on precursor ion intensities).[2][7] | MS2 or MS3 (based on reporter ion intensities).[2][8] | MS2 or MS3 (based on reporter ion intensities).[2][8] |
| Ratio Compression | Minimal, as quantification is at the MS1 level.[2] | Prone to ratio compression due to co-isolation of precursor ions.[5] | Prone to ratio compression, though MS3-based methods can mitigate this.[9] |
| Accuracy & Precision | High accuracy and reproducibility due to early-stage sample mixing.[2] | Good, but can be affected by ratio compression.[2] | May offer higher quantitative accuracy and precision compared to iTRAQ.[1][10] |
| Advantages | High accuracy, low experimental variability, physiologically relevant.[11][12] | High throughput, applicable to a wide range of samples.[5][6] | High multiplexing capacity, high throughput, suitable for large-scale studies.[5][11] |
| Disadvantages | Limited to cell culture, longer experimental time, higher cost of labeled media.[5][12] | Ratio compression can affect accuracy, higher reagent cost.[5] | Ratio compression, higher reagent cost, complex data analysis.[5][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these labeling strategies. Below are generalized protocols for SILAC, iTRAQ, and TMT.
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine and ¹²C₆-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine) for at least five to six cell divisions to ensure complete incorporation.
-
Cell Lysis and Protein Extraction: After treatment or perturbation of one cell population, harvest both "light" and "heavy" labeled cells. Lyse the cells using an appropriate lysis buffer and extract the proteins.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
Peptide Fractionation (Optional): To reduce sample complexity, the peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.[2]
-
Sample Preparation and Protein Digestion: Extract proteins from each sample (up to 8 for iTRAQ, up to 18 for TMTpro). Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling: Label the peptides from each sample with a different isobaric tag (iTRAQ or TMT reagent) according to the manufacturer's instructions. Each tag has the same total mass but yields a unique reporter ion upon fragmentation.[5][10]
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.[2]
-
Peptide Fractionation (Optional): Fractionate the pooled peptide mixture to reduce complexity before LC-MS/MS analysis.[13]
-
LC-MS/MS Analysis: Analyze the peptide mixture using LC-MS/MS. The mass spectrometer isolates a precursor ion (a mixture of the same peptide from different samples), fragments it, and measures the intensity of the reporter ions in the MS2 or MS3 spectrum.
-
Data Analysis: Identify peptides from the fragmentation patterns. The relative quantification of a peptide across the different samples is determined by the relative intensities of the reporter ions.[5][8]
Isotope Labeling in Metabolomics and Drug Development
Stable isotope labeling is a cornerstone of metabolomics and drug development research, enabling the tracing of metabolic fates of nutrients and drugs.[3][4]
-
Metabolic Flux Analysis: By introducing substrates labeled with stable isotopes (e.g., ¹³C-glucose, ¹⁵N-glutamine), researchers can track the flow of atoms through metabolic pathways, providing quantitative data on reaction rates.[3][14] This is invaluable for understanding how disease or drug treatment alters cellular metabolism.
-
Metabolite Identification: Stable isotope labeling aids in the confident identification of metabolites in complex biological samples. The mass shift between labeled and unlabeled metabolites helps to determine the elemental composition of a molecule.[15]
-
Pharmacokinetics and Drug Metabolism (ADME): In drug development, compounds labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) are used to study their absorption, distribution, metabolism, and excretion (ADME). This allows for precise tracking of the drug and its metabolites in vivo.[3][16]
Table 2: Common Stable Isotopes in Metabolomics and Drug Development
| Isotope | Natural Abundance (%) | Applications |
| ¹³C | 1.11 | Tracing carbon backbones in central carbon metabolism, metabolic flux analysis.[14] |
| ¹⁵N | 0.37 | Tracing nitrogen flow in amino acid and nucleotide metabolism.[4] |
| ²H (D) | 0.015 | Probing specific enzyme reactions, altering metabolic rates (kinetic isotope effect), enhancing drug stability.[] |
| ¹⁸O | 0.20 | Investigating enzymatic reactions involving water or oxygen.[18] |
Visualizing Workflows and Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for a comparative proteomics experiment.
Caption: A simplified representation of the EGF receptor signaling pathway.
Caption: A decision tree to guide the selection of a proteomics labeling strategy.
Conclusion
The selection of an appropriate isotope labeling strategy is a critical determinant of the success of quantitative proteomics and metabolomics studies. SILAC offers unparalleled accuracy for studies in cell culture systems, while iTRAQ and TMT provide high-throughput capabilities essential for the analysis of large sample cohorts and complex biological matrices. In parallel, the use of stable isotopes like ¹³C, ¹⁵N, and ²H is indispensable for elucidating metabolic pathways and accelerating drug development. By carefully considering the experimental objectives and sample characteristics, researchers can leverage the power of these techniques to gain deeper insights into biology and disease.
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. benchchem.com [benchchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. metsol.com [metsol.com]
- 5. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 6. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 7. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. iTRAQ and TMT | Proteomics [medicine.yale.edu]
- 14. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Research Portal [laro.lanl.gov]
- 18. academic.oup.com [academic.oup.com]
Navigating DNA Synthesis: A Comparative Guide to the Biological Impact of Thymidine Analog Incorporation
For researchers, scientists, and drug development professionals, understanding the nuances of thymidine (B127349) analogs is critical for accurate experimental design and interpretation. These powerful tools, which substitute for natural thymidine during DNA replication, are invaluable for studying cell proliferation, DNA repair, and for developing antiviral and anticancer therapies. However, their incorporation is not without consequence, leading to a range of biological effects from cell cycle perturbation to programmed cell death. This guide provides an objective comparison of common thymidine analogs, supported by experimental data and detailed protocols to assess their biological impact.
Comparing the Tools: A Look at Common Thymidine Analogs
Thymidine analogs can be broadly categorized based on their detection method: radiolabeled, halogenated, or alkyne-modified. Each type presents a unique set of advantages and disadvantages that must be weighed for any given application.
| Analog | Detection Method | Advantages | Disadvantages/Side Effects |
| [3H]-Thymidine | Autoradiography, Scintillation Counting | High sensitivity; direct measure of DNA synthesis.[1] | Involves radioactivity; can induce DNA damage, cell cycle arrest, and apoptosis.[2] |
| BrdU (5-bromo-2'-deoxyuridine) | Antibody-based (e.g., Flow Cytometry, IHC) | Non-radioactive; well-established protocols.[3] | Requires harsh DNA denaturation which can degrade samples; can be cytotoxic and affect cell cycle progression.[4][5] |
| CldU (5-chloro-2'-deoxyuridine) | Antibody-based | Can be used in dual-labeling experiments with IdU. | Similar cytotoxicity and protocol requirements to BrdU.[6] |
| IdU (5-iodo-2'-deoxyuridine) | Antibody-based | Used for dual-labeling studies to track cell cycle dynamics. | Similar cytotoxicity and protocol requirements to BrdU. |
| EdU (5-ethynyl-2'-deoxyuridine) | Click Chemistry | No DNA denaturation required, leading to better sample integrity; faster and more sensitive than BrdU.[1][7] | Can induce DNA damage signaling and apoptosis with long-term exposure.[8] |
The Biological Fallout: A Quantitative Perspective
The incorporation of thymidine analogs can exert significant biological effects, primarily through the induction of DNA damage and subsequent cellular responses. The cytotoxicity of these analogs is cell-line dependent and influenced by factors such as DNA repair capacity.
| Biological Impact | Thymidine Analog(s) | Observed Effect & Quantitative Data | Citation(s) |
| Cytotoxicity | BrdU, CldU, EdU | Cytotoxicity is dose- and time-dependent and varies between cell lines. For instance, continuous incubation with BrdU can inhibit proliferation in some breast and bladder cancer cell lines in a dose-dependent manner. It is recommended to perform dose-response studies for each cell line, with starting concentrations in the nanomolar range for EdU and micromolar for BrdU and CldU. | [4][6] |
| Cell Cycle Perturbation | BrdU, EdU | BrdU treatment can lead to an accumulation of cells in the G1/G2 phases and a reduction in the S-phase population over time.[9] EdU incorporation has also been shown to activate DNA damage checkpoints, potentially leading to cell cycle arrest.[5] | |
| DNA Damage | BrdU, IdU, EdU | Incorporation of BrdU and IdU can cause significant DNA damage, as indicated by an increased olive tail moment in comet assays. This damage is associated with the activation of the DNA damage repair pathway. EdU can also induce DNA strand breaks and activate DNA damage response pathways. | [8][10] |
| Apoptosis | [3H]-Thymidine, EdU | [3H]-Thymidine has been reported to induce apoptosis. Long-term exposure to EdU can also increase apoptosis. | [2][8] |
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved, the following diagrams illustrate key concepts.
Caption: General mechanism of thymidine analog action.
Caption: DNA damage response signaling pathway.
Experimental Protocols for Assessing Biological Impact
Accurate assessment of the biological consequences of thymidine analog incorporation is paramount. The following are detailed protocols for key experiments.
Cell Proliferation Assay using [3H]-Thymidine Incorporation
This assay directly measures DNA synthesis by quantifying the incorporation of radiolabeled thymidine.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with the test compound for the desired duration.
-
Radiolabeling: Add [3H]-thymidine (typically 1 µCi/well) to each well and incubate for 4-24 hours.[3]
-
Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This captures the DNA, including the incorporated [3H]-thymidine.
-
Scintillation Counting: Place the filter mat in a scintillation counter to measure the radioactivity.
-
Data Analysis: The amount of radioactivity is directly proportional to the rate of cell proliferation.
Caption: Workflow for [3H]-Thymidine Incorporation Assay.
Cell Cycle Analysis using BrdU Incorporation and Flow Cytometry
This method allows for the simultaneous analysis of DNA synthesis (BrdU incorporation) and DNA content (cell cycle phase).
Methodology:
-
BrdU Labeling: Add BrdU (typically 10 µM) to the cell culture medium and incubate for 30-60 minutes.[11][12]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[12]
-
DNA Denaturation: Resuspend the fixed cells in 2M HCl to denature the DNA, which exposes the incorporated BrdU.[12]
-
Neutralization: Neutralize the acid with a buffer such as 0.1 M sodium borate.
-
Antibody Staining: Incubate the cells with a fluorescently-conjugated anti-BrdU antibody.[11][12]
-
Total DNA Staining: Stain the cells with a DNA dye such as Propidium Iodide (PI) or 7-AAD, which also requires treatment with RNase.[12]
-
Flow Cytometry: Analyze the cells on a flow cytometer, detecting the BrdU signal (e.g., FITC channel) and the total DNA signal (e.g., PE channel).[11][12]
References
- 1. Thymidine Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 3. cytologicsbio.com [cytologicsbio.com]
- 4. Exposure to continuous bromodeoxyuridine (BrdU) differentially affects cell cycle progression of human breast and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Epigenetic reshaping through damage: promoting cell fate transition by BrdU and IdU incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. BrdU Cell Cycle Analysis Protocol [icms.qmul.ac.uk]
validating DNA synthesis rates with 3',5'-Di-p-toluate Thymidine-13C,15N2
For researchers, scientists, and drug development professionals, accurately measuring DNA synthesis is crucial for understanding cell proliferation, toxicity, and the efficacy of therapeutic agents. This guide provides an objective comparison of three prominent methods for validating DNA synthesis rates: stable isotope labeling with 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ coupled with mass spectrometry, and the widely used thymidine (B127349) analogs, BrdU and EdU.
This comparison guide delves into the experimental protocols, performance metrics, and underlying principles of each technique, offering supporting data to inform the selection of the most appropriate method for your research needs.
At a Glance: Comparison of DNA Synthesis Validation Methods
| Feature | 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ with LC-MS/MS | 5-bromo-2'-deoxyuridine (BrdU) Assay | 5-ethynyl-2'-deoxyuridine (EdU) Assay |
| Principle | Incorporation of a stable, heavy isotope-labeled thymidine analog into newly synthesized DNA, detected by mass spectrometry. | Incorporation of a synthetic thymidine analog into new DNA, detected with a specific antibody.[1][2] | Incorporation of a thymidine analog with an alkyne group, detected via a copper-catalyzed "click" reaction with a fluorescent azide.[3][4][5][6] |
| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7] | Immunohistochemistry (IHC), Immunocytochemistry (ICC), Flow Cytometry, ELISA[1] | Fluorescence Microscopy, Flow Cytometry, High-Content Imaging[3][4] |
| Primary Advantage | High sensitivity and specificity; provides a direct quantitative measure of DNA synthesis.[7] | Well-established method with a large body of existing literature. | Fast, highly specific, and does not require harsh DNA denaturation, preserving cellular integrity.[3][6][8] |
| Primary Limitation | Requires specialized equipment (LC-MS/MS) and expertise in mass spectrometry. | Requires harsh DNA denaturation (acid or heat treatment) which can damage epitopes for co-staining.[1][8] | The copper catalyst can be toxic to cells and may quench some fluorescent proteins.[9] |
| Sensitivity | Very High | High | Very High[8] |
| Signal-to-Noise Ratio | High | Moderate to High (can have higher background)[10] | High |
| Time to Result | Longer (sample preparation for MS) | Longer (requires antibody incubations)[11] | Shorter (click reaction is fast)[11] |
| Multiplexing Capability | Limited by the mass spectrometer's capabilities. | Possible, but DNA denaturation can affect other antibodies.[11] | Excellent, compatible with a wide range of fluorescent probes and antibodies.[4] |
Signaling Pathway for Thymidine Analog Incorporation
All three methods rely on the cellular thymidine salvage pathway for the incorporation of the thymidine analog into newly synthesized DNA during the S-phase of the cell cycle. The exogenous thymidine analog is transported into the cell and subsequently phosphorylated by thymidine kinase (TK) to its monophosphate, diphosphate, and finally triphosphate form, which can then be incorporated into the growing DNA strand by DNA polymerase.
Caption: Thymidine Salvage Pathway for Analog Incorporation.
Experimental Workflows
The experimental workflows for each method differ significantly in their detection steps.
3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ Workflow
Caption: Workflow for Stable Isotope Labeling and Mass Spectrometry.
BrdU Assay Workflow
Caption: Workflow for BrdU Incorporation and Immunodetection.
EdU Assay Workflow
Caption: Workflow for EdU Incorporation and Click Chemistry Detection.
Detailed Experimental Protocols
Protocol 1: DNA Synthesis Rate Validation using 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ and LC-MS/MS
This protocol outlines the general steps for labeling cells with a stable isotope-labeled thymidine analog and quantifying its incorporation into DNA using liquid chromatography-tandem mass spectrometry.
Materials:
-
3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ to the culture medium at a final concentration of 1-10 µM.
-
Incubate for a duration appropriate for the cell type and experimental design (e.g., 2-24 hours).
-
-
Cell Harvesting and DNA Extraction:
-
Wash cells with ice-cold PBS and harvest.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
DNA Hydrolysis:
-
Resuspend the purified DNA in a suitable buffer.
-
Add Nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside monophosphates.
-
Add alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the deoxynucleoside monophosphates to deoxynucleosides.
-
-
LC-MS/MS Analysis:
-
Prepare samples for LC-MS/MS by diluting the hydrolyzed DNA in an appropriate mobile phase.
-
Inject the samples onto a C18 reverse-phase column.
-
Separate the deoxynucleosides using a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the parent and fragment ions of both unlabeled thymidine and ¹³C,¹⁵N₂-labeled thymidine.
-
-
Data Analysis:
-
Calculate the ratio of the peak areas of labeled to unlabeled thymidine to determine the percentage of newly synthesized DNA.
-
Protocol 2: BrdU Cell Proliferation Assay
This protocol provides a standard procedure for labeling cells with BrdU and detecting its incorporation using immunocytochemistry.[1][12][13]
Materials:
-
BrdU labeling solution (10 mM in DMSO)
-
Complete cell culture medium
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate (B1201080), pH 8.5)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
BrdU Labeling:
-
Add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM.
-
Incubate for 1-24 hours at 37°C.[12]
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with fixation buffer for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
-
DNA Denaturation:
-
Incubate cells with 2N HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralize with sodium borate buffer for 5 minutes at room temperature.
-
-
Immunostaining:
-
Wash cells with PBS.
-
Block with blocking buffer for 30 minutes.
-
Incubate with anti-BrdU primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash cells with PBS.
-
Incubate with fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash cells with PBS.
-
Mount coverslips with mounting medium containing a nuclear counterstain.
-
Visualize using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells.
-
Protocol 3: EdU Cell Proliferation Assay
This protocol describes the use of EdU and click chemistry for the detection of DNA synthesis.[3][4]
Materials:
-
EdU labeling solution (10 mM in DMSO)
-
Complete cell culture medium
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing fluorescent azide, copper sulfate, and a reaction buffer)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Nuclear counterstain (e.g., Hoechst 33342)
Procedure:
-
EdU Labeling:
-
Add EdU labeling solution to the cell culture medium to a final concentration of 10 µM.
-
Incubate for 30 minutes to 2 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with fixation buffer for 15 minutes at room temperature.
-
Wash cells with wash buffer.
-
Permeabilize cells with permeabilization buffer for 20 minutes at room temperature.[3]
-
-
Click Chemistry Reaction:
-
Wash cells with wash buffer.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[3]
-
-
Washing and Staining:
-
Wash cells with wash buffer.
-
If desired, stain with a nuclear counterstain.
-
-
Imaging and Analysis:
-
Wash cells with PBS.
-
Image using a fluorescence microscope.
-
Analyze the percentage of EdU-positive cells.
-
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 3. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
- 6. EdU Assay | Kit for Cell Proliferation Analysis [baseclick.eu]
- 7. benchchem.com [benchchem.com]
- 8. Proliferation assays (BrdU and EdU) on skeletal tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to Stable Isotope Labeling in DNA Research
Stable isotope labeling has become an indispensable tool in modern DNA research, offering a powerful alternative to traditional radioisotope methods for elucidating DNA synthesis, tracking metabolic pathways, quantifying modifications, and identifying active microorganisms. By incorporating non-radioactive heavy isotopes such as ¹³C, ¹⁵N, and ²H into DNA, researchers can trace the fate of molecules with high precision and sensitivity using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This guide provides a comparative overview of common stable isotope labeling techniques, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal method for their specific research questions.
Comparison of Key Methodologies
The choice of a stable isotope labeling strategy depends on the research goal, whether it is quantifying cell proliferation, analyzing DNA adducts, or tracing nutrient flow in an ecosystem. Each approach offers distinct advantages in terms of sensitivity, cost, and the type of information it can provide.
Metabolic Labeling for DNA Synthesis and Cell Proliferation
This approach involves introducing isotopically labeled precursors of DNA synthesis into cell cultures or in vivo models to measure the rate of new DNA production.[3] Mass spectrometry is then used to determine the level of isotope incorporation.
| Precursor | Isotope(s) | Typical Application | Detection Method | Advantages | Limitations |
| [U-¹³C, ¹⁵N]-Thymidine | ¹³C, ¹⁵N | Measuring cell proliferation via the salvage pathway | LC-MS | High labeling efficiency per milligram. | High cost, potential for adverse effects with continuous exposure to thymidine (B127349) analogues like BrdU.[3] |
| [1-¹³C]-Glycine / [1,2-¹³C₂]-Glycine | ¹³C | Measuring de novo purine (B94841) biosynthesis | CRIMS, IRMS | More economical than thymidine and glucose; allows for an internal isotope ratio standard.[3] | Lower labeling efficiency per milligram compared to thymidine.[3] |
| [U-¹³C]-Glucose / [6,6-²H₂]-Glucose | ¹³C, ²H | Tracing de novo deoxynucleotide biosynthesis and salvage pathways | GC-MS, IRMS | Labels all nucleosides, providing a broad overview of nucleotide metabolism.[3] | Less economical than glycine; labeling of all nucleosides prevents the use of an unlabeled nucleoside as an internal standard.[3] |
| Heavy Water (²H₂O) | ²H | Measuring in vivo cell proliferation | GC-MS | Relatively inexpensive for in vivo studies; labels multiple biomolecules. | Requires careful control of body water enrichment; potential for isotopic effects. |
Stable Isotope Probing (SIP) in Microbial Ecology
DNA-SIP is a powerful technique used to identify active microorganisms in a complex community by tracing the incorporation of an isotopically labeled substrate (e.g., ¹³C-glucose, ¹⁵N-ammonia) into their DNA.[4][5] The "heavy" DNA is then separated from the "light" (unlabeled) DNA by density gradient ultracentrifugation and analyzed by sequencing.[6][7]
| Parameter | Method | Description | Key Considerations |
| Isotope | ¹³C, ¹⁵N, ¹⁸O | ¹³C is most common for tracing carbon sources. ¹⁸O from labeled water can track overall microbial growth.[6] | The density shift in DNA is proportional to the isotope's mass difference and its abundance in DNA.[6] |
| Substrate | Labeled carbon, nitrogen, etc. | A substrate relevant to the metabolic function of interest is chosen (e.g., ¹³C-naphthalene to identify naphthalene (B1677914) degraders).[5] | Substrate concentration and incubation time must be carefully optimized to achieve sufficient labeling without altering community structure.[4] |
| Separation | Isopycnic Centrifugation | Labeled ("heavy") DNA is separated from unlabeled ("light") DNA based on its higher buoyant density in a cesium chloride (CsCl) gradient.[6] | Gradient formation, centrifugation speed, and time are critical for successful separation.[4] |
| Analysis | 16S rRNA gene sequencing, Metagenomics | Identifies the organisms that have incorporated the labeled substrate and can reveal their metabolic potential.[5] | Quantitative SIP (qSIP) can be used to estimate rates of growth and substrate assimilation.[6] |
Quantification of DNA Modifications and Adducts
Stable isotope labeling coupled with liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the accurate quantification of DNA modifications (e.g., 5-methylcytosine) and DNA adducts (covalent modifications from exposure to chemicals).[8][9] This method uses a stable isotope-labeled analogue of the target nucleoside as an internal standard to correct for variations during sample preparation and analysis.[10][11]
| Application | Technique | Internal Standard | Limit of Detection/Quantification |
| DNA Modifications | LC-MS/MS | Stable isotope-labeled (SIL) analogue of the nucleoside | 5-hmC: 0.056 fmol (LOD)[8][10] |
| 5-fC: 0.098 fmol (LOD)[8][10] | |||
| 5-caC: 0.14 fmol (LOD)[8][10] | |||
| 6-mA: 1.6 fmol (LOQ)[8][10] | |||
| DNA Adducts | SILMS (Stable Isotope Labeling and Mass Spectrometry) | Stable isotope-labeled version of the adduct of interest | Can detect adducts at levels approaching 1 in 10¹⁰ nucleotides.[9] |
Experimental Protocols
Protocol 1: General Workflow for DNA-Stable Isotope Probing (DNA-SIP)
This protocol outlines the key steps for a typical DNA-SIP experiment designed to identify microorganisms assimilating a specific carbon source.[7]
-
Incubation: An environmental sample (e.g., soil, water) is incubated with a substrate enriched with a heavy isotope, such as ¹³C-glucose. A parallel control incubation with the unlabeled (¹²C) substrate is essential. Incubation conditions should mimic the native environment as closely as possible.[7]
-
DNA Extraction: Total DNA is extracted from both the labeled and control samples using a standard, high-efficiency DNA extraction kit.[7]
-
Isopycnic Centrifugation:
-
The extracted DNA is combined with a cesium chloride (CsCl) gradient solution in an ultracentrifuge tube.
-
The mixture is centrifuged at high speed (e.g., >100,000 x g) for an extended period (e.g., >48 hours) to allow the CsCl to form a density gradient and the DNA to band at its corresponding buoyant density.
-
Heavy DNA, having incorporated ¹³C, will form a band at a higher density than the light DNA from the control.[6]
-
-
Fractionation and DNA Recovery:
-
The gradient is carefully fractionated from the bottom of the tube.
-
The refractive index of each fraction is measured to determine its density.
-
DNA is precipitated from each fraction (or from pooled "heavy" and "light" fractions) and quantified.[7]
-
-
Molecular Analysis: The DNA from the heavy fractions is analyzed using techniques like 16S rRNA gene amplicon sequencing or shotgun metagenomics to identify the active microorganisms. The light fractions serve as an internal control representing the bulk community.
Protocol 2: Quantification of 5-methylcytosine (B146107) (5mC) using Isotope-Dilution LC-MS
This protocol provides a method for the highly accurate quantification of a common DNA modification.[11]
-
DNA Extraction: Genomic DNA is extracted from the biological sample using a spin-column-based method.[11]
-
Spiking of Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 2'-deoxy-5-methylcytidine) is added to the purified DNA sample.
-
Enzymatic Hydrolysis: The DNA is enzymatically digested into its constituent deoxynucleosides using a cocktail of enzymes such as DNAse I, nuclease P1, and alkaline phosphatase. This ensures the complete breakdown of DNA into monomers.[12]
-
LC-MS/MS Analysis:
-
The digested sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (QQQ-MS).[11]
-
The deoxynucleosides are separated by reverse-phase chromatography.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for both the native 5mC and its isotopically labeled internal standard.
-
-
Data Analysis: The amount of 5mC in the original sample is calculated by comparing the peak area ratio of the endogenous 5mC to the labeled internal standard. This isotope-dilution method provides highly accurate and reproducible quantification.[11]
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in stable isotope labeling experiments.
Caption: A simplified workflow for DNA analysis using stable isotopes.
Caption: The experimental process for DNA-Stable Isotope Probing (SIP).
Caption: Metabolic pathways for labeling DNA with stable isotopes.
References
- 1. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stable-isotope probing - Wikipedia [en.wikipedia.org]
- 7. Video: DNA Stable-Isotope Probing DNA-SIP [jove.com]
- 8. Quantification and mapping of DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification and mapping of DNA modifications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00022E [pubs.rsc.org]
- 11. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable Isotope Labeled DNA: A New Strategy for the Quantification of Total DNA Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside analog. Adherence to these protocols is essential to minimize environmental impact and ensure a safe laboratory environment.
I. Hazard Identification and Risk Assessment
-
Thymidine (B127349): The core nucleoside is a white, odorless powder that is stable under normal conditions.[1][2] Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][2] Direct contact with skin and eyes should be avoided, as should the inhalation of dust.[1][2]
-
p-Toluate: This component is derived from toluene. Toluene is classified as a hazardous waste due to its flammability and toxicity.[3] It is a non-halogenated solvent.[4][5]
-
¹³C and ¹⁵N₂ Isotopes: These are stable, non-radioactive isotopes. Waste containing stable isotopes is generally handled similarly to other chemical waste, as it does not pose a radiological threat.[]
Based on this analysis, 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ should be treated as a hazardous chemical waste.
II. Personal Protective Equipment (PPE)
Before handling 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ for disposal, personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact with the chemical. |
| Eye Protection | Chemical safety goggles or glasses | To protect eyes from dust particles and potential splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If creating dust, use a certified respirator. | To prevent inhalation of fine particles. |
Handle in accordance with good industrial hygiene and safety practices.[1][2]
III. Step-by-Step Disposal Protocol
The following procedure outlines the safe collection, storage, and disposal of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ waste.
Step 1: Waste Segregation
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Collect waste 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ in a dedicated, properly labeled hazardous waste container.[7]
-
If the compound is in a solution, it should be segregated as a non-halogenated solvent waste.[4][5]
Step 2: Container Selection and Labeling
-
Use a container that is compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, use a sealable, airtight container made of compatible materials.[3]
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
Any associated hazards (e.g., "Toxic").
-
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2]
-
The storage area should be away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][2][3]
-
Utilize secondary containment, such as a tray or bin, to mitigate any potential spills.[3]
Step 4: Disposal Request and Manifest
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][8]
-
Provide all necessary information about the waste, including its identity and composition, for proper disposal documentation.[8]
-
Do not dispose of this chemical down the drain or in the regular trash.[3][4]
Step 5: Decontamination of Empty Containers
-
Empty containers that held 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂ must be properly decontaminated before being discarded or reused.
-
A common procedure is to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated labware.[8]
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section II.
-
Containment: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[2] Avoid generating dust.[1][2] For a liquid spill, use an inert absorbent material like sand or vermiculite (B1170534) to contain it.[3]
-
Cleanup: Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 3',5'-Di-p-toluate Thymidine-¹³C,¹⁵N₂.
References
- 1. durhamtech.edu [durhamtech.edu]
- 2. fishersci.com [fishersci.com]
- 3. youtube.com [youtube.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 3',5'-Di-p-toluate Thymidine-13C,15N2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3',5'-Di-p-toluate Thymidine-13C,15N2. The following procedures are designed to ensure the safe handling and disposal of this isotopically labeled nucleoside analog.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. Due to the potential cytotoxic nature of nucleoside analogs, enhanced precautions are recommended.[3][6][7]
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free chemotherapy-tested gloves (e.g., nitrile), with the outer glove covering the gown cuff.[8] | Prevents skin contact and absorption. Double gloving provides additional protection against contamination. |
| Body Protection | Disposable, back-fastening, low-permeability gown with long sleeves and tight-fitting cuffs.[6] | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[6][7] | Protects against splashes and airborne particles. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator or higher.[6][8] | Required when handling the powder outside of a containment system to prevent inhalation of aerosols. |
| Hair & Shoe Covers | Disposable hair and shoe covers.[8] | Minimizes the spread of contamination. |
Handling Procedures
Adherence to proper handling protocols is critical to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a biological safety cabinet.
-
Assemble all necessary equipment and materials before starting.
-
Ensure a cytotoxic spill kit is readily accessible.[7]
-
-
Donning PPE:
-
Put on shoe covers, hair cover, N95 respirator, and safety goggles before entering the designated handling area.[8]
-
Wash hands thoroughly.
-
Don the gown, ensuring it is securely fastened.
-
Don the inner pair of gloves, tucking the gown cuffs underneath.
-
Don the outer pair of gloves, pulling them over the gown cuffs.[8]
-
-
Compound Handling:
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent (e.g., a detergent solution followed by a disinfectant).[7]
-
Segregate all contaminated disposable materials for proper waste disposal.
-
Spill Management
In the event of a spill, immediate and correct action is necessary to contain the contamination.[7]
Spill Response Protocol:
-
Alert & Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
PPE: If not already wearing it, don the full recommended PPE.
-
Containment: Cover the spill with absorbent materials from a cytotoxic spill kit. For liquid spills, absorb the liquid. For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials, working from the outside of the spill inward.
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a disinfectant.
-
Disposal: Place all contaminated materials in a designated cytotoxic waste container.[7]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Contaminated PPE and Materials: All disposable items that have come into contact with the compound (gloves, gowns, shoe covers, absorbent pads, etc.) are considered cytotoxic waste.
-
Chemical Waste:
-
Since the compound contains stable isotopes (13C and 15N), it is not considered radioactive waste.[5]
-
Dispose of the compound and any solutions containing it as chemical waste, following all local and institutional regulations for cytotoxic compounds.
-
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
